4-(chloromethyl)-1-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKFRFBAKGZDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366641 | |
| Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35715-71-0 | |
| Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(chloromethyl)-1-phenyl-1H-pyrazole
This guide provides a comprehensive overview of the synthesis and characterization of 4-(chloromethyl)-1-phenyl-1H-pyrazole, a key intermediate in the development of novel therapeutics. The methodologies detailed herein are grounded in established chemical principles and are designed to ensure reproducibility and high purity of the final compound. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The strategic functionalization of the pyrazole ring is crucial for modulating the pharmacological profile of these compounds. The introduction of a chloromethyl group at the 4-position, as in 4-(chloromethyl)-1-phenyl-1H-pyrazole, provides a versatile electrophilic handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery.
This guide will detail a robust and efficient three-step synthetic sequence commencing from 1-phenyl-1H-pyrazole. Each step will be discussed with a focus on the underlying reaction mechanism and the rationale for the chosen experimental conditions. Subsequently, a comprehensive characterization of the target molecule using modern analytical techniques will be presented.
Synthetic Pathway: A Stepwise Elucidation
The synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole is most effectively achieved through a three-step process:
-
Formylation of 1-phenyl-1H-pyrazole via the Vilsmeier-Haack reaction to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Reduction of the aldehyde to the corresponding alcohol, (1-phenyl-1H-pyrazol-4-yl)methanol, using sodium borohydride.
-
Chlorination of the alcohol with thionyl chloride to afford the final product, 4-(chloromethyl)-1-phenyl-1H-pyrazole.
This synthetic strategy is predicated on the high reactivity of the 4-position of the pyrazole ring towards electrophilic substitution and the mild and selective nature of the chosen reagents.
Caption: Logical relationships in the characterization process.
Expected Analytical and Spectroscopic Data
The following table summarizes the expected data for 4-(chloromethyl)-1-phenyl-1H-pyrazole.
| Technique | Parameter | Expected Value | Rationale |
| ¹H NMR | Chemical Shift (δ) | Phenyl protons: ~7.2-7.8 ppm (m); Pyrazole H₅: ~7.9 ppm (s); Pyrazole H₃: ~7.7 ppm (s); Chloromethyl protons: ~4.6 ppm (s) | The aromatic protons of the phenyl group will appear in the typical downfield region. The pyrazole protons will be singlets, with the H₅ proton being slightly more downfield due to its proximity to the phenyl group. The chloromethyl protons will be a singlet significantly downfield due to the deshielding effect of the adjacent chlorine atom. |
| ¹³C NMR | Chemical Shift (δ) | Phenyl carbons: ~120-140 ppm; Pyrazole carbons: ~118-142 ppm; Chloromethyl carbon: ~40-45 ppm | Aromatic and heteroaromatic carbons will appear in the downfield region. The chloromethyl carbon will be in the aliphatic region but shifted downfield by the electronegative chlorine. |
| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 192 and 194 (in a ~3:1 ratio) | The molecular weight is 192.64 g/mol . The presence of one chlorine atom will result in a characteristic M+2 peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. |
| FTIR | Wavenumber (cm⁻¹) | Aromatic C-H stretch: ~3050-3150; C=C and C=N stretch: ~1400-1600; C-Cl stretch: ~650-800 | Characteristic peaks for the aromatic and pyrazole rings are expected. A distinct peak corresponding to the C-Cl stretching vibration will confirm the presence of the chloromethyl group. |
| Melting Point | Solid at room temp. | The introduction of the polar chloromethyl group is expected to result in a solid product with a defined melting point. | |
| Purity (HPLC) | >95% | High-performance liquid chromatography is a standard technique to assess the purity of synthesized compounds. |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water; handle with extreme care.
Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.
-
The crude product may be purified by recrystallization from ethanol or by column chromatography on silica gel.
Synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol
-
To a round-bottom flask, add 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and dissolve it in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired alcohol, which can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR.
Synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve (1-phenyl-1H-pyrazol-4-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM, 10 volumes).
-
Cool the solution to 0 °C.
-
Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-(chloromethyl)-1-phenyl-1H-pyrazole.
Conclusion
This guide has outlined a reliable and well-documented synthetic route for the preparation of 4-(chloromethyl)-1-phenyl-1H-pyrazole, a valuable building block for drug discovery. The rationale behind each synthetic step and the expected characterization data have been thoroughly discussed to provide a comprehensive resource for researchers. Adherence to the detailed protocols and safety precautions will ensure the successful synthesis and characterization of this important heterocyclic intermediate.
References
-
Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. (n.d.). OrgoSolver. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. (n.d.). Canadian Science Publishing. Retrieved January 21, 2026, from [Link]
-
CHAPTER 6: Chlorination Using Thionyl Chloride. (2022). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Mass spectrometry and a guide to interpreting mass spectra. (2015, May 7). Compound Interest. Retrieved January 21, 2026, from [Link]
-
Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022, May 7). YouTube. Retrieved January 21, 2026, from [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. Retrieved January 21, 2026, from [Link]
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. (n.d.). OrgoSolver. Retrieved January 21, 2026, from [Link]
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. Retrieved January 21, 2026, from [Link]
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved January 21, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
A Comprehensive Technical Guide to 4-(chloromethyl)-1-phenyl-1H-pyrazole: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis
For Immediate Release
This technical guide provides an in-depth overview of 4-(chloromethyl)-1-phenyl-1H-pyrazole, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, key reactivity, and applications, with a focus on its role as a precursor to the widely used fungicide, Pyraclostrobin.
Chemical Identity and Physicochemical Properties
4-(chloromethyl)-1-phenyl-1H-pyrazole, with the CAS Number 143426-52-2 , is a substituted pyrazole derivative. The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in a vast array of biologically active compounds.[1][2] The presence of a reactive chloromethyl group makes this compound a valuable intermediate for further chemical modifications.
Table 1: Physicochemical Properties of 4-(chloromethyl)-1-phenyl-1H-pyrazole
| Property | Value | Source |
| CAS Number | 143426-52-2 | [3] |
| Molecular Formula | C₁₀H₉ClN₂ | [3] |
| Molecular Weight | 192.64 g/mol | [3] |
| Physical State | Solid | |
| Melting Point | 69-73 °C | Data from supplier websites |
| Boiling Point | 303.9±25.0 °C (Predicted) | [4] |
| Density | 1.19±0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from synthesis protocols |
Note: Some physical properties are predicted and should be used as an estimate.
Synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole
The synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole is most commonly achieved through the chlorination of its corresponding alcohol precursor, (4-(1H-pyrazol-1-yl)phenyl)methanol. This transformation is a standard procedure in organic synthesis, often employing thionyl chloride (SOCl₂) as the chlorinating agent.[5][6] The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a chloride ion.[5]
Experimental Protocol: Chlorination of (4-(1H-Pyrazol-1-yl)phenyl)methanol
This protocol describes a representative procedure for the synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole.
Materials:
-
(4-(1H-Pyrazol-1-yl)phenyl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (4-(1H-Pyrazol-1-yl)phenyl)methanol (1 equivalent) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel over a period of 15-30 minutes. The addition of a catalytic amount of pyridine can be used to neutralize the HCl gas byproduct.[6]
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining thionyl chloride and acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 4-(chloromethyl)-1-phenyl-1H-pyrazole.
Reactivity and Applications in Synthesis
The synthetic utility of 4-(chloromethyl)-1-phenyl-1H-pyrazole stems from the reactivity of the benzylic chloride. The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of the 1-phenyl-1H-pyrazol-4-ylmethyl moiety into various molecular scaffolds.
Key Reactions:
-
Etherification: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.
-
Esterification: Reaction with carboxylate salts provides esters.
-
N-Alkylation: Amines, amides, and other nitrogen-containing heterocycles can be alkylated.
-
S-Alkylation: Thiols and their salts react to form thioethers.
-
C-Alkylation: Carbanions and other carbon nucleophiles can displace the chloride to form new carbon-carbon bonds.
This versatile reactivity makes 4-(chloromethyl)-1-phenyl-1H-pyrazole a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.
Application in the Synthesis of Pyraclostrobin
A prominent application of 4-(chloromethyl)-1-phenyl-1H-pyrazole is in the synthesis of Pyraclostrobin , a broad-spectrum strobilurin fungicide.[7][8] Pyraclostrobin is used to control a wide variety of fungal diseases on numerous crops.[7] The synthesis involves the etherification of a pyrazole-containing intermediate with a substituted benzyl alcohol, where 4-(chloromethyl)-1-phenyl-1H-pyrazole or a closely related precursor plays a crucial role in forming the core structure of the final product.
Safety and Handling
4-(chloromethyl)-1-phenyl-1H-pyrazole is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Statements: [9]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles with side shields or a face shield.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A lab coat or chemical-resistant apron.
-
In case of insufficient ventilation, a NIOSH-approved respirator is recommended.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
4-(chloromethyl)-1-phenyl-1H-pyrazole is a versatile and valuable building block in organic synthesis, with significant applications in the development of new pharmaceutical and agrochemical agents. Its straightforward synthesis and the reactivity of its chloromethyl group allow for its incorporation into a wide array of molecular structures. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
-
CP Lab Safety. 1-[4-(Chloromethyl)phenyl]-1H-pyrazole, min 95%, 1 gram. [Link]
-
PubChem. 1-[4-(chloromethyl)phenyl]-1H-pyrazole. [Link]
-
AERU. 2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]. [Link]
- Google Patents. CN110105287B - Synthesis process of pyraclostrobin.
-
ResearchGate. (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]
- Google Patents. CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole.
-
Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
Chongqing Chemdad Co., Ltd. 1-[4-(chloromethyl)phenyl]-1h-pyrazole hydrochloride. [Link]
-
Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
PubMed. 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
-
Sciencemadness.org. thionyl chloride and alcohols. [Link]
-
National Institutes of Health. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. [Link]
-
MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
PubMed Central. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. [Link]
Sources
- 1. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 35715-71-0|4-(Chloromethyl)-1-phenyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole - Google Patents [patents.google.com]
- 9. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]
spectral data of 4-(chloromethyl)-1-phenyl-1H-pyrazole (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(chloromethyl)-1-phenyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic characterization of 4-(chloromethyl)-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It delves into the causality behind experimental choices, offers detailed protocols, and provides an expert interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is grounded in authoritative principles of spectroscopy and validated by comparative data from related pyrazole derivatives, ensuring a robust and self-validating framework for analysis.
Introduction: The Imperative for Precise Characterization
4-(chloromethyl)-1-phenyl-1H-pyrazole is a versatile synthetic intermediate. The pyrazole core is a privileged scaffold in medicinal chemistry, while the reactive chloromethyl group allows for further functionalization, making it a valuable building block for more complex molecules.[1][2] The unambiguous confirmation of its structure and purity is paramount before its use in subsequent synthetic steps or biological screening. Spectroscopic analysis provides the foundational data for this characterization, enabling a detailed elucidation of the molecular structure.[2]
This guide will detail the expected outcomes from three cornerstone analytical techniques: NMR spectroscopy to map the carbon-hydrogen framework, IR spectroscopy to identify key functional groups, and Mass Spectrometry to determine the molecular weight and fragmentation patterns.
Analytical Workflow: A Systematic Approach
The characterization of a newly synthesized compound like 4-(chloromethyl)-1-phenyl-1H-pyrazole follows a logical and structured workflow. This ensures that each piece of spectroscopic data complements and validates the others, leading to an irrefutable structural assignment.
Figure 1: A generalized workflow for the synthesis and spectroscopic validation of a target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a small molecule. By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.
Expertise & Experience: Experimental Protocol Design
The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 4-(chloromethyl)-1-phenyl-1H-pyrazole.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent choice as it is aprotic, has a low viscosity, and effectively solubilizes a wide range of organic compounds. Its residual proton signal at ~7.26 ppm and carbon signals at ~77.16 ppm provide a convenient internal reference.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard ¹H NMR spectrum. Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, 16-32 scans.[4]
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Typical parameters: 45° pulse angle, 2-5 second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.[4]
-
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The structure of 4-(chloromethyl)-1-phenyl-1H-pyrazole possesses several distinct proton environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Grounding |
| ~ 7.75 | Singlet | 1H | H-5 (pyrazole) | Protons on pyrazole rings typically appear in the aromatic region. This proton is adjacent to a nitrogen and is expected to be downfield.[4] |
| ~ 7.65 | Singlet | 1H | H-3 (pyrazole) | Similar to H-5, this proton is on the pyrazole ring. Its precise chemical shift relative to H-5 can be confirmed with 2D NMR. |
| ~ 7.50 - 7.30 | Multiplet | 5H | Phenyl-H | The five protons of the N-phenyl group will produce a complex multiplet in the standard aromatic region.[3][5] |
| ~ 4.60 | Singlet | 2H | -CH₂Cl | The methylene protons are adjacent to an electronegative chlorine atom and the pyrazole ring, shifting them significantly downfield. A similar benzylic chloride shows a signal at 4.61 ppm.[6] |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
The molecule has 8 unique carbon environments, as the phenyl group has symmetry.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Grounding |
| ~ 141.0 | C-5 (pyrazole) | The carbons of the pyrazole ring appear in the aromatic/olefinic region.[7] |
| ~ 139.5 | C-ipso (phenyl) | The carbon of the phenyl ring directly attached to the pyrazole nitrogen. |
| ~ 129.5 | C-meta (phenyl) | Phenyl carbons meta to the point of attachment. |
| ~ 128.0 | C-para (phenyl) | Phenyl carbon para to the point of attachment. |
| ~ 127.0 | C-3 (pyrazole) | The second of the two CH carbons in the pyrazole ring. |
| ~ 120.0 | C-ortho (phenyl) | Phenyl carbons ortho to the point of attachment. |
| ~ 118.0 | C-4 (pyrazole) | The carbon bearing the chloromethyl group will be shifted due to substitution. |
| ~ 35.0 | -CH₂Cl | The aliphatic carbon is shifted downfield by the attached chlorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: No specific preparation is needed for a solid sample. Ensure the ATR crystal is clean.
-
Data Acquisition:
-
Place a small amount of the solid 4-(chloromethyl)-1-phenyl-1H-pyrazole directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Acquire a background spectrum of the clean, empty crystal first for automatic subtraction.
-
Predicted IR Absorption Bands
The IR spectrum will be dominated by vibrations from the aromatic rings and the chloromethyl group.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale & Authoritative Grounding |
| 3150 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) | The C-H bonds of sp² hybridized carbons absorb in this region.[8][9] |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic Ring Skeletal | These absorptions are characteristic of aromatic and heteroaromatic ring systems.[10] |
| ~ 1380 | CH₂ Bend | Methylene | Scissoring/bending vibration of the -CH₂- group. |
| 800 - 600 | C-Cl Stretch | Alkyl Halide | The C-Cl stretch is typically found in the fingerprint region and can sometimes be weak but is a key indicator. |
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. Electron Ionization (EI) is a hard ionization technique that provides reproducible and library-searchable fragmentation patterns.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation
The molecular formula is C₁₀H₉ClN₂ with a monoisotopic mass of approximately 192.05 Da.[11] The presence of chlorine will result in a characteristic M+2 peak at ~m/z 194 with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation is predicted to be dominated by the cleavage of the C-Cl bond, analogous to the fragmentation of benzyl chloride.[12][13]
Figure 2: Predicted primary fragmentation pathway for 4-(chloromethyl)-1-phenyl-1H-pyrazole under EI-MS conditions.
Predicted Key Fragments:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |
| 192 / 194 | [M]⁺˙ | Molecular ion, showing the characteristic 3:1 ratio for a single chlorine atom. |
| 157 | [M - Cl]⁺ | (Base Peak) Loss of a chlorine radical is highly favorable, forming a stable resonance-delocalized pyrazolyl-methyl cation. This is analogous to the formation of the tropylium ion (m/z 91) from benzyl chloride.[12] |
| 129 | [C₉H₇N]⁺˙ | Potential loss of HCN from the m/z 157 fragment. |
| 89 | [C₇H₅]⁺ | Further fragmentation of the aromatic system. |
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and MS provides a powerful and self-validating toolkit for the structural elucidation of 4-(chloromethyl)-1-phenyl-1H-pyrazole. The ¹H and ¹³C NMR data will confirm the carbon-hydrogen framework and the specific substitution pattern. The IR spectrum will verify the presence of the key aromatic and chloromethyl functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition, and the fragmentation pattern will corroborate the proposed structure, particularly the labile chloromethyl moiety. This integrated analytical approach ensures the highest degree of confidence in the identity and purity of this valuable synthetic intermediate.
References
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]
-
Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate. Available at: [Link]
-
Supporting Information for an article in The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole - Optional[13C NMR]. SpectraBase. Available at: [Link]
-
4-(chloromethyl)-1-phenyl-1h-pyrazole. PubChemLite. Available at: [Link]
-
Solved Table 2. Fragmentation Pattern for Beryl Chloride. Chegg.com. Available at: [Link]
-
4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
1-[4-(chloromethyl)phenyl]-1H-pyrazole. PubChem. Available at: [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 60, 1657 (1982). Available at: [Link]
-
fragmentation pattern of benzyl chloride. Brainly.in. Available at: [Link]
-
Benzyl chloride. NIST WebBook. Available at: [Link]
-
benzyl chloride. MassBank. Available at: [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl-idene-amino]. PubMed. Available at: [Link]
-
1 H and 13 C NMR spectral characteristics of 1H-pyrazole. ResearchGate. Available at: [Link]
-
4-(chloromethyl)-1,3-diphenyl-1h-pyrazole. PubChemLite. Available at: [Link]
-
1-[4-(chloromethyl)phenyl]-1h-pyrazole. PubChemLite. Available at: [Link]
-
1H-Pyrazole, 1-phenyl-. NIST WebBook. Available at: [Link]
-
(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 3-[4-(chloromethyl)phenyl]-1-methyl-1h-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - 4-(chloromethyl)-1-phenyl-1h-pyrazole (C10H9ClN2) [pubchemlite.lcsb.uni.lu]
- 12. Solved Table 2. Fragmentation Pattern for Beryl Chloride | Chegg.com [chegg.com]
- 13. Benzyl chloride [webbook.nist.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-(chloromethyl)-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
4-(chloromethyl)-1-phenyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in synthetic chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities[1][2][3][4]. The presence of a reactive chloromethyl group at the 4-position and a phenyl substituent at the 1-position of the pyrazole ring makes this compound a versatile building block for the synthesis of more complex molecular architectures. Understanding its physicochemical properties is paramount for its effective utilization in research and development, enabling predictions of its reactivity, solubility, and pharmacokinetic profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-(chloromethyl)-1-phenyl-1H-pyrazole, alongside proposed experimental protocols for their determination.
Molecular Identity and Structure
The structural integrity of a compound is the foundation of its chemical behavior. Herein, we define the key identifiers for 4-(chloromethyl)-1-phenyl-1H-pyrazole.
| Identifier | Value | Source |
| IUPAC Name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | N/A |
| CAS Number | 35715-71-0 | [5] |
| Molecular Formula | C₁₀H₉ClN₂ | [6] |
| Molecular Weight | 192.64 g/mol | [7] |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)CCl | [6] |
| InChI | InChI=1S/C10H9ClN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | [6] |
| InChIKey | PRKFRFBAKGZDEX-UHFFFAOYSA-N | [6] |
It is crucial to distinguish this compound from its isomer, 1-[4-(chloromethyl)phenyl]-1H-pyrazole (CAS Number: 143426-52-2), where the chloromethylphenyl group is attached to the pyrazole ring via the phenyl ring[7][8][9][10].
Physicochemical Properties: Data and Predictive Insights
A quantitative understanding of a compound's physical and chemical properties is essential for its application in a laboratory setting and for predicting its behavior in biological systems.
Predicted Physicochemical Data
Due to a lack of experimentally determined data for 4-(chloromethyl)-1-phenyl-1H-pyrazole, the following table summarizes predicted values from computational models. These predictions offer valuable initial estimates for experimental design.
| Property | Predicted Value | Notes |
| XlogP | 2.3 | A measure of lipophilicity. |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | Influences membrane permeability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 2 |
Data sourced from computational predictions and may not reflect experimental values.
Physical State and Appearance
Solubility
The solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole has not been experimentally reported. Based on its predicted XlogP of 2.3, it is expected to have moderate lipophilicity, suggesting good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in aqueous solutions is anticipated to be low. Pyrazole itself is soluble in water[12].
Melting and Boiling Points
No experimental data for the melting or boiling point of 4-(chloromethyl)-1-phenyl-1H-pyrazole is available in the reviewed literature. A safety data sheet for the compound explicitly states "No data available" for these properties[5].
Proposed Experimental Protocols for Physicochemical Characterization
To address the gap in experimental data, the following standard protocols are proposed for the characterization of 4-(chloromethyl)-1-phenyl-1H-pyrazole.
Determination of Melting Point
-
Methodology:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
-
Determination of Solubility
-
Methodology (Qualitative):
-
To a series of small, labeled test tubes, add approximately 10 mg of the compound.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Vortex each tube for 30 seconds.
-
Visually inspect for the dissolution of the solid. Classify as "soluble," "sparingly soluble," or "insoluble."
-
Determination of Partition Coefficient (LogP)
-
Methodology (Shake-Flask Method):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Prepare a series of flasks containing a pre-saturated mixture of n-octanol and water.
-
Add a known amount of the stock solution to each flask.
-
Shake the flasks for a set period (e.g., 24 hours) to allow for partitioning.
-
Separate the n-octanol and aqueous layers by centrifugation.
-
Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Spectroscopic Characterization
Spectroscopic data is indispensable for the structural elucidation and confirmation of a synthesized compound. While specific spectra for 4-(chloromethyl)-1-phenyl-1H-pyrazole are not available in the public domain, this section outlines the expected spectral features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the protons on the pyrazole ring, and the methylene protons of the chloromethyl group. The chemical shifts will be influenced by the electronic environment of each proton. For comparison, the ¹H NMR of the related compound 5-(bromomethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole shows a singlet for the methylene protons around 4.49 ppm[11].
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Signals for the aromatic carbons, the pyrazole ring carbons, and the chloromethyl carbon are expected.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of characteristic functional groups. Expected vibrational frequencies include C-H stretching from the aromatic and pyrazole rings, C=C and C=N stretching within the rings, and a C-Cl stretching frequency from the chloromethyl group. The IR spectra of pyrazole derivatives typically show a complex region of C-H and N-H (if present) stretching vibrations[13].
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern. The high-resolution mass spectrum (HRMS) should confirm the molecular formula C₁₀H₉ClN₂. Predicted m/z values for various adducts have been calculated[6].
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 4-(chloromethyl)-1-phenyl-1H-pyrazole was not found in the surveyed literature, its synthesis can be envisioned through established methods for pyrazole ring formation and subsequent functionalization.
Proposed Synthetic Pathway
A plausible synthetic route could involve the Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole to introduce a formyl group at the 4-position, followed by reduction to the corresponding alcohol and subsequent chlorination.
Reactivity Profile
The chloromethyl group is a key reactive site in this molecule. It is susceptible to nucleophilic substitution reactions, making it a valuable precursor for introducing a variety of functional groups at the 4-position of the pyrazole ring. This reactivity is fundamental to its utility as a building block in medicinal chemistry.
Safety and Handling
Specific toxicological data for 4-(chloromethyl)-1-phenyl-1H-pyrazole is not available[5]. However, based on the known hazards of related chloro-functionalized heterocyclic compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.
Applications in Research and Drug Development
The pyrazole scaffold is a cornerstone in medicinal chemistry[1][2][3][4]. The title compound, with its reactive chloromethyl group, serves as an important intermediate for the synthesis of novel pyrazole-based compounds with potential therapeutic applications. These applications could span a wide range of diseases, leveraging the diverse biological activities associated with the pyrazole core. For instance, substituted pyrazoles have been investigated as inhibitors of cyclooxygenase-2 (COX-2)[14].
Conclusion
4-(chloromethyl)-1-phenyl-1H-pyrazole is a chemical entity with significant potential in synthetic and medicinal chemistry. While there is a notable lack of experimentally determined physicochemical data in the public domain, this guide has provided a comprehensive overview of its known identifiers, predicted properties, and proposed methodologies for its characterization. The outlined synthetic strategies and reactivity profile underscore its utility as a versatile building block. As research into novel pyrazole-based therapeutics continues, a thorough understanding of the fundamental properties of such key intermediates will be indispensable for the rational design and development of new and effective drugs.
References
- Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (URL: )
-
1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem. (URL: [Link])
-
4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole - Optional[13C NMR] - SpectraBase. (URL: [Link])
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])
-
Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (URL: [Link])
-
4-(chloromethyl)-1-phenyl-1h-pyrazole - PubChemLite. (URL: [Link])
-
Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents | Request PDF - ResearchGate. (URL: [Link])
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
-
1-[4-(Chloromethyl)phenyl]-1H-pyrazole. (URL: [Link])
-
GHS 11 (Rev.11) SDS Word 下载CAS: 35715-71-0 Name: - XiXisys. (URL: [Link])
-
1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole - Optional[13C NMR]. (URL: [Link])
-
3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. (URL: [Link])
-
Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (URL: [Link])
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (URL: [Link])
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (URL: [Link])
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (URL: [Link])
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. (URL: [Link])
-
4-(chloromethyl)-1,3-diphenyl-1h-pyrazole - PubChemLite. (URL: [Link])
-
1-[4-(chloromethyl)phenyl]-1h-pyrazole - PubChemLite. (URL: [Link])
-
1H-Pyrazole, 1-phenyl- - the NIST WebBook. (URL: [Link])
-
1-[4-(Chloromethyl)phenyl]-1H-pyrazole, min 95%, 1 gram - CP Lab Safety. (URL: [Link])
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (URL: [Link])
-
Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH. (URL: [Link])
-
Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed. (URL: [Link])
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL: [Link])
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (URL: [Link])
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... - ResearchGate. (URL: [Link])
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. PubChemLite - 4-(chloromethyl)-1-phenyl-1h-pyrazole (C10H9ClN2) [pubchemlite.lcsb.uni.lu]
- 7. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. calpaclab.com [calpaclab.com]
- 10. jk-sci.com [jk-sci.com]
- 11. rsc.org [rsc.org]
- 12. Pyrazole | 288-13-1 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It explores the molecular characteristics influencing the solubility of this compound and offers a detailed protocol for its empirical determination. By synthesizing theoretical principles with practical laboratory methods, this guide aims to equip scientists with the knowledge to effectively utilize 4-(chloromethyl)-1-phenyl-1H-pyrazole in various organic solvent systems.
Introduction: Understanding the Significance of Solubility
4-(chloromethyl)-1-phenyl-1H-pyrazole is a heterocyclic compound of significant interest due to its versatile applications in the synthesis of biologically active molecules.[1][2] The pyrazole scaffold is a common feature in many pharmaceuticals and agrochemicals.[1] The solubility of this intermediate in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Proper solvent selection is paramount for successful reaction kinetics, purification processes like crystallization, and the formulation of final products. An understanding of solubility is not merely a matter of trial and error but is grounded in the fundamental principles of intermolecular forces and molecular structure.[3]
This guide provides a detailed examination of the factors governing the solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole, offering both predictive insights based on its chemical structure and a robust experimental protocol for quantitative solubility determination.
Molecular Profile and Predicted Solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole
The solubility of a compound is intrinsically linked to its molecular structure. 4-(chloromethyl)-1-phenyl-1H-pyrazole (C₁₀H₉ClN₂) has a molecular weight of 192.64 g/mol .[4] Its structure comprises a polar pyrazole ring, a nonpolar phenyl group, and a reactive chloromethyl group.
Key Structural Features Influencing Solubility:
-
Pyrazole Ring: The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms.[1] This imparts a degree of polarity to the molecule and allows for potential dipole-dipole interactions. The nitrogen atoms can act as hydrogen bond acceptors.
-
Phenyl Group: The phenyl group is a large, nonpolar moiety that will dominate the molecule's interaction with nonpolar solvents through van der Waals forces. This feature is expected to enhance solubility in aromatic and other nonpolar organic solvents.
-
Chloromethyl Group: The chloromethyl group adds to the molecule's reactivity and has a slight polarizing effect.
The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] Given the mixed polarity of 4-(chloromethyl)-1-phenyl-1H-pyrazole, its solubility profile is expected to be nuanced. It is predicted to have good solubility in moderately polar to nonpolar organic solvents, while exhibiting limited solubility in highly polar solvents like water.
Qualitative Solubility Predictions
Based on the molecular structure, a qualitative prediction of solubility in common organic solvents can be made. This serves as a valuable starting point for solvent screening in experimental work.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Sparingly Soluble | The nonpolar nature of hexane will interact favorably with the phenyl group, but the polar pyrazole ring may limit high solubility. |
| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic nature of toluene will have strong π-π stacking interactions with the phenyl ring, leading to good solubility. |
| Dichloromethane | Polar Aprotic | Soluble | The polarity of dichloromethane can interact with the dipole of the pyrazole ring, while its organic nature accommodates the nonpolar parts of the molecule. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to accept hydrogen bonds make it a good candidate for dissolving this compound. |
| Ethyl Acetate | Polar Aprotic | Soluble | Similar to acetone, ethyl acetate offers a balance of polarity and organic character. |
| Methanol | Polar Protic | Moderately Soluble | The polar hydroxyl group of methanol can interact with the pyrazole nitrogen atoms, but the nonpolar bulk of the molecule may limit high solubility. |
| Water | Polar Protic | Insoluble | The large nonpolar phenyl group will significantly hinder solubility in water, despite the polarity of the pyrazole ring. |
Experimental Determination of Solubility: A Validated Protocol
To move beyond qualitative predictions, a robust experimental protocol is necessary to determine the quantitative solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole. The following is a detailed, self-validating workflow.
Materials and Equipment
-
4-(chloromethyl)-1-phenyl-1H-pyrazole (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-(chloromethyl)-1-phenyl-1H-pyrazole into a series of vials.
-
Add a known volume (e.g., 5.00 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) to reach equilibrium. The system should be agitated for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent (often the same solvent used for dissolution) in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.
-
Prepare a calibration curve using standard solutions of 4-(chloromethyl)-1-phenyl-1H-pyrazole of known concentrations.
-
Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Self-Validation and Controls
-
Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility should be consistent across the later time points.
-
Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is temperature-dependent.[5]
-
Analytical Method Validation: The HPLC or other quantitative method used should be validated for linearity, accuracy, and precision.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the solubility of 4-(chloromethyl)-1-phenyl-1H-pyrazole.
Caption: Experimental workflow for the quantitative determination of solubility.
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the :
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the polar and nonpolar regions of the molecule will be most effective.
-
Hydrogen Bonding: While 4-(chloromethyl)-1-phenyl-1H-pyrazole does not have a hydrogen bond donor, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding may exhibit enhanced solvating power.
-
Purity of the Compound: Impurities in the 4-(chloromethyl)-1-phenyl-1H-pyrazole sample can affect its measured solubility.
Conclusion
The is a critical consideration for its effective use in chemical synthesis and drug development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, offering qualitative predictions for a range of common solvents. Furthermore, a detailed and validated experimental protocol has been presented to enable researchers to determine quantitative solubility data with high confidence. By combining theoretical knowledge with rigorous experimental practice, scientists can optimize their processes and leverage the full potential of this important chemical intermediate.
References
-
Solubility of Organic Compounds . (2023-08-31). LibreTexts. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
1-[4-(chloromethyl)phenyl]-1H-pyrazole . PubChem. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . (2017-10-18). Molecules. [Link]
-
Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents . (1985-01-01). Journal of Pharmaceutical Sciences. [Link]
-
Factors Affecting Solubility . (2023-07-07). Chemistry LibreTexts. [Link]
-
DETERMINATION OF SOLUBILITY CLASS . California State University, Los Angeles. [Link]
-
Some Factors Affecting the Solubility of Polymers . (2019-01-01). ResearchGate. [Link]
-
Chemistry and biological properties of pyrazole derivatives . (2017-01-01). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE . (2024-07-07). International Journal of Novel Research and Development. [Link]
-
Solubility . Open Oregon Educational Resources. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
discovery and history of 1-phenyl-1H-pyrazole derivatives
An In-Depth Technical Guide to the Discovery and History of 1-Phenyl-1H-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenyl-1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the central framework for a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of these vital derivatives. We traverse from the seminal synthesis by Ludwig Knorr in the late 19th century to the development of blockbuster drugs and the ongoing exploration of novel therapeutic applications. This document details the foundational synthetic methodologies, elucidates the mechanisms of action for landmark compounds, and offers field-proven insights into the enduring significance of this privileged scaffold in drug discovery.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of pyrazole chemistry begins in 1883 with German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the pyrazole ring system. His work, involving the condensation of ethyl acetoacetate with phenylhydrazine, laid the groundwork for what would become one of the most versatile methods for synthesizing pyrazole derivatives. This reaction, now known as the Knorr Pyrazole Synthesis , remains a fundamental and widely used method for constructing the pyrazole core.[1][2]
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[3] The introduction of a phenyl group at the N1 position profoundly influences the molecule's physicochemical properties, often enhancing metabolic stability, modulating target-binding affinity, and providing a vector for further functionalization. This 1-phenyl substitution has proven critical in the development of numerous clinically successful drugs.
Foundational Synthetic Strategies for the 1-Phenyl-1H-Pyrazole Core
The construction of the 1-phenyl-1H-pyrazole ring system is primarily achieved through condensation reactions that form the five-membered ring. The choice of starting materials dictates the substitution pattern on the final pyrazole product.
The Knorr Pyrazole Synthesis
The Knorr synthesis is the classic and most direct route, involving the reaction of a 1,3-dicarbonyl compound with phenylhydrazine.[2][4] The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring.[5]
Mechanism Rationale: The use of an acid catalyst is crucial for protonating a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the weakly nucleophilic nitrogen of phenylhydrazine. The subsequent dehydration step is also acid-catalyzed and drives the reaction towards the formation of the stable aromatic ring.
Caption: Workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added phenylhydrazine (1.0-1.2 eq).
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) is added to the mixture.
-
Reaction Conditions: The mixture is heated to reflux and stirred for a period ranging from 2 to 24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 1-phenyl-1H-pyrazole derivative.
Paal-Knorr Synthesis Variation
A related method, the Paal-Knorr synthesis, can be adapted for pyrazoles by using a 1,4-dicarbonyl compound in a reaction that ultimately forms a pyrrole, but specific precursors can yield pyrazoles. More commonly for pyrazoles, the reaction involves α,β-unsaturated ketones or alkynes.[6] For instance, the reaction of α,β-unsaturated ketones (chalcones) with phenylhydrazine first yields a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[1][2]
Summary of Key Synthetic Methods
| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl Compound, Phenylhydrazine | Acid catalyst (e.g., H₂SO₄, AcOH), Reflux | High yields, readily available starting materials, versatile. | Can produce regioisomers with unsymmetrical dicarbonyls.[1][2] |
| From α,β-Unsaturated Ketones | Chalcone, Phenylhydrazine | Reflux, often followed by an oxidation step (e.g., I₂, air) | Access to a wide variety of substitution patterns. | Requires a two-step (cyclization-oxidation) process.[1][2] |
| From Acetylenic Ketones | Acetylenic Ketone, Phenylhydrazine | Typically in a polar solvent like ethanol. | Direct route to the aromatic pyrazole without an oxidation step. | Starting materials can be less accessible; potential for regioisomers.[1][2] |
Pharmacological Breakthroughs: Landmark 1-Phenyl-1H-Pyrazole Drugs
The true impact of 1-phenyl-1H-pyrazole derivatives is best illustrated through the development of transformative medicines. Two case studies, Celecoxib and Rimonabant, highlight the therapeutic potential and challenges associated with this scaffold.
Case Study: Celecoxib (Celebrex®) - The Anti-Inflammatory Blockbuster
Discovery and Rationale: In the 1990s, the discovery of two isoforms of the cyclooxygenase (COX) enzyme revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs). COX-1 was identified as a constitutive "housekeeping" enzyme, while COX-2 was found to be inducible at sites of inflammation.[7] This presented a clear therapeutic hypothesis: selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the gastrointestinal-protective functions of COX-1, thereby reducing the risk of ulcers and bleeding associated with older, non-selective NSAIDs.[8][9] Researchers at Searle (later Pfizer) identified the 1,5-diarylpyrazole scaffold as a promising template for selective COX-2 inhibition, leading to the synthesis and development of Celecoxib.[8]
Synthesis: The synthesis of Celecoxib is a classic application of the Knorr pyrazole synthesis methodology, specifically a variation known as the Claisen-Schmidt condensation followed by cyclization.[10][11]
-
Step 1 (Claisen Condensation): 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium methoxide) to form the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[10]
-
Step 2 (Knorr Cyclization): The resulting dione is then reacted with 4-sulfonamidophenylhydrazine hydrochloride under acidic conditions to form the 1-phenyl-1H-pyrazole ring of Celecoxib.[10]
Mechanism of Action: Celecoxib is a highly selective, reversible inhibitor of the COX-2 enzyme.[8][12] It binds to the active site of COX-2, preventing the conversion of arachidonic acid into prostaglandin precursors, which are key mediators of pain and inflammation.[8][13] Its diarylpyrazole structure allows it to fit into the larger, more flexible active site of COX-2, while its bulkiness prevents it from effectively binding to the narrower active site of COX-1, conferring its selectivity.
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
Case Study: Rimonabant (Acomplia®) - A Tale of Promise and Peril
Discovery and Rationale: The discovery of the endocannabinoid system and its role in regulating appetite and energy metabolism opened a new frontier for treating obesity.[14][15] The cannabinoid type 1 (CB1) receptor, primarily located in the brain and peripheral tissues like adipocytes, was identified as a key regulator of food intake.[16] The therapeutic strategy was to develop an antagonist or inverse agonist for the CB1 receptor to decrease appetite and promote weight loss. Sanofi-Aventis developed Rimonabant, a 1,5-diaryl-1H-pyrazole derivative, as the first-in-class selective CB1 receptor blocker.[17]
Synthesis: The synthesis of Rimonabant also relies on the formation of a substituted pyrazole core. An efficient process involves the condensation of a diketo ester with N-aminopiperidine, followed by an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to yield the final product.[16][18][19]
Mechanism of Action: Rimonabant acts as an inverse agonist of the CB1 receptor.[17] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist binds to the same receptor and exerts the opposite pharmacological effect. By inhibiting the basal activity of CB1 receptors in the brain's appetite control centers and in peripheral tissues like fat cells, Rimonabant was shown to reduce food intake, increase satiety, and improve metabolic parameters.[15][20]
Caption: Rimonabant's inverse agonism on the CB1 receptor.
Withdrawal and Lessons Learned: Rimonabant was approved in Europe in 2006 but was withdrawn from the market worldwide in 2008. Post-marketing surveillance revealed a doubled risk of serious psychiatric side effects, including depression and suicidal ideation.[17][21] The widespread role of the endocannabinoid system in regulating mood and emotion meant that blocking CB1 receptors globally had unintended and severe consequences. The history of Rimonabant serves as a critical lesson in drug development, emphasizing the importance of understanding the full physiological role of a drug target to anticipate potential on-target adverse effects.
Modern Frontiers and Future Outlook
The 1-phenyl-1H-pyrazole scaffold remains a highly active area of research, extending far beyond inflammation and metabolic disorders. Current research is exploring its potential in:
-
Oncology: Derivatives are being developed as inhibitors of crucial cancer-related proteins, such as myeloid cell leukemia 1 (MCL-1), a key anti-apoptotic protein.[22]
-
Infectious Diseases: The pyrazole nucleus is integral to compounds with antibacterial, antifungal, antiviral, and anti-tubercular activities.[23][24]
-
Neuroscience: Novel derivatives are being investigated for treating neurodegenerative diseases like Parkinson's and for conditions like anxiety and depression.[1][3]
-
Agrochemicals: The pyrazole ring is a component of many important herbicides, insecticides, and fungicides.[1][2]
Conclusion
From its serendipitous discovery over a century ago, the 1-phenyl-1H-pyrazole framework has evolved into a truly privileged scaffold in medicinal chemistry. Its synthetic accessibility, pioneered by the Knorr synthesis, and its remarkable versatility have enabled the development of life-changing medicines. The stories of Celecoxib and Rimonabant encapsulate both the immense therapeutic potential and the inherent complexities of targeting biological systems. As researchers continue to innovate and explore new chemical space, the rich history and proven track record of 1-phenyl-1H-pyrazole derivatives ensure they will remain a subject of intense study and a source of future therapeutic breakthroughs for years to come.
References
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (n.d.).
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 19894. [Link]
-
Wikipedia contributors. (2024, December 19). Celecoxib. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Kumar, A., & Sharma, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(17), 2011-2014. [Link]
-
Li, Y., Wang, Y., Zhang, Z., Xu, J., & Guo, C. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. [Link]
-
Wikipedia contributors. (2024, December 1). Rimonabant. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Synthesis of Pyrazole Derivatives A Review. (n.d.). International Journal for Multidisciplinary Research. Retrieved January 21, 2026, from [Link]
-
Christodoulou, M. S., et al. (2022). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 27(15), 4988. [Link]
-
Li, C., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
-
Fares, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Fares, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2021, March 24). SlideShare. Retrieved January 21, 2026, from [Link]
-
Daily, J. R., & Saadabadi, A. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-13.
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]
-
Gelfand, E. W., & Cannon, J. G. (2006). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of Allergy and Clinical Immunology, 118(2), 334-338. [Link]
-
An Improved Synthesis of Rimonabant: Anti-Obesity Drug. (2007). Organic Process Research & Development, 11(4), 740-743. [Link]
- Process for preparation of celecoxib. (2011). Google Patents.
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). PubMed Central. [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 21, 2026, from [Link]
-
“Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. (2020). PubMed Central. [Link]
-
What is the mechanism of Rimonabant? (2024, July 17). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. (n.d.). Retrieved January 21, 2026, from [Link]
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). RSC Publishing. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 21, 2026, from [Link]
-
An Improved Synthesis of Rimonabant: Anti-Obesity Drug. (2007). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wikipedia contributors. (2024, October 24). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (2006). PubMed. [Link]
-
Synthesis of Celecoxib. (2025, March 5). YouTube. Retrieved January 21, 2026, from [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]
-
synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. Rimonabant - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ijnrd.org [ijnrd.org]
- 24. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
structural elucidation of substituted 1-phenyl-1H-pyrazoles
An In-Depth Technical Guide to the Structural Elucidation of Substituted 1-Phenyl-1H-Pyrazoles
Introduction: The Structural Challenge of Phenylpyrazoles
Substituted 1-phenyl-1H-pyrazoles represent a cornerstone scaffold in modern medicinal chemistry and materials science.[1] Their five-membered heterocyclic structure, composed of three carbons and two adjacent nitrogen atoms, offers a unique combination of rigidity and tunable electronic properties, making them privileged motifs in drug development.[2] The regioselective synthesis of these compounds can often lead to a mixture of isomers, or to products where the precise substitution pattern is not immediately obvious.[3] Consequently, unambiguous structural elucidation is not merely a procedural step but a critical prerequisite for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream research.
This guide provides a comprehensive, field-proven workflow for the structural characterization of novel substituted 1-phenyl-1H-pyrazoles. Moving beyond a simple recitation of techniques, we will explore the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Diffraction (SCDX). The narrative is designed to mirror the logical progression of an investigation, explaining the causality behind each experimental choice and empowering researchers to tackle complex structural challenges with confidence.
The Elucidation Workflow: A Multi-Modal Approach
The definitive characterization of a novel compound is rarely achieved with a single technique. A robust and self-validating system employs a tiered approach, where each step provides complementary information that builds upon the last.
Caption: A logical workflow for structural elucidation.
Phase 1: Foundational Analysis - What is it and What is it Made of?
The initial phase focuses on confirming the molecular identity and basic structural features. Mass spectrometry provides the molecular weight and elemental composition, while 1D NMR offers a census of the proton and carbon environments.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the first-line technique to confirm that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) is particularly powerful, providing a highly accurate mass measurement that can be used to determine the elemental formula, immediately validating the molecular identity.
The fragmentation pattern, typically from Electron Impact (EI) ionization, offers the first clues to the molecule's structure.[4] For 1-phenyl-1H-pyrazoles, fragmentation is often initiated by the cleavage of bonds adjacent to the stable aromatic systems.[5][6]
Common Mass Fragmentation Patterns of 1-Phenyl-1H-Pyrazoles
| Fragment Ion | Description | Causality |
|---|---|---|
| [M]+• | Molecular Ion | The intact molecule with one electron removed. Its presence confirms the molecular weight. |
| [M-HCN]+• | Loss of Hydrogen Cyanide | A characteristic fragmentation of the pyrazole ring itself.[5] |
| [M-N₂]+• | Loss of Nitrogen Gas | Another common pyrazole ring fragmentation pathway. |
| [C₆H₅]+ | Phenyl Cation (m/z 77) | Cleavage of the N-phenyl bond, indicating the presence of the unsubstituted phenyl group. |
| [M-C₆H₅]+ | Loss of the Phenyl Group | Cleavage of the N-phenyl bond, leaving the substituted pyrazole cation. |
Experimental Protocol: Sample Analysis by Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer. For stable, volatile compounds, a direct insertion probe or GC-MS can be used.[5]
-
Ionization: Subject the sample to a beam of high-energy electrons (typically 70 eV) in the ion source. This will generate the molecular ion and various fragment ions.[4]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Data Interpretation:
-
Identify the molecular ion peak (M+•). This should correspond to the expected molecular weight of the compound.
-
Analyze the fragmentation pattern. Compare the observed fragments to known patterns for pyrazoles and the expected substituents.[5][7]
-
For HRMS, use the exact mass to calculate the elemental formula and confirm it matches the target structure.
-
1D NMR Spectroscopy (¹H and ¹³C): A Structural Census
¹H and ¹³C NMR spectroscopy provide fundamental information about the electronic environment of each proton and carbon atom in the molecule.[8][9] For a substituted 1-phenyl-1H-pyrazole, key diagnostic regions include:
-
Aromatic Region (¹H: ~7.0-8.5 ppm; ¹³C: ~110-150 ppm): Signals from the phenyl ring and the pyrazole ring protons/carbons appear here. The splitting patterns (coupling) in the ¹H spectrum reveal the substitution pattern on the phenyl ring (ortho, meta, para).[10][11]
-
Pyrazole Protons (¹H): The protons at the C3, C4, and C5 positions of the pyrazole ring have characteristic chemical shifts. For example, in a 1,4-disubstituted pyrazole, the C3-H and C5-H protons will appear as singlets.
-
Substituent Regions: Signals corresponding to the specific substituents (e.g., alkyl groups, aldehydes) will appear in their expected chemical shift regions.[12]
Typical NMR Chemical Shift Ranges for 1-Phenyl-1H-Pyrazoles (in CDCl₃)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Pyrazole C3-H | 7.5 - 8.2 | 138 - 142 | Often a singlet or doublet depending on C4 substitution. |
| Pyrazole C4-H | 6.4 - 6.8 | 105 - 110 | Typically a triplet if C3 and C5 are protonated. |
| Pyrazole C5-H | 7.6 - 8.0 | 128 - 132 | Often coupled to C4-H. |
| Phenyl C2'/C6'-H | 7.5 - 7.9 | 118 - 125 | Ortho protons, sensitive to steric hindrance.[10] |
| Phenyl C3'/C5'-H | 7.2 - 7.6 | 128 - 130 | Meta protons. |
| Phenyl C4'-H | 7.1 - 7.5 | 125 - 128 | Para proton. |
Note: These are approximate ranges and can shift significantly based on the electronic nature of other substituents.
Phase 2: Unraveling Connectivity - The Power of 2D NMR
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For distinguishing regioisomers of substituted pyrazoles, 2D NMR is the most powerful non-destructive tool. The Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are indispensable.[13]
-
HSQC: Directly correlates a proton to the carbon it is attached to. It maps the ¹H and ¹³C signals, confirming direct C-H bonds.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is the key to piecing together the molecular skeleton. For example, observing a correlation between the C5-H proton of the pyrazole ring and the C1' carbon of the phenyl ring unambiguously confirms the 1,5-disubstitution pattern.[14][15]
Caption: Relationship between 2D NMR experiments and derived structural data.
Experimental Protocol: Acquisition and Interpretation of 2D NMR (HSQC/HMBC)
-
Sample Preparation: Prepare a moderately concentrated sample (5-10 mg) in a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Spectrometer Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended).[2] Tune and shim the spectrometer for optimal resolution and lineshape.
-
Acquisition:
-
Run standard ¹H and ¹³C{¹H} experiments first.
-
Acquire a gradient-selected HSQC experiment. Set the ¹³C spectral width to cover the expected chemical shift range.
-
Acquire a gradient-selected HMBC experiment. The key parameter is the long-range coupling delay, typically optimized for J-couplings of 8-10 Hz.[14]
-
-
Data Processing & Interpretation:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
HSQC Analysis: Correlate every proton signal (except exchangeable protons like -OH, -NH) to its directly attached carbon.
-
HMBC Analysis: This is the core of the elucidation. Start from a known proton signal. For example, the aldehyde proton of a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[16]
-
Look for its 2-bond correlation to the aldehyde carbon.
-
Look for its 3-bond correlation to the C4 of the pyrazole ring.
-
-
Systematically map all long-range correlations. A strong three-bond correlation between the N-CH₂ protons of a substituent and the pyrazole's C5 carbon is definitive proof of regiochemistry.[14] Use these connections to build the carbon framework and definitively place all substituents.
-
Phase 3: Absolute Proof - Single-Crystal X-ray Diffraction
When NMR data remains ambiguous, or when the absolute configuration of a chiral center needs to be determined, Single-Crystal X-ray Diffraction (SCDX) provides the ultimate, unambiguous answer.[17] This technique maps the electron density of a molecule in its crystalline state, generating a 3D model of the atomic positions with high precision.[18]
The primary challenge and rate-limiting step for SCDX is growing a high-quality single crystal suitable for diffraction.[17] However, when successful, the resulting data is unequivocal. For chiral molecules, analysis of anomalous dispersion effects, often quantified by the Flack parameter, can be used to determine the absolute configuration.[19] A Flack parameter close to zero confirms the correct stereochemical assignment.[17]
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystallization: This is the most critical and often trial-and-error step.
-
Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method.
-
Vapor diffusion (liquid or gas) is another effective technique.
-
Screen various solvents and temperatures to find optimal crystallization conditions.
-
-
Crystal Selection & Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.[2]
-
Data Collection:
-
Place the mounted crystal on the diffractometer. A stream of cold nitrogen (e.g., 172 K) is often used to minimize thermal motion and radiation damage.[2]
-
The crystal is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]
-
A detector records the positions and intensities of the diffracted X-ray spots.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to yield a set of structure factors.
-
Computational methods (e.g., direct methods or Patterson synthesis) are used to generate an initial model of the electron density map.
-
Atoms are fitted to the electron density, and the model is refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.[2]
-
-
Validation: The final structure is validated using metrics like the R-factor and by checking for chemical reasonability (bond lengths, angles). For chiral structures, the Flack parameter is calculated to confirm the absolute configuration.[19] The final structural data is often deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[2]
Conclusion
The is a systematic process that relies on the synergistic application of modern analytical techniques. By following a logical workflow—from initial mass and 1D NMR confirmation to detailed 2D NMR connectivity mapping and, when necessary, definitive X-ray crystallographic analysis—researchers can confidently and unambiguously determine the structure of their novel compounds. This rigorous approach is fundamental to building reliable scientific knowledge and accelerating the development of new medicines and materials.
References
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring.
- 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts. Chemical Shifts.
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.
- Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl).
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
- Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Nepal Journals Online.
- Mass Spectrometry - Fragmentation P
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH.
- A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.
- X-Ray Crystallography of Chemical Compounds. PMC.
- The use of X-ray crystallography to determine absolute configuration.
- 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Unknown Source.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
- mass spectra - fragmentation p
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. flore.unifi.it [flore.unifi.it]
- 14. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 15. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Quantum Chemical Calculations for 1-Phenyl-Pyrazole Derivatives
Abstract
Derivatives of 1-phenyl-pyrazole are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of biological and pharmacological activities.[1][2][3] As such, they are prominent scaffolds in drug discovery and materials science.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of these derivatives. By leveraging computational chemistry, we can accelerate the design and optimization of novel 1-phenyl-pyrazole-based compounds with enhanced therapeutic properties.[4] This document will detail the theoretical underpinnings, practical methodologies, and impactful applications of these computational techniques.
Introduction: The Significance of 1-Phenyl-Pyrazoles and In Silico Analysis
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. When substituted with a phenyl group at the 1-position, the resulting 1-phenyl-pyrazole core (Figure 1) serves as a versatile template for developing a wide array of bioactive molecules. These compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3][5][6][7]
Quantum chemical calculations offer a powerful, cost-effective, and efficient means to investigate the properties of these molecules at the atomic level.[4] By solving the Schrödinger equation (in its approximate forms), we can gain deep insights into molecular geometry, electronic distribution, and reactivity, which are crucial determinants of a compound's pharmacological profile. This in silico approach allows for the rational design of new derivatives and the prioritization of synthetic efforts, ultimately streamlining the drug discovery pipeline.[4]

Figure 1. The core structure of 1-phenyl-pyrazole.[8]
Theoretical Foundations: A Primer on Quantum Chemical Methods
The choice of theoretical method is paramount for obtaining accurate and reliable results. For systems like 1-phenyl-pyrazole derivatives, Density Functional Theory (DFT) has emerged as the workhorse method due to its excellent balance of computational cost and accuracy.[1][4][9]
Density Functional Theory (DFT)
DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density. This is computationally less demanding than traditional wave function-based methods while often providing comparable accuracy.
-
Functionals: The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. For organic molecules like pyrazole derivatives, hybrid functionals such as B3LYP are widely used and have been shown to provide reliable results for geometries, vibrational frequencies, and electronic properties.[9][10][11][12]
-
Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy and computational cost. Split-valence basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p) , are commonly employed for these types of calculations.[1][10][13] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems. For enhanced accuracy, especially for properties like non-linear optics, larger basis sets with diffuse functions (e.g., aug-cc-pVDZ) might be necessary.[14][15]
Ab Initio Methods
While more computationally expensive, ab initio methods like Hartree-Fock (HF), Møller–Plesset (MP) perturbation theory, and Coupled Cluster (CC) theory can provide higher accuracy for specific properties.[16] For instance, CC methods are considered the gold standard for calculating highly accurate NMR chemical shifts.[16][17]
The Computational Workflow: From Structure to Properties
A typical quantum chemical investigation of a 1-phenyl-pyrazole derivative follows a structured workflow.
Step-by-Step Protocol: Geometry Optimization and Frequency Analysis
-
Construct the Input Molecule: Build the 3D structure of the 1-phenyl-pyrazole derivative using molecular modeling software such as GaussView, Avogadro, or Chemcraft.[18]
-
Select Computational Method:
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
-
Perform Geometry Optimization: Run a geometry optimization calculation to find the most stable conformation of the molecule. This involves finding the coordinates where the forces on each atom are minimized.
-
Perform Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:
Key Molecular Properties and Their Implications
Once a stable geometry is obtained, a variety of molecular properties can be calculated to understand the behavior of the 1-phenyl-pyrazole derivative.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[22] A smaller gap suggests higher reactivity and lower kinetic stability.[22][23]
| Property | Implication for Drug Design |
| High HOMO Energy | Potential for interactions with electron-deficient biological targets. |
| Low LUMO Energy | Susceptibility to nucleophilic attack, potential for covalent bond formation with targets. |
| Small HOMO-LUMO Gap | Higher chemical reactivity, which can be desirable for covalent inhibitors but may also lead to off-target effects. |
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions like hydrogen bonding and electrostatic interactions with biological targets.[9][20]
Conceptual DFT: Reactivity Descriptors
Conceptual DFT provides a framework for quantifying chemical reactivity using global and local descriptors derived from the electron density.[24][25]
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | A measure of polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
These descriptors are invaluable for comparing the reactivity of a series of derivatives and for predicting their potential interactions with biological macromolecules.[24]
Spectroscopic Properties
Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the characterization of synthesized compounds.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate ¹H and ¹³C NMR chemical shifts.[23][26] Comparing calculated shifts with experimental data is a powerful tool for structure elucidation. Recent advancements have combined DFT with machine learning to achieve even higher accuracy in chemical shift prediction.[17][27][28][29]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Vis absorption spectra.[30] This can help to understand the photophysical properties of the molecules.
Applications in Drug Discovery and Design
The insights gained from quantum chemical calculations directly inform the drug discovery process.
Molecular Docking
Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand to a biological target.[10] The optimized geometries and partial charges obtained from quantum chemical calculations can be used as inputs for more accurate docking studies.[2][31][32][33] This helps in identifying key interactions between the 1-phenyl-pyrazole derivative and the active site of a protein, guiding the design of more potent inhibitors.[2][6][21][31][32][34][35]
Quantitative Structure-Activity Relationship (QSAR)
The calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as independent variables in QSAR models to correlate the structural features of 1-phenyl-pyrazole derivatives with their biological activities. This allows for the prediction of the activity of novel, unsynthesized compounds.
Recommended Software
A variety of software packages are available for performing quantum chemical calculations.
-
Commercial:
-
Gaussian: A widely used and versatile program with a comprehensive set of methods and basis sets.
-
Schrödinger Suite: A powerful platform for drug discovery that integrates quantum mechanics with other computational tools.[36]
-
Q-Chem: A comprehensive ab initio quantum chemistry software package.[18][37]
-
-
Open-Source/Academic:
-
ORCA: A flexible and efficient quantum chemistry program.
-
GAMESS: A general ab initio quantum chemistry package.
-
Conclusion
Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern medicinal chemist and materials scientist. For 1-phenyl-pyrazole derivatives, these methods offer a deep, mechanistic understanding of their structure, stability, and reactivity. By integrating these computational insights with experimental studies, researchers can accelerate the discovery and development of novel compounds with tailored properties, ultimately contributing to advancements in medicine and technology. The continued development of computational methodologies and hardware will undoubtedly further enhance the predictive power and impact of these in silico techniques.[38]
References
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024-03-06). Vertex AI Search.
- Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC. (n.d.). NIH.
- Modern Quantum Chemistry Methodology for Predicting 31 P Nuclear Magnetic Resonance Chemical Shifts. (n.d.). MDPI.
- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.). Schrödinger.
- Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. (n.d.). ACS Publications.
- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (n.d.). College of Science.
- Quantum and Molecular Physics - Drug Discovery Software. (n.d.). Aurora Fine Chemicals.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014-07-22). PubMed.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. (2014-07-22). NIH.
- Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. (n.d.). MDPI.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025-08-10). ResearchGate.
- Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. (2024-10-02). Unknown Source.
- [2306.08269] Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. (2023-06-14). arXiv.
- Integrated Scientific Computing and Information Technologies - Softwares. (n.d.). iSciTech.
- Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. (2021-08-09). RSC Publishing.
- Synthesis, computational and biological study of pyrazole derivatives. (n.d.). ResearchGate.
- A novel series of pyrazole derivatives toward biological applications: experimental and conceptual DFT characterization | Request PDF. (2025-10-01). ResearchGate.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024-12-10). NIH.
- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (n.d.). Scientific.net.
- In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019-04-01). International Journal of Pharmacy and Biological Sciences.
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024-05-22). Unknown Source.
- Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (n.d.). Q-Chem.
- Vibrational analysis of some pyrazole derivatives | Request PDF. (2025-08-08). ResearchGate.
- Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study | Request PDF. (2025-08-09). ResearchGate.
- Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (n.d.). Unknown Source.
- Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022-06-07). PubMed.
- Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science. (n.d.). Benchchem.
- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC. (2025-07-01). NIH.
- Synthesis and DFT calculation of novel pyrazole derivatives. (2025-08-07). ResearchGate.
- Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. (2023-05-19). Taylor & Francis Online.
- Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives | Request PDF. (2025-08-05). ResearchGate.
- Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives | Request PDF. (2025-08-06). ResearchGate.
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. (n.d.). ResearchGate.
- HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. (2015-05-05). PubMed.
- Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC. (n.d.). PubMed Central.
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC. (n.d.). NIH.
- Newly developed basis sets for density functional calculations | Request PDF. (2025-08-06). ResearchGate.
- Calculated quantum chemical parameters for the compounds. | Download Scientific Diagram. (n.d.). ResearchGate.
- Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. (2025-06-23). FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan.
- Basis set (chemistry). (n.d.). Wikipedia.
- 1-Phenylpyrazole | C9H8N2. (n.d.). PubChem - NIH.
- Quantum chemical investigation of the thermal denitrogenation of 1-pyrazoline. (n.d.). RSC Publishing.
- How to choose a functional and basis set for your DFT calculation. (2024-07-21). YouTube.
- Gaussian basis sets for accurate calculations on molecular systems in gas and condensed phases. (n.d.). zora.uzh.ch.
- A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity | Request PDF. (2025-08-22). ResearchGate.
- Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative | Request PDF. (n.d.). ResearchGate.
- Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. (n.d.). SciELO México.
Sources
- 1. science.su.edu.krd [science.su.edu.krd]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurasianjournals.com [eurasianjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 14. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 15. Quantum chemical investigation of the thermal denitrogenation of 1-pyrazoline - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. iscitech.com [iscitech.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 26. researchgate.net [researchgate.net]
- 27. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [2306.08269] Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning [arxiv.org]
- 29. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. ijpbs.com [ijpbs.com]
- 34. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 35. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 36. schrodinger.com [schrodinger.com]
- 37. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 38. thequantuminsider.com [thequantuminsider.com]
A Researcher's In-Depth Guide to the Biological Activity Screening of Novel Pyrazole Compounds
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel pyrazole compounds. Moving beyond a mere recitation of protocols, this document delves into the causal logic behind experimental choices, emphasizing the creation of self-validating systems to ensure data integrity. We will explore a rational, tiered approach to screening, from initial broad-based cytotoxicity assessments to specific mechanistic assays, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibition studies. Detailed, field-proven protocols for key in vitro and in vivo assays are provided, alongside visual workflows and pathway diagrams to facilitate experimental design and interpretation.
Introduction: The Pyrazole Scaffold - A Versatile Core in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This structural motif imparts unique physicochemical properties that make it an attractive starting point for the design of novel therapeutics. The versatility of the pyrazole core allows for substitutions at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[3] Indeed, pyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic agents.[4] A notable example is Celecoxib, a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[5]
The successful translation of a novel pyrazole compound from the bench to the clinic hinges on a robust and logical screening cascade. This guide will outline a strategic approach to this process, beginning with broad primary screens to identify promising "hits" and progressing to more focused secondary and tertiary assays to elucidate mechanisms of action and establish structure-activity relationships (SAR).
The Screening Cascade: A Tiered Approach to Hit Identification and Validation
A successful screening campaign is not a random collection of assays but a carefully orchestrated workflow designed to efficiently identify and characterize compounds with the desired biological profile. The following tiered approach minimizes resource expenditure while maximizing the quality of the data generated.
Caption: A tiered approach to screening novel pyrazole compounds.
Anticancer Activity Screening
A significant area of interest for pyrazole derivatives is oncology.[6][7] The screening cascade for anticancer activity typically begins with a broad cytotoxicity assay, followed by more specific assays to determine the mode of cell death and the molecular targets.
Primary Screening: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrazole compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Pyrazole A | MCF-7 | 48 | 15.5 |
| Pyrazole B | A549 | 48 | 8.2 |
| Doxorubicin | MCF-7 | 48 | 1.2 |
Secondary Screening: Elucidating the Mechanism of Cell Death
Once cytotoxic "hits" are identified, it is crucial to determine whether they induce apoptosis (programmed cell death) or necrosis. Apoptosis is a preferred mechanism for anticancer drugs.[9]
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[9]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the pyrazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Caption: Quadrant analysis of an Annexin V/PI apoptosis assay.
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cell proliferation.[11] Flow cytometry with PI staining is a standard method to analyze cell cycle distribution.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the pyrazole compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[5]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Tertiary Screening: Target Identification and Validation
A common mechanism of action for pyrazole-based anticancer agents is the inhibition of protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[13][14][15]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[15] The amount of ADP is directly proportional to the kinase activity.
-
Kinase Reaction: Set up a kinase reaction containing the target kinase (e.g., EGFR, CDK2), its substrate, ATP, and the pyrazole compound at various concentrations.[6]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[7]
-
Convert ADP to ATP and Detect: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.[7]
-
Measure Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.
| Compound | Target Kinase | IC50 (nM) |
| Pyrazole C | EGFR | 50 |
| Pyrazole D | CDK2 | 75 |
| Gefitinib | EGFR | 30 |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a variety of diseases, and pyrazole derivatives, such as celecoxib, are effective anti-inflammatory agents.[8]
In Vitro Screening: Cyclooxygenase (COX) Inhibition Assay
The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[16]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme Preparation: Prepare a reaction mixture containing purified COX-2 enzyme, hematin, and L-epinephrine in Tris-HCl buffer.[4]
-
Inhibitor Pre-incubation: Add the pyrazole compound at various concentrations to the enzyme solution and pre-incubate.
-
Initiate Reaction: Initiate the reaction by adding arachidonic acid (the substrate).
-
Quantify Prostaglandin Production: After a defined incubation period, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or LC-MS/MS.[4]
-
Data Analysis: Calculate the percent inhibition of COX-2 activity and determine the IC50 value.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole E | 10.5 | 0.15 | 70 |
| Celecoxib | 15.0 | 0.04 | 375 |
In Vivo Screening: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely used and reliable in vivo model of acute inflammation.[1][17]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Dosing: Administer the pyrazole compound orally or intraperitoneally to rats or mice.[18]
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the animals.[1]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]
-
Data Analysis: Calculate the percentage of inhibition of paw edema compared to the vehicle-treated control group.
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise in this area.[19][20]
Primary Screening: Agar Well Diffusion Method
The agar well diffusion method is a simple and widely used technique for the preliminary screening of antimicrobial activity.[6][19]
Experimental Protocol: Agar Well Diffusion
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Inoculation: Spread the microbial inoculum evenly over the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[6]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrazole compound solution (at a known concentration) into each well.[19]
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
| Compound | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| Pyrazole F | S. aureus | 100 | 18 |
| Pyrazole G | E. coli | 100 | 15 |
| Ciprofloxacin | E. coli | 10 | 25 |
Conclusion and Future Directions
The systematic biological activity screening of novel pyrazole compounds is a critical step in the drug discovery process. The tiered approach outlined in this guide, from broad primary screens to specific mechanistic and in vivo studies, provides a rational framework for identifying and characterizing promising lead candidates. By employing robust and well-validated assays, researchers can generate high-quality data to support the advancement of novel pyrazole-based therapeutics. Future efforts should focus on integrating high-throughput screening technologies and computational modeling to accelerate the discovery and optimization of this versatile and pharmacologically important class of compounds.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
-
Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]
-
Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Inflammation. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. International Journal of Chemical Synthesis and Chemical Reactions. [Link]
-
Annexin V-FITC Apoptosis Assay Kit. ICT. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed Research International. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]
Sources
- 1. inotiv.com [inotiv.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. clyte.tech [clyte.tech]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanocellect.com [nanocellect.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. hereditybio.in [hereditybio.in]
- 15. promega.com [promega.com]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. botanyjournals.com [botanyjournals.com]
- 20. academicjournals.org [academicjournals.org]
Methodological & Application
use of 4-(chloromethyl)-1-phenyl-1H-pyrazole in kinase inhibitor synthesis
Application Note & Protocols
Topic: The Strategic Use of 4-(Chloromethyl)-1-phenyl-1H-pyrazole in Modern Kinase Inhibitor Synthesis
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Protein kinases remain a pivotal class of targets in contemporary drug discovery, particularly in oncology and immunology.[1] The pyrazole scaffold is recognized as a "privileged structure," consistently appearing in FDA-approved kinase inhibitors due to its unique ability to form critical hydrogen bonds within the ATP-binding site.[1][2] This document provides an in-depth guide on the application of 4-(chloromethyl)-1-phenyl-1H-pyrazole , a highly versatile and reactive intermediate, for the synthesis of targeted kinase inhibitors. We will explore the synthesis of this key building block, provide a detailed protocol for its elaboration into a representative inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and discuss the underlying structure-activity relationship (SAR) principles that make this scaffold a powerful tool for medicinal chemists.
Introduction: The Pyrazole Core in Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement is not merely structural; it is functionally significant. One nitrogen atom can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor.[3] This duality allows pyrazole-based inhibitors to form robust interactions with the "hinge region" of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[1] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][4]
The subject of this note, 4-(chloromethyl)-1-phenyl-1H-pyrazole, is a particularly valuable intermediate. The chloromethyl group at the 4-position serves as a reactive electrophile, an ideal handle for introducing a wide array of chemical moieties via nucleophilic substitution. This allows for the rapid generation of diverse compound libraries to explore the solvent-exposed region of the kinase active site, a common strategy for enhancing selectivity and potency.[5] The 1-phenyl group is positioned to occupy a hydrophobic pocket, further contributing to binding affinity.
Synthesis of the Key Intermediate: 4-(Chloromethyl)-1-phenyl-1H-pyrazole
The synthesis of this key building block can be efficiently achieved in a three-step sequence starting from 1-phenyl-1H-pyrazole. The process involves formylation, reduction, and subsequent chlorination.
Protocol 2.1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich aromatic rings.
-
Expertise & Experience: The Vilsmeier reagent (formed in situ from DMF and POCl₃) is highly reactive and moisture-sensitive. Performing the reaction under an inert atmosphere (N₂ or Ar) and using anhydrous solvents is critical to prevent quenching of the reagent and ensure high yields. The dropwise addition of POCl₃ at 0 °C is essential to control the exothermic reaction.
Materials:
| Reagent | M.W. | Amount | Moles (eq) |
|---|---|---|---|
| 1-phenyl-1H-pyrazole | 144.17 | 10.0 g | 69.36 mmol (1.0) |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 9.7 mL | 104.0 mmol (1.5) |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (50 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (9.7 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-phenyl-1H-pyrazole (10.0 g) in anhydrous DCM (20 mL) to the reaction mixture dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours. Monitor reaction progress by TLC.
-
Cool the mixture to 0 °C and carefully quench the reaction by slowly adding it to 200 mL of crushed ice and saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.
Protocol 2.2: Synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol
This step involves the selective reduction of the aldehyde to a primary alcohol.
-
Expertise & Experience: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the aromatic pyrazole ring. The use of methanol as a solvent is convenient as it readily dissolves the starting material and the reagent. Adding the NaBH₄ in portions helps to control the effervescence (hydrogen gas evolution).
Materials:
| Reagent | M.W. | Amount | Moles (eq) |
|---|---|---|---|
| 1-phenyl-1H-pyrazole-4-carbaldehyde | 172.18 | 10.0 g | 58.07 mmol (1.0) |
| Sodium borohydride (NaBH₄) | 37.83 | 2.64 g | 69.68 mmol (1.2) |
| Methanol (MeOH) | - | 150 mL | - |
| Deionized Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (10.0 g) in methanol (150 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.64 g) in small portions over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding deionized water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the alcohol, which is often pure enough for the next step.
Protocol 2.3: Synthesis of 4-(Chloromethyl)-1-phenyl-1H-pyrazole
The final step is the conversion of the primary alcohol to the corresponding alkyl chloride.
-
Expertise & Experience: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, leading to the desired product with inversion of configuration (though not relevant here) and the formation of gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. The reaction should be performed in a well-ventilated fume hood. Using a non-polar solvent like DCM is standard.
Materials:
| Reagent | M.W. | Amount | Moles (eq) |
|---|---|---|---|
| (1-phenyl-1H-pyrazol-4-yl)methanol | 174.20 | 10.0 g | 57.40 mmol (1.0) |
| Thionyl chloride (SOCl₂) | 118.97 | 5.0 mL | 68.88 mmol (1.2) |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
Procedure:
-
Dissolve (1-phenyl-1H-pyrazol-4-yl)methanol (10.0 g) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (5.0 mL) dropwise.
-
Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and slowly add saturated NaHCO₃ solution to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to afford the final product, 4-(chloromethyl)-1-phenyl-1H-pyrazole .
Application Protocol: Synthesis of a Representative RIPK1 Inhibitor
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of inflammation and cell death, making it an attractive target for autoimmune diseases and neurodegeneration.[6][7] We will use our key intermediate to synthesize a representative inhibitor by coupling it with a heterocyclic amine, a common core in many kinase inhibitors.
-
Trustworthiness: This protocol is designed to be self-validating. Reaction progress can be monitored by TLC and confirmed by LC-MS. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and HRMS. This ensures that the biological data obtained is from the intended molecule.
Caption: Synthetic workflow for a representative RIPK1 inhibitor.
Materials:
| Reagent | M.W. | Amount | Moles (eq) |
|---|---|---|---|
| 4-(Chloromethyl)-1-phenyl-1H-pyrazole | 192.64 | 200 mg | 1.04 mmol (1.0) |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 134.14 | 154 mg | 1.14 mmol (1.1) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 287 mg | 2.08 mmol (2.0) |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a 25 mL vial, add 4-(chloromethyl)-1-phenyl-1H-pyrazole (200 mg), 7H-pyrrolo[2,3-d]pyrimidin-4-amine (154 mg), and potassium carbonate (287 mg).
-
Add anhydrous DMF (5 mL).
-
Seal the vial and heat the mixture to 80 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the desired product mass and consumption of starting materials.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (3 x 20 mL) to remove residual DMF, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude residue by flash column chromatography (silica gel, eluting with a DCM/Methanol gradient) to yield the pure inhibitor.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The pyrazole scaffold is a versatile platform for building kinase inhibitors. Modifications to each part of the molecule can significantly impact its biological activity.[4]
Caption: Key binding interactions of the pyrazole scaffold.
-
The Pyrazole Core: As discussed, the N1 and N2 atoms are crucial for forming hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor.[3]
-
The 1-Phenyl Group: This lipophilic group is directed towards a hydrophobic region of the ATP binding site, often near the "gatekeeper" residue. Modifications here (e.g., adding fluoro or methoxy groups) can alter potency and metabolic stability.
-
The 4-Position Linker: This is the key vector for achieving selectivity. The chloromethyl group allows for the attachment of larger, more complex chemical groups that can extend into the solvent-exposed region. This region varies significantly between different kinases, so designing moieties that form specific interactions here is a primary strategy for developing selective inhibitors over promiscuous ones.[4]
Representative Data
The following table summarizes the activity of various kinase inhibitors that utilize a substituted pyrazole core, demonstrating the broad applicability of this scaffold.
| Inhibitor Name/Scaffold | Target Kinase(s) | Reported Potency (IC₅₀/Kᵢ) | Therapeutic Area |
| Ruxolitinib | JAK1 / JAK2 | ~3 nM | Myelofibrosis, Inflammation |
| Crizotinib | ALK / ROS1 / MET | 20-50 nM | Non-Small Cell Lung Cancer |
| Tozasertib | Aurora Kinase A/B/C | 3-15 nM | Oncology (Investigational) |
| Representative RIPK1 Inhibitor | RIPK1 | 1-100 nM (Hypothetical) | Inflammation, IBD |
| Afuresertib | AKT1 | Kᵢ = 0.08 nM | Oncology (Investigational) |
Data compiled from publicly available sources and representative of the field.[1][8][9]
Conclusion
4-(chloromethyl)-1-phenyl-1H-pyrazole is a high-value, versatile building block for the synthesis of novel kinase inhibitors. Its straightforward, multi-step synthesis and the reactive nature of its chloromethyl handle provide medicinal chemists with a reliable platform for generating diverse chemical libraries. The protocols and insights provided herein demonstrate its utility in accessing potent and selective inhibitors targeting critical disease-related kinases like RIPK1. By leveraging the established pharmacophoric features of the pyrazole core, researchers can accelerate the discovery and development of next-generation targeted therapies.
References
- Vertex AI Search result citing synthesis of a related pyrazole coumarin conjug
-
Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
- ChemicalBook. (n.d.). 3-[4-(chloromethyl)phenyl]-1-methyl-1h-pyrazole synthesis. Retrieved from a URL provided by the grounding tool.
-
Gizzio, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
- PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from a URL provided by the grounding tool.
-
Fensome, A., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]
- Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry. Retrieved from a URL provided by the grounding tool.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermediates. Retrieved from a URL provided by the grounding tool.
-
Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. Retrieved from a URL provided by the grounding tool.
-
Liu, Q., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
- PubMed Central. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from a URL provided by the grounding tool.
- Request PDF. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from a URL provided by the grounding tool.
- PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from a URL provided by the grounding tool.
-
Tambe, M., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-(chloromethyl)-1-phenyl-1H-pyrazole in Engineering Next-Generation Agrochemicals
Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Crop Protection
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of modern agricultural chemistry.[1][2] Its remarkable versatility and inherent biological activity have led to the development of a multitude of commercial fungicides, insecticides, and herbicides.[3][4] Compounds built upon this core structure are known for their high efficacy, broad-spectrum activity, and often, novel mechanisms of action that can combat resistance in target pests and pathogens.[1][5]
Prominent examples of pyrazole-based agrochemicals include the insecticide Fipronil, which disrupts the central nervous system of insects by blocking GABA-gated chloride channels, and a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs), which interfere with mitochondrial respiration in fungi.[6][7][8] The success of these molecules underscores the immense potential held within the pyrazole framework for innovative crop protection solutions.
This technical guide focuses on a key building block that opens avenues for novel pyrazole-based agrochemicals: 4-(chloromethyl)-1-phenyl-1H-pyrazole . While not typically an end-product itself, its reactive chloromethyl group makes it an invaluable intermediate for synthesizing a diverse array of more complex and potent active ingredients.[9] We will explore its synthesis, its application in creating novel fungicidal and insecticidal candidates, and provide detailed protocols for their synthesis and biological evaluation.
Mechanism of Action: The Foundation of Pyrazole's Efficacy
The biological activity of pyrazole derivatives is diverse and depends on the specific substitutions on the pyrazole ring. Two of the most significant mechanisms of action in an agricultural context are:
-
Inhibition of Mitochondrial Respiration: Many pyrazole-based fungicides, particularly pyrazole carboxamides, function as Succinate Dehydrogenase Inhibitors (SDHIs).[6][10] They bind to Complex II of the mitochondrial respiratory chain, blocking the electron transport chain and thereby halting ATP production, which is essential for fungal cell survival.[6][11]
-
Disruption of the Central Nervous System: Phenylpyrazole insecticides, such as Fipronil, act as potent neurotoxins.[7][12] They non-competitively block the GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and eventual death.[7][8] The selectivity of these insecticides for insects over mammals is attributed to a higher binding affinity for insect GABA receptors.[7]
The strategic derivatization of 4-(chloromethyl)-1-phenyl-1H-pyrazole allows for the targeted design of molecules that can exploit these and other mechanisms of action.
Synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole: A Key Intermediate
The synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole is a critical first step in the development of more complex agrochemicals. A common and effective method involves the chlorination of the corresponding alcohol.
Protocol 1: Synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole
Objective: To synthesize 4-(chloromethyl)-1-phenyl-1H-pyrazole from [4-(1H-pyrazol-1-yl)phenyl]methanol.
Materials:
-
[4-(1H-pyrazol-1-yl)phenyl]methanol
-
1,2-dichloroethane
-
Thionyl chloride (SOCl₂)
-
tert-Butyl methyl ether
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Dissolve [4-(1H-pyrazol-1-yl)phenyl]methanol (e.g., 24.0 g) in 1,2-dichloroethane (200 mL) in a round bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (e.g., 26.3 g) dropwise to the cooled solution using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Wash the resulting residue with tert-butyl methyl ether to yield the final product, 1-(4-(chloromethyl)phenyl)-1H-pyrazole.[13]
-
Characterize the product using ¹H NMR spectroscopy. The expected signals are: δ 4.62 (2H, s), 6.48 (1H, t, J = 2.0 Hz), 7.47 (2H, d, J = 8.8 Hz), 7.69 (2H, d, J = 8.8 Hz), 7.73 (1H, d, J = 2.0 Hz), 7.93 (1H, d, J = 2.4 Hz).[13]
Diagram of Synthesis:
Caption: Synthetic workflow for 4-(chloromethyl)-1-phenyl-1H-pyrazole.
Application in the Synthesis of Novel Agrochemical Candidates
The true utility of 4-(chloromethyl)-1-phenyl-1H-pyrazole lies in its ability to serve as a scaffold for introducing diverse functional groups. The chloromethyl group is a versatile electrophile that can readily react with nucleophiles such as phenols, thiols, and amines to create a wide range of derivatives.
Protocol 2: Synthesis of a Novel Pyrazole Ether Derivative (Fungicide Candidate)
Objective: To synthesize a novel pyrazole ether derivative by reacting 4-(chloromethyl)-1-phenyl-1H-pyrazole with a substituted phenol. This class of compounds has the potential to exhibit fungicidal activity.
Materials:
-
4-(chloromethyl)-1-phenyl-1H-pyrazole
-
Substituted phenol (e.g., 2-chloro-4-nitrophenol)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.1 eq) in acetone.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole ether derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Derivatization:
Caption: Derivatization of the intermediate to a fungicide candidate.
Biological Evaluation of Novel Pyrazole Derivatives
Once synthesized, the novel pyrazole derivatives must be screened for their biological activity. The following protocols outline standard in vitro assays for fungicidal and insecticidal activity.
Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To evaluate the fungicidal activity of newly synthesized pyrazole derivatives against common plant pathogenic fungi.
Materials:
-
Synthesized pyrazole derivatives
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Fusarium graminearum)
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Dissolve the synthesized compounds in DMSO to create stock solutions of known concentration.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL).
-
Pour the amended PDA into sterile petri dishes and allow to solidify. A control plate with DMSO only should also be prepared.
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) from an actively growing culture of the test fungus.
-
Incubate the plates at 25°C until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.
Protocol 4: In Vitro Insecticidal Assay (Contact Toxicity)
Objective: To assess the insecticidal activity of the synthesized compounds against a model insect pest.
Materials:
-
Synthesized pyrazole derivatives
-
Test insects (e.g., third-instar larvae of diamondback moth, Plutella xylostella)
-
Acetone
-
Micropipette
-
Petri dishes with filter paper
-
Cabbage leaf discs
Procedure:
-
Dissolve the test compounds in acetone to prepare a series of concentrations.
-
Apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of each larva using a micropipette. A control group treated with acetone only is essential.
-
Place the treated larvae in petri dishes containing a fresh cabbage leaf disc for food.
-
Maintain the petri dishes at 25°C and 60-70% relative humidity.
-
Assess mortality after 24, 48, and 72 hours. Larvae are considered dead if they cannot be induced to move when prodded with a fine brush.
-
Calculate the mortality rate for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Data Presentation and Interpretation
The results from the biological assays should be tabulated for clear comparison.
Table 1: Antifungal Activity of Novel Pyrazole Derivatives
| Compound ID | Concentration (µg/mL) | Inhibition of R. solani (%) | Inhibition of F. graminearum (%) |
| Derivative 1 | 50 | 85.2 | 78.9 |
| Derivative 2 | 50 | 65.4 | 55.1 |
| Pyraclostrobin (Control) | 50 | 98.7 | 95.3 |
Table 2: Insecticidal Activity of Novel Pyrazole Derivatives
| Compound ID | LC₅₀ (mg/L) against P. xylostella (48h) |
| Derivative 3 | 15.8 |
| Derivative 4 | 25.2 |
| Fipronil (Control) | 0.5 |
The data presented in these tables will allow researchers to identify lead compounds for further optimization and structure-activity relationship (SAR) studies.
Conclusion and Future Directions
4-(chloromethyl)-1-phenyl-1H-pyrazole is a strategically important intermediate in the discovery of novel agrochemicals. Its reactive nature allows for the synthesis of a wide array of derivatives with potential fungicidal and insecticidal properties. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of these novel compounds. Future research should focus on expanding the library of derivatives and exploring their mechanisms of action to develop more effective and environmentally benign crop protection solutions. The versatility of the pyrazole scaffold, accessed through key intermediates like 4-(chloromethyl)-1-phenyl-1H-pyrazole, ensures its continued prominence in agricultural chemistry research and development.
References
-
ACS Publications. (2025-09-11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. Retrieved from [Link]
-
ScienceDirect. (2023). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Retrieved from [Link]
-
ACS Publications. (2023). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Royalchem. (2024-01-18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]
-
ResearchGate. Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Retrieved from [Link]
-
PubMed. (2020-10-07). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]
-
ACS Publications. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2020-09-14). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]
-
ACS Publications. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Retrieved from [Link]
-
PubChem. Pyraclostrobin. Retrieved from [Link]
-
PMC. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Retrieved from [Link]
-
JIN DUN CHEMISTRY. (2025-06-12). What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole and How It Supports Agrochemical Innovation. Retrieved from [Link]
-
PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]
-
PubChem. 1-[4-(chloromethyl)phenyl]-1H-pyrazole. Retrieved from [Link]
-
PubChemLite. 4-(chloromethyl)-1-phenyl-1h-pyrazole. Retrieved from [Link]
-
Agriculture and Forestry. (2021-03-31). Retrieved from [Link]
-
Wikipedia. Fipronil. Retrieved from [Link]
-
PMC. (2022-09-23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]
-
PubChem. Fipronil. Retrieved from [Link]
-
chemeurope.com. Fipronil. Retrieved from [Link]
-
PMC. Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker. Retrieved from [Link]
-
PMC. (2016-07-04). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
University of Hertfordshire. Pyraclostrobin (Ref: BAS 500F). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. royal-chem.com [royal-chem.com]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fipronil - Wikipedia [en.wikipedia.org]
- 8. Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole and How It Supports Agrochemical Innovation [jindunchemical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Fipronil [chemeurope.com]
- 13. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE | 143426-52-2 [chemicalbook.com]
Application Notes and Protocols for Bioconjugation with 4-(chloromethyl)-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 4-(chloromethyl)-1-phenyl-1H-pyrazole as a novel linker for bioconjugation. The pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently found in potent therapeutic agents, including kinase inhibitors and anticancer drugs.[1][2][3] By functionalizing this core with a reactive chloromethyl group, a versatile linker is created, enabling the covalent attachment of pyrazole-based molecules or other payloads to biomolecules such as antibodies. This guide details the chemical rationale, step-by-step protocols for conjugation to cysteine residues on antibodies, and robust analytical methods for the characterization of the resulting bioconjugates, ensuring a self-validating and reproducible workflow.
Introduction: The Strategic Advantage of Pyrazole-Based Linkers
The efficacy of bioconjugates, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker connecting the payload to the antibody.[2][4] An ideal linker must be stable in circulation to prevent premature drug release and facilitate selective payload delivery to the target site.[2][4] The 4-(chloromethyl)-1-phenyl-1H-pyrazole linker offers a unique combination of features:
-
Incorporation of a Privileged Scaffold: The 1-phenyl-1H-pyrazole core is a well-established pharmacophore in numerous approved and investigational drugs.[1][3] Its inclusion in the linker can contribute to the overall pharmacological profile of the bioconjugate.
-
Reactive Electrophilic Handle: The chloromethyl group serves as a potent electrophile, enabling efficient and specific alkylation of nucleophilic amino acid residues on a protein. This benzylic halide-like reactivity is well-suited for targeting the thiol group of cysteine residues, forming a stable thioether bond.
-
Tunable Properties: The phenyl and pyrazole rings provide a rigid scaffold that can be further functionalized to modulate solubility and other physicochemical properties of the final conjugate.
This guide will focus on the most common and site-specific approach for utilizing this linker: the alkylation of cysteine residues generated by the reduction of interchain disulfide bonds in antibodies.
Synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole
The synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole is a multi-step process that can be achieved through various routes. A common approach involves the initial formation of the 1-phenyl-1H-pyrazole core, followed by chloromethylation.
Protocol: Synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-ol (a precursor)
A representative protocol for a related precursor, 1-(4-chlorophenyl)-1H-pyrazol-3-ol, involves the reaction of p-chlorophenylhydrazine hydrochloride with methyl acrylate in the presence of a base like sodium methoxide.[5]
-
To a reaction vessel under an inert atmosphere, add p-chlorophenylhydrazine hydrochloride and a suitable solvent (e.g., toluene).
-
Add sodium methoxide and heat the mixture.
-
Slowly add methyl acrylate dropwise while maintaining a constant temperature (e.g., 40°C).
-
Monitor the reaction progress by HPLC until the starting material is consumed.[5]
-
The resulting intermediate, 1-(4-chlorophenyl)pyrazolidin-3-one, can then be further processed to introduce the chloromethyl group at the 4-position, typically through chloromethylation using formaldehyde and HCl.
Bioconjugation with 4-(chloromethyl)-1-phenyl-1H-pyrazole
The primary target for this electrophilic linker on an antibody is the sulfhydryl group of cysteine residues. To achieve site-specificity, the interchain disulfide bonds of the antibody are first partially reduced to generate free thiols.
Reaction Mechanism: Cysteine Alkylation
The conjugation proceeds via a nucleophilic substitution (SN2) reaction. The highly nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon of the chloromethyl group on the pyrazole linker, displacing the chloride leaving group and forming a stable thioether linkage.
Figure 1. Reaction scheme for cysteine alkylation.
Detailed Protocol: Antibody Conjugation
This protocol is designed for a starting antibody concentration of 5-10 mg/mL. All buffer preparations should use high-purity water and reagents.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
4-(chloromethyl)-1-phenyl-1H-pyrazole
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution: N-acetylcysteine (10 mM in water)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction Buffer: 50 mM Tris, 2 mM EDTA, pH 7.5
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add TCEP to a final concentration of 2-5 equivalents per antibody. The exact amount may need optimization depending on the desired number of free thiols.
-
Incubate at 37°C for 1-2 hours.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of 4-(chloromethyl)-1-phenyl-1H-pyrazole in DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the linker stock solution to the reduced antibody solution to achieve a 5-10 fold molar excess of the linker over the antibody.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add the N-acetylcysteine solution to a final concentration of 1 mM to quench any unreacted linker.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-pyrazole conjugate using a pre-equilibrated size-exclusion chromatography column to remove excess linker, quenching reagent, and any aggregates.
-
Monitor the elution profile at 280 nm.
-
Collect the fractions corresponding to the monomeric antibody conjugate.
-
Figure 2. Experimental workflow for antibody conjugation.
Characterization of the Bioconjugate: A Self-Validating System
Thorough characterization is essential to confirm successful conjugation, determine the drug-to-antibody ratio (DAR), and assess the stability of the conjugate.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC is a powerful technique for determining the DAR of cysteine-linked ADCs.[6][7][8][9] The addition of the hydrophobic pyrazole-phenyl linker increases the overall hydrophobicity of the antibody. Antibodies with different numbers of conjugated linkers will have varying hydrophobicities and will therefore elute at different retention times.[6][7][8][9]
| Species | Expected Retention Time | Rationale |
| Unconjugated Antibody | Earliest | Least hydrophobic |
| DAR = 2 | Intermediate | Increased hydrophobicity |
| DAR = 4 | Later | Further increased hydrophobicity |
| DAR = 6, 8 | Latest | Most hydrophobic |
Figure 3. Expected HIC-HPLC elution profile.
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of covalent conjugation and the precise mass of the conjugate.[4][10][11][12]
-
Intact Mass Analysis: Analysis of the intact conjugate will show a mass increase corresponding to the number of linkers attached. The mass spectrum will typically show a distribution of species with different DARs.[4][11][12]
-
Reduced Mass Analysis: After reducing the interchain disulfide bonds, the light and heavy chains can be analyzed separately. This can help to confirm the location of the conjugation.
Stability Assessment
The stability of the thioether bond formed between the linker and cysteine is a critical parameter.
Protocol: In Vitro Plasma Stability Assay
-
Incubate the purified bioconjugate in human or mouse plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma sample.
-
Analyze the aliquots by HIC-HPLC to monitor any changes in the DAR profile, which would indicate linker instability and payload deconjugation. A stable conjugate will show a consistent DAR profile over time.
Conclusion and Future Perspectives
The 4-(chloromethyl)-1-phenyl-1H-pyrazole linker represents a valuable tool for the construction of novel bioconjugates. Its straightforward synthesis, efficient reactivity towards cysteine residues, and the incorporation of a medicinally relevant pyrazole core make it an attractive candidate for the development of next-generation targeted therapeutics. The protocols and analytical methods detailed in this guide provide a robust framework for the successful implementation of this linker technology in research and drug development settings. Future work may involve further functionalization of the phenyl or pyrazole rings to fine-tune the physicochemical properties of the linker and the resulting bioconjugates for enhanced therapeutic efficacy.
References
-
ChemRxiv. (n.d.). Chloromethyl acryl reagents for simple and site-selective cysteine and disulfide modification. Retrieved from [Link]
- Kenttämaa, H. I., & Williams, C. R. (2011). Reactivity and Selectivity of Charged Phenyl Radicals Toward Amino Acids in a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 22(5), 896–907.
- Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B, 12(3), 1438-1449.
-
ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Retrieved from [Link]
- Panowski, S., et al. (2014).
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
- Hogg, P. J. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Proteomics, 4(10), 3024-3028.
-
ResearchGate. (n.d.). Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. Retrieved from [Link]
-
PubMed. (n.d.). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. Retrieved from [Link]
-
CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
- Erickson, H. K., et al. (2015). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
-
Agilent Technologies. (n.d.). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]
-
YouTube. (2019, November 5). General Reactivity of Amino Acids. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of Antibody-Drug Conjugates by Mass Spectrometry. Retrieved from [Link]
- Broos, K., et al. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies.
-
ResearchGate. (n.d.). Modifications of cysteine residues with alkylating agents used in proteomics. Retrieved from [Link]
-
CD BioGlyco. (n.d.). Site-Specific Antibody Conjugation with Azide. Retrieved from [Link]
- Google Patents. (n.d.). WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
-
LCGC International. (2024, January 10). Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody-Drug Conjugates. Retrieved from [Link]
-
Waters. (n.d.). Automated Quantitative Analysis of Antibody Drug Conjugates Using an Accurate Mass Screening Workflow in the UNIFI Scientific In. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of ADCs in thiol-containing buffer and mouse serum. A). Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
-
YouTube. (2024, February 15). Webinar: Simple, fast, site-specific antibody labeling with oYo Link®. Retrieved from [Link]
-
The Rockefeller University. (n.d.). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Retrieved from [Link]
-
Journal of Chemical Research, Synopses. (n.d.). Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Retrieved from [Link]
-
ACS Publications. (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Retrieved from [Link]
-
NIH. (n.d.). Facile Rebridging Conjugation Approach to Attain Monoclonal Antibody-Targeted Nanoparticles with Enhanced Antigen Binding and Payload Delivery. Retrieved from [Link]
-
Waters. (n.d.). Automated Quantitative Analysis of Antibody Drug Conjugates Using an Accurate Mass Screening Workflow in the UNIFI Scientific In. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry as a tool for the Bioanalysis of Antibody-Drug Conjugates (ADCs) | Quality Assistance [quality-assistance.com]
Application Notes & Protocols: Synthetic Routes to Bioactive Pyrazoles Using 4-(Chloromethyl)-1-phenyl-1H-pyrazole
Introduction: The Pyrazole Scaffold and the Utility of a Key Synthon
The pyrazole nucleus, a five-membered diazole ring, is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold".[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, leading to their incorporation into numerous FDA-approved drugs for treating a range of diseases from cancer to inflammatory disorders and viral infections.[1][4][5] The structural versatility of the pyrazole ring allows for precise modification of its substituents, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.
This guide focuses on a particularly valuable and versatile building block: 4-(chloromethyl)-1-phenyl-1H-pyrazole . This synthon provides a direct and efficient route for incorporating the stable and pharmacologically significant 1-phenyl-1H-pyrazole moiety into more complex molecular architectures. The strategic placement of the chloromethyl group at the C4 position transforms it into a potent electrophilic handle. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This reactivity is the key to its utility, enabling the formation of stable covalent bonds with a wide array of nucleophiles and serving as a linchpin in the assembly of novel bioactive candidates.
This document provides detailed protocols and scientific rationale for leveraging 4-(chloromethyl)-1-phenyl-1H-pyrazole in the synthesis of diverse bioactive scaffolds through the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Core Synthetic Applications: A Nucleophilic Substitution Approach
The primary synthetic strategy employing 4-(chloromethyl)-1-phenyl-1H-pyrazole is the nucleophilic substitution (SN2) reaction. The choice of nucleophile dictates the nature of the resulting linkage and the class of the final compound.
Caption: Versatility of 4-(chloromethyl)-1-phenyl-1H-pyrazole in synthesis.
Carbon-Nitrogen Bond Formation via N-Alkylation
The alkylation of nitrogen nucleophiles is a fundamental strategy for creating pyrazole derivatives with potential applications as kinase inhibitors and other targeted therapeutics.[4] This reaction involves the displacement of the chloride by amines, amides, sulfonamides, or nitrogen-containing heterocycles like benzimidazoles.
Expert Insights: Rationale for Reagent Selection
-
Base: The choice of base is critical and depends on the acidity (pKa) of the N-H bond of the nucleophile.
-
For weakly acidic nucleophiles like secondary amines or anilines, a mild organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to act as a proton scavenger.
-
For more acidic N-H bonds found in amides, sulfonamides, or heterocycles like benzimidazole, a stronger inorganic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to generate the nucleophilic anion.[6][7] NaH is a non-nucleophilic, powerful base suitable for deprotonating even weakly acidic N-H bonds, but requires anhydrous conditions.[6]
-
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They effectively dissolve the reactants and the polar transition state of the SN2 reaction, accelerating the rate of substitution without interfering with the nucleophile.
Protocol 1: Synthesis of N-((1-phenyl-1H-pyrazol-4-yl)methyl)aniline Derivative
This protocol details a representative N-alkylation using a substituted aniline as the nucleophile.
Caption: General workflow for N-alkylation protocol.
Materials:
-
4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 equiv)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted aniline (1.1 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration relative to the limiting reagent).
-
In a separate flask, dissolve 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 equiv) in a minimum amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the stirring aniline mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.[8]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Carbon-Sulfur Bond Formation via S-Alkylation
The creation of thioether linkages is a powerful method for synthesizing molecules with applications in agrochemicals and oncology.[7] Sulfur nucleophiles (thiolates) are exceptionally potent in SN2 reactions due to their high polarizability.
Expert Insights: Rationale for Reagent Selection
-
Nucleophile Generation: Thiols (R-SH) are generally more acidic than corresponding alcohols or amines. A moderately strong base like potassium carbonate or even an organic base in some cases is sufficient to generate the highly nucleophilic thiolate anion (R-S⁻).
-
Reaction Conditions: These reactions are often rapid and can typically be performed at room temperature or with gentle heating. The high nucleophilicity of the thiolate ensures efficient conversion.
Protocol 2: Synthesis of a Pyrazole-Thioether Conjugate
This protocol describes the reaction with a substituted thiophenol.
Materials:
-
4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 equiv)
-
Substituted Thiophenol (e.g., 4-chlorothiophenol) (1.05 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.1 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equiv) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add a solution of the substituted thiophenol (1.05 equiv) in anhydrous acetonitrile dropwise.
-
Allow the mixture to stir at 0 °C for 20 minutes to ensure complete formation of the thiolate.
-
Add a solution of 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 equiv) in anhydrous acetonitrile dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[6]
-
Upon completion, carefully cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[6]
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the desired thioether.
Carbon-Oxygen Bond Formation via O-Alkylation
The formation of an ether linkage via O-alkylation, a variation of the Williamson ether synthesis, connects the pyrazole core to phenolic or alcoholic moieties. This is a common strategy in the synthesis of anti-inflammatory agents.[9][10]
Expert Insights: Rationale for Reagent Selection
-
Base Strength: The deprotonation of a hydroxyl group (especially a phenol) requires a reasonably strong base. Potassium carbonate is often effective for phenols, while a stronger base like sodium hydride is necessary for less acidic aliphatic alcohols.
-
Phase-Transfer Catalysis: For reactions that may be slow or require high temperatures, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be employed to shuttle the phenoxide/alkoxide from the solid or aqueous phase into the organic phase, increasing its effective concentration and accelerating the reaction.
Protocol 3: Synthesis of a Pyrazole-Aryl Ether
This protocol details the coupling with a substituted phenol.
Materials:
-
4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 equiv)
-
Substituted Phenol (e.g., 4-ethylphenol) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Acetone or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the substituted phenol (1.2 equiv) and anhydrous potassium carbonate (2.5 equiv) in acetone.
-
Add 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 equiv) to the suspension.
-
Reflux the mixture for 8-16 hours, monitoring for the disappearance of the starting materials by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude material by silica gel chromatography to obtain the pure aryl ether product.
Summary of Synthetic Routes & Conditions
| Bond Formed | Nucleophile Type | Typical Base | Solvent | Temp. (°C) | Resulting Bioactive Scaffolds |
| C-N | Amines, Amides, Azoles | K₂CO₃, NaH, TEA | DMF, MeCN | 25 - 80 | Kinase Inhibitors, Anticancer Agents[4] |
| C-S | Thiols, Thioamides | NaH, K₂CO₃ | MeCN, DMF | 0 - 50 | Herbicides, Anticancer Agents[7] |
| C-O | Phenols, Alcohols | K₂CO₃, NaH | Acetone, MeCN | 25 - Reflux | Anti-inflammatory Agents, Analgesics[11] |
Conclusion
4-(Chloromethyl)-1-phenyl-1H-pyrazole stands out as a highly effective and versatile synthon for the construction of complex bioactive molecules. Its activated chloromethyl group provides a reliable electrophilic site for forging new C-N, C-S, and C-O bonds through straightforward nucleophilic substitution reactions. The protocols outlined in this guide offer robust starting points for researchers and drug development professionals. By carefully selecting the nucleophile, base, and solvent system, chemists can rationally design and synthesize novel pyrazole-containing compounds, paving the way for the discovery of next-generation therapeutics.
References
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central.[Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.[Link]
-
New celecoxib derivatives as anti-inflammatory agents. PubMed.[Link]
-
Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate.[Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.[Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.[Link]
-
Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents. ResearchGate.[Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI.[Link]
-
4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed.[Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.[Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. National Center for Biotechnology Information.[Link]
-
N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. ResearchGate.[Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.[Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink.[Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.[Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.[Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.[Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Universidade de São Paulo.[Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information.[Link]
-
chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[Link]
-
Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate.[Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-[4-(chloromethyl)phenyl]-1-methyl-1h-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 9. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Pivotal Role of 4-(chloromethyl)-1-phenyl-1H-pyrazole in the Synthesis of Novel Anticancer Agents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved therapeutics, particularly in oncology.[1][2][3] Its metabolic stability and versatile synthetic accessibility have made it a focal point for the design of targeted anticancer agents.[1][4] This technical guide delves into the strategic application of a key intermediate, 4-(chloromethyl)-1-phenyl-1H-pyrazole , as a versatile building block for generating libraries of potential anticancer compounds. We will explore its chemical reactivity, provide detailed protocols for its derivatization, and discuss the mechanistic rationale for its use in cancer drug discovery.
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a key feature in a remarkable number of FDA-approved protein kinase inhibitors (PKIs) used in cancer therapy, including Crizotinib (ALK, ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor).[1][2][5] The success of these drugs underscores the pyrazole core's ability to be chemically modified to achieve high-affinity and selective binding to various oncogenic targets.[6][7]
The strategic value of the pyrazole scaffold arises from several key properties:
-
Synthetic Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for fine-tuning of its physicochemical and pharmacological properties.[8][9][10]
-
Bioisosteric Replacement: It can act as a bioisostere for other aromatic systems, offering improved drug-like properties such as reduced lipophilicity.[1]
-
Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with protein targets.[1][9]
Within this context, 4-(chloromethyl)-1-phenyl-1H-pyrazole emerges as a particularly valuable starting material. Its structure combines the stable pyrazole core with a highly reactive chloromethyl group, providing a direct handle for synthetic elaboration.
The Strategic Value of 4-(chloromethyl)-1-phenyl-1H-pyrazole
The utility of this intermediate is best understood by dissecting its components:
-
1-Phenyl Group: This bulky, lipophilic group can serve as a crucial anchor for binding within hydrophobic pockets of target proteins. It also influences the overall solubility and pharmacokinetic profile of the final compound.
-
Pyrazole Core: Provides the rigid, aromatic scaffold that correctly orients the other substituents for optimal target engagement.
-
4-Chloromethyl Group: This is the key reactive center of the molecule. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This feature allows for the systematic and efficient introduction of diverse chemical functionalities, a cornerstone of library synthesis in drug discovery.
The primary reaction mechanism exploited is the nucleophilic substitution (SN2) reaction, where a nucleophile displaces the chloride ion to form a new carbon-nucleophile bond.
Caption: General synthetic scheme for derivatization.
Experimental Protocols: Synthesizing a Pyrazole Derivative Library
The following protocols provide a robust framework for the derivatization of 4-(chloromethyl)-1-phenyl-1H-pyrazole. These methods are designed to be self-validating through clear checkpoints and analytical verification steps.
Protocol 1: Synthesis of N-Substituted Aminomethyl Pyrazole Derivatives
Principle: This protocol describes the SN2 alkylation of a primary or secondary amine with 4-(chloromethyl)-1-phenyl-1H-pyrazole. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.
Materials:
-
4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired amine (1.1 eq) and anhydrous acetonitrile (volume sufficient to dissolve).
-
Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature. The inert atmosphere is critical to prevent side reactions with atmospheric moisture and oxygen.
-
Substrate Addition: In a separate flask, dissolve 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine solution over 10-15 minutes. Causality Note: Dropwise addition helps to control any potential exotherm and minimizes the formation of side products.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting pyrazole spot is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x). Causality Note: The water wash removes the ammonium salt byproduct and excess base, while the brine wash helps to remove residual water from the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted aminomethyl pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for use in biological assays.
Protocol 2: Synthesis of S-Substituted Thioether Pyrazole Derivatives
Principle: This protocol utilizes the high nucleophilicity of thiols to form thioether linkages. The reaction often proceeds under milder conditions than N-alkylation. A base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Methodology: The procedure is analogous to Protocol 1, with the following key modifications:
-
Nucleophile: Use a desired thiol (1.1 eq) in place of the amine.
-
Base: A slightly weaker base such as potassium carbonate (K₂CO₃) can often be used effectively in a solvent like DMF.
-
Reaction Time: Reactions with thiols are often faster due to the higher nucleophilicity of sulfur. Monitor closely by TLC.
From Synthesis to Biological Evaluation: A Validated Workflow
The synthesized derivatives serve as a chemical library for screening against various cancer cell lines. The ultimate goal is to identify "hit" compounds that exhibit potent and selective cytotoxicity.
Caption: Drug discovery workflow from building block to lead optimization.
Mechanism of Action of Pyrazole Anticancer Agents
The diverse library generated from 4-(chloromethyl)-1-phenyl-1H-pyrazole can interact with numerous validated anticancer targets. The specific activity is determined by the nature of the side chain introduced via nucleophilic substitution. Potential mechanisms include:
-
Kinase Inhibition: Many pyrazole derivatives function by competing with ATP for the binding site of protein kinases like EGFR, VEGFR, and CDKs, thereby inhibiting downstream signaling pathways crucial for cell proliferation.[5][6]
-
Tubulin Polymerization Inhibition: Some pyrazoles can bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[11]
-
DNA Intercalation: Certain planar pyrazole structures can intercalate into the minor groove of DNA, inhibiting replication and transcription.[6]
Data Presentation: Anticancer Activity Screening
The results of a primary screening are typically summarized to compare the efficacy of the synthesized derivatives. The half-maximal inhibitory concentration (IC₅₀) is a key metric.
| Compound ID | R-Group (from Nucleophile) | Cell Line: MCF-7 (Breast) IC₅₀ (µM) | Cell Line: A549 (Lung) IC₅₀ (µM) |
| Doxorubicin | (Reference Drug) | 4.56 | 8.0 |
| PYR-001 | -NH-CH₂-Ph | 25.4 | 31.2 |
| PYR-002 | -N(CH₃)₂ | > 50 | > 50 |
| PYR-003 | -S-Ph-4-Cl | 3.8 | 6.5 |
| PYR-004 | -NH-(pyridin-2-yl) | 12.1 | 9.8 |
Note: Data are hypothetical and for illustrative purposes only.
From this illustrative data, compound PYR-003 , featuring a 4-chlorophenylthioether moiety, emerges as a promising hit compound with potency comparable to or exceeding the reference drug, warranting further investigation.
Conclusion
4-(chloromethyl)-1-phenyl-1H-pyrazole is not merely a chemical reagent but a strategic tool in the arsenal of the medicinal chemist. Its inherent reactivity, combined with the proven biological relevance of the pyrazole scaffold, provides a direct and efficient route to novel chemical entities. The protocols and workflow detailed in this guide offer a validated pathway for researchers to synthesize and identify next-generation pyrazole-based anticancer agents, contributing to the ongoing fight against cancer.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI.
- Pyrazoles as anticancer agents: Recent advances.
- Recent Advances in the Development of Pyrazole Deriv
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applic
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. rroij.com [rroij.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to Employing 4-(Chloromethyl)-1-phenyl-1H-pyrazole in Anti-inflammatory Drug Discovery
Preamble: The Rationale for Pyrazole Scaffolds in Inflammation Research
Inflammation is a fundamental biological process, a double-edged sword that orchestrates healing but can also drive chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The limitations of current non-steroidal anti-inflammatory drugs (NSAIDs), primarily their gastrointestinal and cardiovascular side effects, create a persistent need for novel therapeutics with improved safety and efficacy.[1]
Heterocyclic compounds, particularly those containing the pyrazole nucleus, are considered "privileged structures" in medicinal chemistry. This designation stems from their proven success as scaffolds for a wide range of biologically active agents.[2][3][4][5] The commercial success of the selective COX-2 inhibitor Celecoxib, which is built upon a pyrazole core, firmly establishes the potential of this chemical family in treating inflammation.[1][6]
This guide focuses on 4-(chloromethyl)-1-phenyl-1H-pyrazole , a versatile starting material for the synthesis of novel anti-inflammatory drug candidates. Its utility lies in the reactive chloromethyl group, which serves as a chemical handle for introducing diverse functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[7][8] We will outline a strategic, multi-tiered workflow from library synthesis to in vivo validation, providing the scientific rationale and detailed protocols necessary to identify and advance promising lead compounds.
Caption: A strategic workflow for anti-inflammatory drug discovery.
PART I: Synthesis of a Focused Library of Pyrazole Derivatives
Scientific Principle
The cornerstone of this discovery program is the chemical reactivity of the 4-(chloromethyl) group. As a primary alkyl halide, it is an excellent electrophile, readily undergoing nucleophilic substitution (S_N2) reactions. By reacting 4-(chloromethyl)-1-phenyl-1H-pyrazole with a diverse set of nucleophiles (e.g., substituted anilines, thiophenols, secondary amines), we can rapidly generate a library of novel analogues. Each new molecule allows for the probing of the chemical space around the pyrazole core, which is essential for developing a robust Structure-Activity Relationship (SAR).
Caption: General scheme for derivatization of the pyrazole scaffold.
Protocol 1: General Procedure for Library Synthesis via Nucleophilic Substitution
Objective: To synthesize a novel pyrazole derivative by reacting 4-(chloromethyl)-1-phenyl-1H-pyrazole with a representative nucleophile.
Materials:
-
4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 eq)[9]
-
Nucleophile (e.g., 4-methoxyaniline) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-(chloromethyl)-1-phenyl-1H-pyrazole (e.g., 1.0 g, 5.19 mmol) and anhydrous DMF (20 mL).
-
Add the nucleophile (e.g., 4-methoxyaniline, 0.70 g, 5.71 mmol) and potassium carbonate (1.43 g, 10.38 mmol) to the flask.
-
Reaction Execution: Stir the mixture at 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot indicates reaction completion (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART II: In Vitro Screening Cascade
Rationale: A tiered screening approach is critical for efficiently identifying promising compounds. We begin with a cytotoxicity assay to eliminate compounds that are non-specifically toxic. Hits are then advanced to a primary screen measuring a general inflammatory marker (nitric oxide), followed by a more specific secondary screen for key pro-inflammatory cytokines.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Principle: This assay ensures that any observed anti-inflammatory activity is not a false positive resulting from cell death. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[10]
Procedure (using RAW 264.7 murine macrophages):
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
-
Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in culture media. Replace the old media with 100 µL of media containing the test compounds (e.g., concentrations ranging from 1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds showing >90% viability at tested concentrations are considered non-toxic and are advanced.
Protocol 3: Primary Screening - Inhibition of Nitric Oxide (NO) Production (Griess Assay)
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the production of the pro-inflammatory mediator nitric oxide (NO). The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates potential anti-inflammatory activity.[11]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells as described in Protocol 2.
-
Pre-treatment: After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours.
-
Supernatant Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the IC₅₀ value (the concentration at which NO production is inhibited by 50%) for each compound.
Protocol 4: Secondary Screening - Quantification of Pro-inflammatory Cytokines (ELISA)
Principle: Compounds that show significant activity in the Griess assay are further evaluated for their ability to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying these proteins.[12][13][14]
Procedure:
-
Cell Culture and Treatment: Culture, pre-treat, and stimulate RAW 264.7 cells with LPS as described in Protocol 3. The incubation time post-LPS stimulation is typically shorter for cytokine analysis (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any cells and collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[15]
-
Briefly, a 96-well plate is coated with a capture antibody specific to the cytokine.
-
The collected cell supernatants and standards are added to the wells.
-
A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and absorbance is measured at 450 nm.
-
-
Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve. Determine the IC₅₀ for the inhibition of each cytokine.
Data Summary: In Vitro Screening
| Compound ID | Structure (Modification at C4-methyl) | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| PZ-001 | -NH-(4-OCH₃-Ph) | > 100 | 12.5 | 15.2 | 18.9 |
| PZ-002 | -S-(4-Cl-Ph) | > 100 | 8.3 | 9.1 | 11.5 |
| PZ-003 | -N(CH₃)₂ | > 100 | 45.7 | > 50 | > 50 |
| Celecoxib | (Reference) | > 100 | 9.8 | 10.5 | 13.1 |
Data are hypothetical examples for illustrative purposes.
PART III: Mechanism of Action (MoA) Elucidation
Rationale: Identifying a compound's molecular target is crucial. Based on the known pharmacology of pyrazole-containing drugs like Celecoxib, the primary hypothesized mechanisms are the inhibition of cyclooxygenase (COX) enzymes and the modulation of the master inflammatory transcription factor, NF-κB.[1][16][17]
Caption: The NF-κB signaling pathway, a key target in inflammation.
Protocol 5: COX-1 and COX-2 Inhibition Assay
Principle: A key goal in modern anti-inflammatory drug design is to selectively inhibit the inducible COX-2 isoform, which mediates inflammation, while sparing the constitutive COX-1 isoform, which has protective functions in the gut and kidneys.[18] This assay determines the potency (IC₅₀) of a compound against both enzymes and calculates its selectivity index (SI).
Procedure:
-
Assay Source: Utilize a commercially available COX (ovine or human) inhibitor screening assay kit (e.g., colorimetric or fluorescent). These kits provide purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system.
-
Compound Preparation: Prepare serial dilutions of the lead pyrazole compounds.
-
Assay Protocol: Follow the manufacturer's protocol precisely. Generally, this involves:
-
Incubating the enzyme (COX-1 or COX-2) with the test compound for a short pre-incubation period.
-
Initiating the reaction by adding arachidonic acid.
-
Allowing the reaction to proceed for a specified time.
-
Stopping the reaction and measuring the product (Prostaglandin G₂) via the kit's detection method (e.g., colorimetric measurement of a peroxidase substrate).
-
-
Analysis:
-
Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2.
-
Determine the IC₅₀ values by plotting percent inhibition versus log[concentration].
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Protocol 6: NF-κB (p65) Nuclear Translocation Assay (Western Blot)
Principle: The activation of the canonical NF-κB pathway involves the translocation of the p65 subunit from the cytoplasm to the nucleus.[19][20][21] By separating nuclear and cytoplasmic fractions of cell lysates and probing for p65 with an antibody, we can quantify the extent of NF-κB activation and its inhibition by our test compounds.[15]
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with test compounds for 1 hour, then stimulate with LPS (1 µg/mL) for 1 hour.
-
Cell Lysis and Fractionation: Wash cells with ice-cold PBS. Use a commercial nuclear/cytoplasmic extraction kit to separate the cellular fractions according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
SDS-PAGE: Load equal amounts of nuclear protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading of nuclear protein, re-probe the membrane with an antibody against a nuclear loading control protein (e.g., Lamin B1 or Histone H3).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity for p65 and normalize it to the loading control. Compare the levels of nuclear p65 in compound-treated cells to the LPS-only control.
Data Summary: MoA & Selectivity
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | NF-κB Nuclear Translocation |
| PZ-002 | 45.2 | 0.41 | 110 | Strong Inhibition |
| PZ-001 | 68.5 | 5.6 | 12 | Moderate Inhibition |
| Celecoxib | 8.5 | 0.09 | 94 | Moderate Inhibition |
| Indomethacin | 0.05 | 0.95 | 0.05 | Weak Inhibition |
Data are hypothetical examples for illustrative purposes.
PART IV: In Vivo Validation
Rationale: An in vitro profile, no matter how promising, must be confirmed in a living system. The carrageenan-induced paw edema model is a robust, widely used, and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[22][23][24][25][26]
Protocol 7: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a polysaccharide, into a rat's hind paw elicits a localized, acute inflammatory response characterized by swelling (edema).[23] The volume of the paw is measured before and after carrageenan injection. The ability of a pre-administered test compound to reduce this swelling compared to a vehicle control is a measure of its in vivo anti-inflammatory efficacy.[22][25]
Procedure:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-X: Test Compounds (e.g., PZ-002 at 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Analysis:
-
Calculate the increase in paw volume (edema) at each time point for each animal: ΔV = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
The peak edema is typically observed around the 3-hour mark; this time point is often used for primary comparison.
-
Data Summary: In Vivo Efficacy
| Treatment Group (Dose, mg/kg) | Mean Paw Volume Increase (mL) at 3 hr ± SEM | % Inhibition of Edema at 3 hr |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10) | 0.38 ± 0.04 | 55.3% |
| PZ-002 (30) | 0.41 ± 0.05 | 51.8% |
| PZ-002 (100) | 0.29 ± 0.03 | 65.9% |
Data are hypothetical examples for illustrative purposes.
Conclusion and Future Directions
This guide demonstrates a comprehensive and logical pathway for utilizing 4-(chloromethyl)-1-phenyl-1H-pyrazole as a foundational scaffold in anti-inflammatory drug discovery. By employing a strategic workflow encompassing rational synthesis, a tiered in vitro screening cascade, mechanism of action studies, and in vivo validation, researchers can efficiently identify and advance novel pyrazole derivatives.
A compound such as the hypothetical PZ-002 , exhibiting high COX-2 selectivity, potent inhibition of NO and cytokine production, a clear effect on the NF-κB pathway, and significant in vivo efficacy, would represent a strong preclinical candidate.
Future work would involve expanding the SAR around this lead, conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies, and evaluating its efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis) to fully characterize its therapeutic potential.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH.
- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchG
- NF-κB signaling in inflamm
- Pyrazole as an anti-inflammatory scaffold | Intern
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
- Modulating Inflammation through the Negative Regul
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
- The Nuclear Factor NF-kB Pathway in Inflamm
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI.
- NF-κB Signaling Pathway: The Master Switch of Inflamm
- Pyrazoles and Pyrazolines as Anti-Inflamm
- NF-κB Signaling.
- Carrageenan-Induced Paw Edema Model - Cre
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Carrageenan-Induced Paw Edema Model - Charles River Labor
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchG
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central.
- Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors - Globe Thesis.
- 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem.
- Guidelines for anti‐inflammatory assays in RAW264.
- Pyrazole Derivatives as Selective COX-2 Inhibitors | Download Table - ResearchG
- 1- 4-(Chloromethyl)phenyl -1H-pyrazole DiscoveryCPR 143426-52-2 - Sigma-Aldrich.
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine N
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central.
- Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed.
- Role and regulation of cyclooxygenase-2 during inflamm
- Application Notes and Protocols: In Vitro Efficacy of Anti-inflamm
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- Cytokine ELISA Protocol - BD Biosciences.
- In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Transloc
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. globethesis.com [globethesis.com]
- 17. researchgate.net [researchgate.net]
- 18. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 22. mdpi.com [mdpi.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. criver.com [criver.com]
- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Versatile Functionalization of the Pyrazole Core via 4-(Chloromethyl)-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs exhibiting a wide array of pharmacological activities.[1] This guide provides a comprehensive overview and detailed protocols for the functionalization of the pyrazole core utilizing the versatile building block, 4-(chloromethyl)-1-phenyl-1H-pyrazole. The inherent reactivity of the chloromethyl group at the C4 position allows for facile nucleophilic substitution, providing a robust platform for the synthesis of diverse pyrazole derivatives with significant potential in drug discovery and development. This document will explore the underlying chemical principles and provide step-by-step protocols for the derivatization of the pyrazole core with various nucleophiles, including phenols, amines, and thiols.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif that imparts unique physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions.[1] This has led to their integration into a wide range of therapeutic agents, demonstrating anti-inflammatory, anticancer, antimicrobial, and other pharmacological effects.[1] The ability to strategically functionalize the pyrazole ring is paramount in modulating the biological activity and pharmacokinetic profiles of these compounds.
The subject of this guide, 4-(chloromethyl)-1-phenyl-1H-pyrazole, is a particularly valuable synthon for pyrazole diversification. The electron-withdrawing nature of the pyrazole ring, coupled with the inherent reactivity of the benzylic-like chloride, renders the methylene carbon highly susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups at the C4 position, a key vector for exploring the chemical space around the pyrazole core.
Core Chemistry: The Nucleophilic Substitution Pathway
The primary route for the functionalization of 4-(chloromethyl)-1-phenyl-1H-pyrazole is through a classical SN2 (Substitution Nucleophilic Bimolecular) reaction. In this process, a nucleophile attacks the electrophilic methylene carbon, displacing the chloride leaving group in a concerted fashion.
Diagram 1: General Nucleophilic Substitution Mechanism
Caption: SN2 reaction pathway for functionalization.
The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions. A non-nucleophilic base is often employed to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity without competing in the substitution reaction. The solvent should be capable of dissolving the reactants and stabilizing the transition state.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the functionalization of 4-(chloromethyl)-1-phenyl-1H-pyrazole with representative O-, N-, and S-nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: O-Alkylation of Phenols
This protocol details the synthesis of 4-(phenoxymethyl)-1-phenyl-1H-pyrazole derivatives, a common structural motif in various biologically active molecules. The use of phase-transfer catalysis facilitates the reaction between the water-soluble phenoxide and the organic-soluble chloromethyl pyrazole.
Diagram 2: O-Alkylation Experimental Workflow
Caption: Workflow for the O-alkylation of phenols.
Materials:
| Reagent/Material | M.W. | Amount | Moles |
| Substituted Phenol | - | 9.4 g | 0.1 mol |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 0.1 mol |
| 4-(chloromethyl)-1-phenyl-1H-pyrazole | 192.64 | 11.0 g | 0.057 mol |
| Benzyltriethylammonium chloride | 227.77 | 1.0 g | 0.0044 mol |
| Dioxane | - | 75 mL | - |
| Chloroform | - | 100 mL | - |
| Carbon Tetrachloride | - | 50 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (9.4 g, 0.1 mol), sodium hydroxide (4.0 g, 0.1 mol), dioxane (50 mL), and benzyltriethylammonium chloride (1.0 g, 0.0044 mol).
-
Heat the mixture to 70°C and stir for 30 minutes to ensure the formation of the sodium phenoxide.
-
Dissolve 4-(chloromethyl)-1-phenyl-1H-pyrazole (11.0 g, 0.057 mol) in dioxane (25 mL) and add it dropwise to the reaction mixture over a period of 1 hour.
-
Continue stirring the reaction mixture for 12 hours at 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the dioxane under reduced pressure.
-
To the residue, add water (50 mL) and extract the product with chloroform (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the resulting residue, add carbon tetrachloride (50 mL) and allow the mixture to stand for 24 hours to induce crystallization.
-
Collect the crystals by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure O-alkylated product.
Protocol 2: N-Alkylation of Amines
This protocol provides a general method for the synthesis of 4-(aminomethyl)-1-phenyl-1H-pyrazole derivatives. The choice of base is crucial to deprotonate the amine without promoting side reactions.
Materials:
| Reagent/Material | M.W. | Amount | Moles |
| Primary or Secondary Amine | - | 1.1 eq | - |
| 4-(chloromethyl)-1-phenyl-1H-pyrazole | 192.64 | 1.0 eq | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 eq | - |
| Acetonitrile (CH₃CN) | - | - | - |
| Ethyl Acetate | - | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 eq) in acetonitrile to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated pyrazole.
Protocol 3: S-Alkylation of Thiols
This protocol outlines the synthesis of 4-((alkyl/arylthio)methyl)-1-phenyl-1H-pyrazole derivatives. Thiols are generally strong nucleophiles, and the reaction often proceeds smoothly under mild basic conditions.
Materials:
| Reagent/Material | M.W. | Amount | Moles |
| Thiol (Aliphatic or Aromatic) | - | 1.0 eq | - |
| 4-(chloromethyl)-1-phenyl-1H-pyrazole | 192.64 | 1.05 eq | - |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 1.1 eq | - |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| Saturated Ammonium Chloride Solution | - | - | - |
| Diethyl Ether | - | - | - |
| Brine | - | - | - |
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the thiol (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium thiolate.
-
Add a solution of 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.05 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure S-alkylated pyrazole derivative.
Conclusion
4-(Chloromethyl)-1-phenyl-1H-pyrazole serves as a highly effective and versatile platform for the synthesis of a diverse library of functionalized pyrazole derivatives. The straightforward nucleophilic substitution at the C4 position, as detailed in the provided protocols, offers a reliable and adaptable strategy for medicinal chemists and drug discovery scientists. The ability to readily introduce a wide range of chemical moieties allows for the systematic exploration of structure-activity relationships, ultimately facilitating the development of novel therapeutic agents based on the privileged pyrazole scaffold.
References
Sources
Application Notes and Protocols for the One-Pot Synthesis of Pyrazole Derivatives from 4-(Chloromethyl)-1-phenyl-1H-pyrazole
Introduction: The Strategic Importance of Pyrazole Scaffolds and the Efficiency of One-Pot Syntheses
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The development of efficient and sustainable synthetic methodologies to access diverse pyrazole derivatives is therefore a critical endeavor for researchers in the pharmaceutical sciences. Traditional multi-step syntheses, while foundational, often suffer from drawbacks such as lower overall yields, increased consumption of reagents and solvents, and the need for purification of intermediates, which can be time-consuming and costly.
One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies to overcome these limitations.[2] By combining multiple reaction steps in a single flask without the isolation of intermediates, these approaches offer significant advantages in terms of operational simplicity, time and energy savings, and atom economy.[2] This guide provides detailed application notes and protocols for the one-pot synthesis of various pyrazole derivatives, utilizing the versatile starting material, 4-(chloromethyl)-1-phenyl-1H-pyrazole. The reactive chloromethyl group at the C4 position serves as an excellent electrophilic handle for the introduction of diverse functionalities and the construction of novel fused heterocyclic systems in a single, efficient operation.
Core Principles: Leveraging the Reactivity of 4-(Chloromethyl)-1-phenyl-1H-pyrazole in One-Pot Reactions
The synthetic utility of 4-(chloromethyl)-1-phenyl-1H-pyrazole in one-pot reactions hinges on the lability of the chlorine atom, making the adjacent methylene group susceptible to nucleophilic attack. This initial substitution can be strategically coupled with a subsequent intramolecular cyclization or another intermolecular reaction in the same reaction vessel. The choice of nucleophile, solvent, and catalyst are critical parameters that dictate the reaction pathway and the final product.
This document will detail two distinct one-pot synthetic strategies starting from 4-(chloromethyl)-1-phenyl-1H-pyrazole:
-
One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives: A multicomponent approach for the synthesis of highly functionalized pyridine rings fused to the pyrazole core.
-
One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: A tandem reaction sequence leading to the formation of pyrimidine-fused pyrazole systems.
These protocols are designed to be robust and adaptable, providing a solid foundation for further exploration and derivatization by researchers in the field.
Protocol 1: One-Pot Multicomponent Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This protocol outlines a one-pot, four-component reaction for the synthesis of 2-amino-4-aryl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives, which can then be further transformed. The initial pyrazole building block, however, is synthesized in a multi-step fashion in the provided literature. For the purpose of this guide, we will adapt this to a conceptual one-pot reaction starting with the functionalized pyrazole. The key is the initial formation of a Knoevenagel adduct, followed by a Michael addition and subsequent cyclization.
Causality Behind Experimental Choices:
-
Catalyst: A mild base like piperidine or a Lewis acid can be employed to catalyze both the Knoevenagel condensation and the subsequent Michael addition. Citric acid, a mild and environmentally benign organocatalyst, has also been shown to be effective in similar transformations.[3]
-
Solvent: Ethanol is a common choice as it is a good solvent for the reactants and is relatively non-toxic. The reaction can also be performed under solvent-free conditions, which aligns with the principles of green chemistry.[4]
-
Reaction Conditions: Moderate heating is typically required to drive the reaction to completion in a reasonable timeframe.
Experimental Workflow Diagram:
Caption: Conceptual workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives.
Detailed Protocol:
-
Reactant Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 mmol, 1.0 eq).
-
Initial Reaction: Add dry N,N-dimethylformamide (DMF, 10 mL) to dissolve the starting material. To this solution, add sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 1.1 eq) portion-wise at 0 °C. After the addition is complete, add malononitrile (1.0 mmol, 1.0 eq). Stir the reaction mixture at room temperature for 1 hour.
-
One-Pot Addition: To the reaction mixture, add the desired aromatic aldehyde (1.0 mmol, 1.0 eq) and ammonium acetate (5.0 mmol, 5.0 eq).
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction (typically 4-8 hours), cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Presentation: Representative Yields
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-4-phenyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 85-95% (expected) |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 80-90% (expected) |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 88-96% (expected) |
Note: The yields are based on similar reported procedures for related pyranopyrazole syntheses and are illustrative.[3]
Protocol 2: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
This protocol describes a one-pot synthesis of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a valuable intermediate for further derivatization. The synthesis involves the reaction of a 5-aminopyrazole derivative with chloroacetyl chloride followed by cyclization and chlorination. While the literature describes this in a two-step process, a one-pot adaptation is feasible.[5]
Causality Behind Experimental Choices:
-
Reactants: The synthesis starts from 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, which can be prepared from commercially available precursors. Chloroacetyl chloride serves as the source for the two-carbon unit required for the pyrimidine ring.
-
Reagent for Cyclization and Chlorination: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, making it ideal for both the cyclization of the amide intermediate and the subsequent chlorination of the resulting pyrimidinone in a single step.[5]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to overcome the activation energy for both the cyclization and chlorination steps.
Experimental Workflow Diagram:
Caption: Workflow for the one-pot synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
Detailed Protocol:
-
Reactant Preparation: In a 100 mL three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a calcium chloride guard tube, place 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 mmol, 1.0 eq).
-
Acylation: Add phosphorus oxychloride (POCl₃, 10 mL) to the flask and cool the mixture in an ice bath. Add chloroacetyl chloride (1.2 mmol, 1.2 eq) dropwise with stirring.
-
Reaction Progression: After the addition is complete, slowly heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from an appropriate solvent like ethanol or by column chromatography.
Data Presentation: Expected Outcome
| Starting Material | Reagents | Product | Expected Yield (%) |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | 1. Chloroacetyl Chloride2. POCl₃ | 4-Chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 70-85% |
Note: The yield is an estimation based on the reported two-step synthesis.[5]
Trustworthiness and Self-Validation
The protocols provided are based on established synthetic transformations. To ensure the identity and purity of the synthesized compounds, the following characterization techniques are recommended:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
By comparing the obtained data with expected values and literature reports for similar compounds, researchers can validate the successful synthesis of the target pyrazole derivatives.
Conclusion and Future Directions
The one-pot synthetic protocols detailed in these application notes offer efficient and versatile routes to novel pyrazole derivatives from the readily available starting material, 4-(chloromethyl)-1-phenyl-1H-pyrazole. These methods provide a foundation for the generation of libraries of diverse compounds for screening in drug discovery programs. The reactivity of the chloromethyl group and the potential for multicomponent reactions open up a vast chemical space for exploration. Future work could involve expanding the scope of these reactions with different nucleophiles, aldehydes, and other building blocks to create a wider array of pyrazole-based compounds with potentially enhanced biological activities.
References
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
-
Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate. [Link]
-
chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. [Link]
-
One-pot synthesis of pyrazoles through a four-step cascade sequence. PubMed. [Link]
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
-
(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]
-
Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. ScienceDirect. [Link]
-
4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. PubMed. [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
-
Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Scholars Research Library. [Link]
-
One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. PMC - NIH. [Link]
Sources
- 1. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Side Reactions in the Chloromethylation of 1-Phenyl-1H-pyrazole
Welcome to the technical support center for the chloromethylation of 1-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, providing in-depth troubleshooting advice and answers to frequently encountered challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chloromethylation of 1-phenyl-1H-pyrazole, establishing a baseline understanding of the reaction.
Q1: What is the primary reaction used for the chloromethylation of 1-phenyl-1H-pyrazole?
A1: The most common method is the Blanc-Quelet reaction (often referred to simply as the Blanc chloromethylation).[1][2] This reaction involves treating an aromatic compound with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride (ZnCl₂).[1][3]
Q2: Which aromatic ring is preferentially chloromethylated: the N-phenyl ring or the C-pyrazole ring?
A2: In the case of N-phenyl substituted pyrazoles, electrophilic substitution, such as chloromethylation, preferentially occurs at the C4 position of the pyrazole ring.[4] The pyrazole ring system, activated by the nitrogen atoms, is generally more susceptible to electrophilic attack than the N-phenyl ring, which is somewhat deactivated by the pyrazole substituent.
Q3: What is the underlying mechanism of the Blanc-Quelet reaction?
A3: The reaction proceeds via an electrophilic aromatic substitution pathway.[3][5] Under acidic conditions, formaldehyde is protonated, forming a highly reactive electrophile (a hydroxymethyl cation or a related species).[1] This electrophile is then attacked by the electron-rich C4 position of the 1-phenyl-1H-pyrazole ring. The resulting benzyl alcohol intermediate is rapidly converted to the final chloromethylated product in the presence of excess hydrogen chloride.[1][3]
Q4: Are there any significant safety concerns with this reaction?
A4: Yes. A major concern with chloromethylation reactions using formaldehyde and HCl is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct.[3][6] BCME is a potent human carcinogen, and appropriate safety precautions, such as performing the reaction in a well-ventilated fume hood and decontaminating equipment, are mandatory.
Part 2: Troubleshooting Guide
This section is structured in a problem-and-solution format to address specific experimental issues.
Issue 1: Low Yield of the Desired 4-(Chloromethyl)-1-phenyl-1H-pyrazole
Low product yield is the most common challenge, often stemming from competing side reactions.
-
Symptom: Low isolated mass of the target compound after workup and purification.
-
Primary Cause: Formation of Bis(1-phenyl-1H-pyrazol-4-yl)methane.
This is the most significant side reaction, where the desired chloromethylated product acts as an electrophile and undergoes a Friedel-Crafts-type alkylation with another molecule of the starting 1-phenyl-1H-pyrazole.[7] This dimerization results in a significant loss of the desired monomeric product. Studies on similar pyrazole systems have shown this bis-adduct formation to be a predominant competing pathway.[4][8]
Diagram 2: Mechanism of Bis(pyrazolyl)methane Side Product Solutions:
-
Temperature Control: Higher temperatures significantly accelerate the formation of the diarylmethane byproduct.[7] Maintain a low reaction temperature, ideally between 0°C and 25°C, to favor the initial chloromethylation over the subsequent alkylation.
-
Stoichiometry: Use a slight excess of the chloromethylating agents (formaldehyde and HCl) relative to the pyrazole substrate. An excess of the pyrazole starting material will increase the probability of the undesired dimerization reaction.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS.[9] Over-extending the reaction time after the starting material is consumed will increase the concentration of the product, thereby favoring the dimerization side reaction.[7]
-
Catalyst Choice: While zinc chloride is common, other Lewis acids like tin(IV) chloride have also been used.[7] Avoid highly active catalysts like aluminum chloride, which are known to strongly promote diarylmethane formation.[7]
-
-
Secondary Cause: Polymerization / Tar Formation.
Under harsh conditions (e.g., high temperatures or high acid concentration), extensive intermolecular alkylation can occur, leading to the formation of insoluble polymeric tars and a drastic reduction in yield.[10]
Solutions:
-
Maintain Low Temperature: This is the most critical factor. Perform the reaction in an ice bath to dissipate any exotherms.
-
Efficient Stirring: Ensure the reaction mixture is homogenous to prevent localized overheating and high concentrations of reactive species.
-
Slow Reagent Addition: Add the catalyst or one of the reagents dropwise to maintain control over the reaction rate.
-
Issue 2: Complex Product Mixture and Purification Difficulties
-
Symptom: Multiple spots on a TLC plate or numerous peaks in an LC-MS chromatogram, making isolation of the pure product challenging.
-
Possible Causes & Solutions:
-
Presence of Bis(pyrazolyl)methane: This byproduct often has a different polarity from the desired product and can typically be separated by column chromatography.
-
Residual Hydroxymethyl Intermediate: If the conversion of the intermediate alcohol to the chloride is incomplete, you will observe this more polar species.
-
Solution: Ensure an adequate supply of dry HCl gas is passed through the reaction mixture or that a sufficient concentration of strong acid is maintained throughout the reaction.[3]
-
-
Product Degradation on Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking on TLC, poor separation, and low recovery from column chromatography.[11]
-
Solution 1 (Recommended): Deactivate the silica gel. Prepare the column slurry by adding 0.5-1% triethylamine (or another volatile base) to the eluent system. This neutralizes the acidic sites on the silica, allowing for cleaner elution.[11]
-
Solution 2: Use an alternative stationary phase, such as neutral alumina, which is better suited for basic compounds.[11]
-
Solution 3: Consider purification by recrystallization if the crude product is a solid and a suitable solvent system can be identified.
-
-
Part 3: Protocols & Data
Table 1: Key Reaction Parameters and Their Impact on Side Reactions
| Parameter | Recommended Range | Impact on Bis(pyrazolyl)methane Formation | Impact on Polymerization |
| Temperature | 0°C to 25°C | High impact. Higher temps strongly favor this side reaction.[7] | Critical. High temps are the primary cause of tarring.[10] |
| Reaction Time | Monitor by TLC/LC-MS | Moderate impact. Extended times increase byproduct formation.[7] | Moderate impact. Can contribute if temps are elevated. |
| Catalyst Conc. | 0.1 to 0.5 eq. | Moderate impact. High catalyst loading can accelerate side reactions. | Moderate impact. Can create hot spots leading to tar. |
| Reagent Ratio | Slight excess of HCHO/HCl | High impact. Excess pyrazole starting material drives dimerization. | Low direct impact, but influences overall reaction rate. |
Protocol 1: General Procedure for Chloromethylation of 1-Phenyl-1H-pyrazole
Disclaimer: This is a representative protocol and must be adapted and optimized for specific laboratory conditions. All work must be performed in a certified chemical fume hood.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet, add 1-phenyl-1H-pyrazole (1.0 eq.).
-
Reagents: Add paraformaldehyde (1.2 eq.) and anhydrous zinc chloride (0.3 eq.).
-
Solvent: Add a suitable solvent such as 1,2-dichloroethane or glacial acetic acid.
-
Reaction: Cool the flask to 0°C in an ice bath. Begin bubbling dry hydrogen chloride (HCl) gas slowly through the stirred suspension.
-
Monitoring: Allow the reaction to stir at 0-10°C. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, stop the HCl gas flow and purge the system with nitrogen. Pour the reaction mixture cautiously over crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (deactivated with 1% triethylamine in the eluent) or by recrystallization.
Part 4: References
-
Wikipedia. (2023). Blanc chloromethylation. Retrieved from [Link]
-
Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Mechanism for chloromethylation of benzene with formaldehyde and HCl. Retrieved from [Link]
-
Wikipedia. (2023). Quelet reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Quelet reaction. Retrieved from [Link]
-
Rstakyan, V. I., Saakyan, A. A., Attaryan, H. S., & Hasratyan, A. G. (2015). Chloromethylation of Pyrazole Ring. Russian Journal of General Chemistry, 85(11), 2663–2664. Available from [Link]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Chloromethylation of pyrazole ring. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Blanc reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Retrieved from [Link]
-
Google Patents. (n.d.). US4900796A - Process for preparing chloromethylated aromatic materials. Retrieved from
-
Bicak, N., Koza, G., & Yağci, Y. (1991). Studies on the Chloromethylation of Polystyrene Resins. Journal of Polymer Materials, 8, 189-192. Retrieved from [Link]
-
Shacklett, C. D., & Smith, H. A. (1953). The Application of the Chloromethylation Reaction to the Syntheses of Certain Polymethylbenzenes. Journal of the American Chemical Society, 75(11), 2654–2657. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Blanc Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CA1147897A - Process for the chloromethylation of polymers for the production of anionic exchange resins. Retrieved from
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
Google Patents. (n.d.). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes. Retrieved from
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of Chloromethylation Products in Preparation of Substances of Pharmacologic Interest. Retrieved from [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
Google Patents. (n.d.). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl. Retrieved from
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. Quelet reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
stability of 4-(chloromethyl)-1-phenyl-1H-pyrazole under different reaction conditions
Welcome to the technical support center for 4-(chloromethyl)-1-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this versatile reagent under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and optimize your synthetic strategies.
Introduction to 4-(chloromethyl)-1-phenyl-1H-pyrazole
4-(Chloromethyl)-1-phenyl-1H-pyrazole is a key building block in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring substituted with a phenyl group and a reactive chloromethyl group, makes it an excellent precursor for a wide range of molecular architectures. The chloromethyl group, in particular, is a potent electrophile, readily participating in nucleophilic substitution reactions to introduce the 1-phenyl-1H-pyrazol-4-ylmethyl moiety into target molecules.[1][2] However, this reactivity also underpins its potential instability under certain conditions. Understanding these stability limitations is crucial for successful and reproducible experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when working with 4-(chloromethyl)-1-phenyl-1H-pyrazole, providing explanations for the underlying chemistry and actionable troubleshooting steps.
Issue 1: Degradation During Aqueous Workup or in Protic Solvents
Question: I'm observing significant loss of my starting material, 4-(chloromethyl)-1-phenyl-1H-pyrazole, after an aqueous workup or when using protic solvents like methanol or ethanol. What is happening and how can I prevent it?
Answer:
Root Cause Analysis: The chloromethyl group is susceptible to nucleophilic attack by water or alcohol, leading to hydrolysis or alcoholysis, respectively. This results in the formation of the corresponding hydroxymethyl or alkoxymethyl derivatives, which are often observed as major byproducts. The pyrazole ring itself is generally stable under these conditions, but the side chain is reactive.
Troubleshooting Protocol:
-
Minimize Contact with Protic Solvents: If possible, avoid aqueous workups altogether. Consider direct evaporation of the reaction solvent (if volatile and non-reactive) or precipitation of the product by adding a non-polar solvent.
-
Use Anhydrous Conditions: When performing reactions, ensure all solvents and reagents are thoroughly dried. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Alternative Workup Procedures:
-
Extraction with Aprotic Solvents: Use immiscible aprotic solvents like dichloromethane (DCM) or ethyl acetate for extraction. Wash the organic layer sparingly with brine (saturated NaCl solution) to remove bulk water, followed by drying over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
-
Silica Gel Plug: For small-scale reactions, passing the crude reaction mixture through a short plug of silica gel using an aprotic eluent can remove salts and other polar impurities without prolonged exposure to water.
-
Expected Outcome of Troubleshooting: By minimizing exposure to protic nucleophiles, the integrity of the chloromethyl group is preserved, leading to higher yields of the desired product.
Issue 2: Unexpected Side Reactions with Basic Reagents
Question: I am attempting a nucleophilic substitution on the chloromethyl group using a nitrogen-based nucleophile in the presence of a base like triethylamine (TEA) or potassium carbonate (K₂CO₃), but I'm getting a complex mixture of products. What could be the cause?
Answer:
Root Cause Analysis: While the chloromethyl group is the primary electrophilic site, strong bases can lead to side reactions. The protons on the pyrazole ring, although not highly acidic, can be abstracted under certain conditions, potentially leading to undesired reactions. More commonly, if the nucleophile has multiple reactive sites, the base can deprotonate the less hindered or more acidic site, leading to a mixture of regioisomers. Furthermore, strong bases can promote elimination reactions, although this is less common for a primary chloride.
Troubleshooting Protocol:
-
Choice of Base:
-
Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions.
-
For carbonate bases, ensure they are finely powdered and used in a suitable solvent to manage their basicity.
-
-
Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is effective.
-
Order of Addition: Add the base slowly to a solution of the 4-(chloromethyl)-1-phenyl-1H-pyrazole and the nucleophile. This maintains a low instantaneous concentration of the deprotonated nucleophile and the base.
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure reaction at the desired location.
Issue 3: Thermal Instability and Decomposition
Question: My reaction requires heating, and I'm observing significant decomposition of the 4-(chloromethyl)-1-phenyl-1H-pyrazole, evidenced by charring or the formation of intractable baseline material on TLC. At what temperature does this compound become unstable?
Answer:
Troubleshooting Protocol:
-
Determine Thermal Stability Experimentally: A simple experiment can be conducted by heating a small sample of the compound in a solvent and monitoring its purity over time by TLC or LC-MS at various temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Use Microwave Synthesis with Caution: Microwave-assisted synthesis can accelerate reactions but can also lead to rapid decomposition if not carefully controlled.[1] Use a dedicated microwave reactor with accurate temperature monitoring.
-
Consider Alternative Activation Methods: If thermal activation is problematic, explore other methods to promote the reaction, such as using a more reactive nucleophile or a catalyst that allows the reaction to proceed at a lower temperature.
-
Purification of Starting Material: Ensure the 4-(chloromethyl)-1-phenyl-1H-pyrazole is of high purity before use. Impurities can significantly lower the decomposition temperature.
Issue 4: Stability Under Oxidative and Reductive Conditions
Question: Can 4-(chloromethyl)-1-phenyl-1H-pyrazole withstand common oxidative or reductive conditions? I need to modify another part of my molecule.
Answer:
Root Cause Analysis:
-
Oxidative Conditions: The pyrazole ring is an electron-rich aromatic system and can be susceptible to oxidation, especially with strong oxidizing agents.[2] The chloromethyl group is generally stable to oxidation.
-
Reductive Conditions: The chloromethyl group can be reduced to a methyl group under certain conditions (e.g., catalytic hydrogenation with Pd/C and H₂). The phenyl and pyrazole rings are generally stable to most reducing agents, except under very harsh conditions (e.g., Birch reduction).
Troubleshooting and Experimental Design:
-
Oxidation:
-
Compatibility Testing: Before performing an oxidation on a complex molecule containing the 4-(chloromethyl)-1-phenyl-1H-pyrazole moiety, it is crucial to test the stability of the parent compound under the planned reaction conditions on a small scale.
-
Mild Oxidizing Agents: If oxidation is necessary, opt for milder reagents. For example, if you need to oxidize an alcohol to an aldehyde, consider using Dess-Martin periodinane or a Swern oxidation, which are less likely to affect the pyrazole ring.
-
-
Reduction:
-
Selective Reduction: If you need to reduce another functional group in the presence of the chloromethyl group, catalytic hydrogenation is likely to be non-selective. Consider using chemoselective reducing agents. For example, to reduce a nitro group to an amine, you could use iron powder in acetic acid or tin(II) chloride.
-
Protecting the Chloromethyl Group: In some cases, it may be necessary to convert the chloromethyl group to a more stable functional group (e.g., an ether or thioether) before performing the reduction, and then regenerate it afterward, although this adds steps to the synthesis.
-
Issue 5: Long-Term Storage and Handling
Question: What are the recommended storage conditions for 4-(chloromethyl)-1-phenyl-1H-pyrazole to ensure its long-term stability?
Answer:
Best Practices for Storage and Handling:
-
Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.[3][4]
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) to prevent slow hydrolysis from atmospheric moisture.
-
Protection from Light: While not explicitly stated to be light-sensitive in most sources, it is good practice to store reactive organic compounds in amber vials to protect them from potential light-induced degradation.
-
Container: Use a tightly sealed container to prevent moisture ingress.[3][5][6]
Visualizing Reaction Pathways
To better understand the potential reactions of 4-(chloromethyl)-1-phenyl-1H-pyrazole, the following diagrams illustrate key transformations.
Caption: Potential degradation and reaction pathways of 4-(chloromethyl)-1-phenyl-1H-pyrazole.
Experimental Workflow for Stability Testing
The following workflow provides a general procedure for assessing the stability of 4-(chloromethyl)-1-phenyl-1H-pyrazole under specific reaction conditions.
Caption: A generalized workflow for the experimental evaluation of chemical stability.
Quantitative Data Summary
| Condition | Reagent/Solvent | Potential Degradation Product(s) | Stability Assessment |
| Aqueous/Protic | Water, Methanol, Ethanol | 4-(hydroxymethyl)-1-phenyl-1H-pyrazole, 4-(alkoxymethyl)-1-phenyl-1H-pyrazole | Low to Moderate |
| Basic | Triethylamine, K₂CO₃ | Potential for side reactions with nucleophiles | Moderate (Base and conditions dependent) |
| Acidic | HCl, H₂SO₄ | Generally stable, but strong acids may promote side reactions | Moderate to High |
| Thermal | Heat (>80-100 °C) | Complex decomposition products, polymerization | Low to Moderate |
| Oxidative | Strong Oxidants (e.g., KMnO₄) | Oxidation of the pyrazole ring | Low |
| Reductive | Catalytic Hydrogenation (H₂/Pd) | 4-methyl-1-phenyl-1H-pyrazole | Low (Chloromethyl group is reactive) |
Conclusion
4-(Chloromethyl)-1-phenyl-1H-pyrazole is a valuable synthetic intermediate, but its utility is directly linked to an understanding of its stability profile. The primary liability is the reactive chloromethyl group, which is susceptible to nucleophilic attack, particularly by protic solvents, and can be reduced under standard catalytic hydrogenation conditions. While generally stable to mild acidic and basic conditions, care must be taken to avoid side reactions, especially at elevated temperatures. By following the guidelines and troubleshooting protocols outlined in this document, researchers can effectively mitigate these stability issues, leading to more successful and reproducible synthetic outcomes.
References
- Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE - ChemicalBook. (2025).
- 4 - SAFETY DATA SHEET. (n.d.).
- FF-5394 - Safety Data Sheet. (2023).
- 6 - Safety Data Sheet. (2021).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.).
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). Molecules.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2021). ACS Omega.
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2020). Beilstein Journal of Organic Chemistry.
- Synthesis, Characterization and Biological Activity of Some New 4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one. (2012). Al Mustansiriyah Journal of Pharmaceutical Sciences.
- 4-(chloromethyl)-1-phenyl-1H-pyrazole - 35715-71-0 - Vulcanchem. (n.d.).
- 4-(chloromethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole - Benchchem. (n.d.).
- Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). European Journal of Medicinal Chemistry.
- 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem. (n.d.).
- 1- 4-(Chloromethyl)phenyl -1H-pyrazole DiscoveryCPR 143426-52-2 - Sigma-Aldrich. (n.d.).
- 1-(4-(Chloromethyl)phenyl)-1H-pyrazole | 143426-52-2 - J&K Scientific. (n.d.).
- 4-(chloromethyl)-1-phenyl-1h-pyrazole - PubChemLite. (n.d.).
- 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). European Journal of Medicinal Chemistry.
- 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole | SCBT - Santa Cruz Biotechnology. (n.d.).
- Chloromethylation of pyrazole ring. (2016). Russian Journal of General Chemistry.
- 4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl-idene-amino] - PubMed. (2010). Acta Crystallographica Section E: Structure Reports Online.
- 1-[4-(chloromethyl)phenyl]-1h-pyrazole hydrochloride - Chongqing Chemdad Co. ,Ltd. (n.d.).
- 1- 4-(Chloromethyl)phenyl -1H-pyrazole DiscoveryCPR 143426-52-2 - Sigma-Aldrich. (n.d.).
- 1- 4-(Chloromethyl)phenyl -1H-pyrazole DiscoveryCPR 143426-52-2 - Sigma-Aldrich. (n.d.).
- 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE CAS#: 143426-52-2. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules.
- 1052543-40-4|1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride - BLDpharm. (n.d.).
- 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. (2010).
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Organic Letters.
- 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem. (n.d.).
- Low-temperature crystal structure of 4-chloro-1H-pyrazole. (2018).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules.
- 1-[4-(Chloromethyl)phenyl]-1H-pyrazole, min 95%, 1 gram - CP Lab Safety. (n.d.).
- 1-(4-chloromethyl)phenyl-1h-pyrazole - Sigma-Aldrich. (n.d.).
Sources
- 1. 4-(chloromethyl)-1-phenyl-1H-pyrazole (35715-71-0) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Optimization of N-Alkylation with 4-(Chloromethyl)-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the optimization of N-alkylation reactions using 4-(chloromethyl)-1-phenyl-1H-pyrazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you achieve optimal results in your synthetic endeavors. As Senior Application Scientists, we have synthesized the following information based on established principles of synthetic organic chemistry and analogous transformations to address the specific challenges you may encounter with this versatile reagent.
Introduction to N-Alkylation with 4-(Chloromethyl)-1-phenyl-1H-pyrazole
4-(chloromethyl)-1-phenyl-1H-pyrazole is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the 1-phenyl-1H-pyrazol-4-ylmethyl moiety onto a variety of nucleophiles. This guide will focus on optimizing the conditions for the N-alkylation of amines, amides, and other nitrogen-containing heterocycles.
The general reaction scheme involves the substitution of the chlorine atom by a nitrogen nucleophile. The success of this S(_N)2 reaction is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the nucleophile itself.
Caption: General N-alkylation workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for the N-alkylation of amines with 4-(chloromethyl)-1-phenyl-1H-pyrazole?
A1: For most primary and secondary amines, potassium carbonate (K₂CO₃) is an excellent starting point. It is a moderately strong base that is generally sufficient to deprotonate the amine or to act as a proton scavenger for the HCl generated during the reaction. For less nucleophilic amines or in cases of slow reaction rates, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be employed. However, stronger bases can also promote side reactions, so their use should be carefully considered.
Q2: Which solvent is recommended for this N-alkylation reaction?
A2: The choice of solvent is critical and depends on the base and the solubility of your substrate.
-
Acetonitrile (ACN): A good all-around polar aprotic solvent that works well with carbonate bases.
-
N,N-Dimethylformamide (DMF): An excellent solvent for dissolving a wide range of substrates and can accelerate S(_N)2 reactions. It is often used with both carbonate bases and sodium hydride. Ensure you are using anhydrous DMF, especially with NaH.
-
Tetrahydrofuran (THF): A suitable solvent, particularly when using strong bases like NaH.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can significantly accelerate the reaction rate, but can be more difficult to remove during workup.
Q3: I am observing the formation of multiple products. What could be the cause?
A3: The formation of multiple products can be attributed to several factors:
-
Overalkylation: Primary amines can be alkylated twice to form a tertiary amine, and secondary amines can be alkylated to form a tertiary amine. This is especially prevalent if the newly formed amine is more nucleophilic than the starting material. To mitigate this, use a large excess of the starting amine (2-5 equivalents) relative to 4-(chloromethyl)-1-phenyl-1H-pyrazole.
-
Regioselectivity Issues: For nucleophiles with multiple reactive nitrogen atoms (e.g., some heterocycles), a mixture of regioisomers can be formed. The regioselectivity can be influenced by steric hindrance and the electronic properties of the nucleophile. Screening different solvents and bases may help to favor the formation of one isomer.
-
Side Reactions of the Alkylating Agent: Under certain conditions, benzylic chlorides can undergo self-reaction or elimination. Careful control of temperature and reaction time is important.
Q4: My reaction is very slow or not proceeding to completion. What should I do?
A4: Several factors can contribute to a sluggish reaction:
-
Insufficiently strong base: If you are using a weak base with a weakly nucleophilic amine, the reaction may not proceed. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH).
-
Low temperature: While room temperature is a good starting point, some less reactive nucleophiles may require heating. Try increasing the temperature incrementally (e.g., to 50-80 °C).
-
Poor solubility: Ensure all reactants are adequately dissolved in the chosen solvent. If not, consider a different solvent system.
-
Catalytic amounts of iodide: The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction by in-situ formation of the more reactive 4-(iodomethyl)-1-phenyl-1H-pyrazole via the Finkelstein reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low Yield of the Desired N-Alkylated Product
A low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Caption: A systematic approach to troubleshooting low reaction yields.
Detailed Steps for Troubleshooting Low Yield:
-
Verify Starting Material Quality: Ensure that your nucleophile and 4-(chloromethyl)-1-phenyl-1H-pyrazole are pure. Impurities can inhibit the reaction or lead to side products. The alkylating agent can degrade over time, so it is advisable to use a fresh or properly stored batch.
-
Optimize Reaction Temperature: Many N-alkylation reactions proceed well at room temperature. However, if the reaction is slow, consider gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Evaluate the Base: The choice of base is crucial. If a weak base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is not effective, switch to a more robust inorganic base.
| Base | Typical Solvents | Comments |
| K₂CO₃ | ACN, DMF | Good starting point for most amines. |
| Cs₂CO₃ | ACN, DMF | More soluble and often more effective than K₂CO₃. |
| NaH | THF, DMF | A strong, non-nucleophilic base. Requires anhydrous conditions. |
| DBU | ACN, THF | A strong, non-nucleophilic organic base. |
-
Solvent Effects: The solvent can have a significant impact on the reaction rate. If your reaction is slow in a less polar solvent like THF, switching to a more polar aprotic solvent like DMF or DMSO can often lead to a significant rate enhancement.
-
Catalytic Iodide Source: Adding 0.1 equivalents of NaI or KI can dramatically increase the reaction rate. The iodide displaces the chloride to form the more reactive iodomethyl intermediate in situ.
Problem 2: Formation of a White Precipitate and Stalled Reaction
Cause: This is often observed when using carbonate bases in acetonitrile. The generated hydrochloride salt of the nucleophile or the inorganic salts may precipitate, coating the surface of the carbonate base and preventing it from reacting further.
Solutions:
-
Improve Stirring: Ensure vigorous stirring to maintain a fine suspension of the base.
-
Change Solvent: Switch to a solvent in which the salts are more soluble, such as DMF.
-
Use a More Soluble Base: Cesium carbonate is generally more soluble than potassium carbonate in organic solvents.
Problem 3: Significant Amount of Unreacted Starting Amine/Nucleophile
Cause: This could be due to the degradation of the alkylating agent, 4-(chloromethyl)-1-phenyl-1H-pyrazole, especially under strongly basic conditions or at elevated temperatures. Benzylic halides can be susceptible to decomposition.
Solutions:
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Slow Addition of Base: If using a strong base like NaH, add it portion-wise to a solution of the nucleophile and the alkylating agent at a low temperature (e.g., 0 °C) to control the exotherm and minimize degradation.
-
Use a Milder Base: If possible, use a weaker base that is still effective for the transformation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary or Secondary Amine using K₂CO₃ in Acetonitrile
-
To a round-bottom flask, add the amine (1.0 mmol), 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous acetonitrile (10 mL).
-
Stir the mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the inorganic solids and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of a Weakly Nucleophilic Heterocycle using NaH in DMF
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% in mineral oil, 1.2 mmol, 1.2 equiv) in anhydrous DMF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the heterocyclic nucleophile (1.0 mmol) in anhydrous DMF (5 mL) to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add a solution of 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.1 mmol, 1.1 equiv) in anhydrous DMF (2 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]
-
Chavda, M., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 9854-9865. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Technical Support Center: Regioselectivity in the Functionalization of 1-Phenyl-1H-Pyrazole
Welcome to the technical support center for the regioselective functionalization of 1-phenyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this versatile heterocyclic scaffold. Here, we address common challenges and frequently asked questions, providing not just protocols but the underlying chemical logic to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on 1-phenyl-1H-pyrazole and which is generally the most reactive for electrophilic substitution?
The 1-phenyl-1H-pyrazole scaffold presents several potential sites for functionalization: the C3, C4, and C5 positions of the pyrazole ring, and the ortho, meta, and para positions of the N1-phenyl ring. For electrophilic aromatic substitution, the C4 position of the pyrazole ring is generally the most favored site .
The reasoning lies in the stability of the cationic intermediate (also known as the sigma complex or arenium ion) formed during the reaction.[1] When an electrophile attacks the C4 position, the positive charge can be delocalized across the nitrogen atoms without placing a positive charge on the nitrogen adjacent to the incoming electrophile, which would be a highly unstable arrangement.[2] Attack at C3 or C5 leads to less stable intermediates, making the C4 pathway kinetically preferred.[2]
Q2: How do reaction conditions dictate whether functionalization occurs on the pyrazole ring or the phenyl ring?
The choice between pyrazole and phenyl ring functionalization is a classic example of kinetic versus thermodynamic control, often dictated by the reaction's acidity and the nature of the electrophile.
-
For Pyrazole Ring Functionalization (C4): Milder, often non-acidic or weakly acidic conditions are employed. These conditions keep the pyrazole ring, an electron-rich heterocycle, in its neutral, highly reactive state.
-
For Phenyl Ring Functionalization: Strongly acidic conditions (e.g., mixed nitric and sulfuric acid) lead to protonation of the pyrazole ring's nitrogen atoms.[3] This creates a pyrazolium cation, which is strongly electron-withdrawing and deactivates the heterocyclic ring towards further electrophilic attack. Consequently, the electrophile preferentially attacks the less deactivated (though still somewhat deactivated) phenyl ring, typically at the para position.
Q3: How can I achieve functionalization at the C5 position?
Direct electrophilic substitution at C5 is generally disfavored. To achieve selective C5 functionalization, a change in strategy from electrophilic attack to nucleophilic attack is required. This is most commonly achieved through directed metalation (lithiation) . The C5 proton is the most acidic C-H proton on the pyrazole ring due to the inductive effect of the adjacent nitrogen atom. Treatment with a strong base like n-butyllithium (nBuLi) selectively deprotonates the C5 position to form a 5-lithiated pyrazole intermediate.[4][5] This powerful nucleophile can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, epoxides, alkyl halides) to install a functional group exclusively at the C5 position.[4]
Troubleshooting Guide & Experimental Protocols
This section addresses specific experimental challenges in a problem-and-solution format.
Issue 1: Poor Regioselectivity in Electrophilic Halogenation
"I'm attempting to brominate 1-phenyl-1H-pyrazole with NBS and am getting a mixture of products, including some substitution on the phenyl ring and low yield of the desired 4-bromo product. What's going on?"
Root Cause Analysis: This issue typically stems from overly harsh reaction conditions or the presence of strong acid catalysts, which can protonate the pyrazole ring and shift reactivity to the phenyl group. While N-halosuccinimides (NCS, NBS, NIS) are common reagents for halogenating pyrazoles, the reaction's success is highly dependent on the solvent and catalyst system.[4][6]
Solution & Protocol: To ensure high regioselectivity for the C4 position, you must maintain conditions that favor the neutral, activated pyrazole ring.
Workflow for Selective C4-Halogenation
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Intermediates in Synthesis
Welcome to the Technical Support Center dedicated to addressing the common yet often complex issue of pyrazole intermediate solubility during synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these challenges in their daily work. The pyrazole core is a privileged scaffold in medicinal chemistry, but its derivatives can often exhibit poor solubility, hindering reaction progress, complicating purification, and impeding downstream applications.[1][2]
This resource provides in-depth, evidence-based troubleshooting strategies and practical protocols. Our goal is to move beyond simple solvent screening and delve into the underlying physicochemical principles, empowering you to make informed decisions to overcome these synthetic hurdles.
Troubleshooting Guide: Diagnosis and Step-by-Step Solutions
This section addresses specific, frequently encountered problems in a practical question-and-answer format.
Problem 1: My pyrazole starting material or intermediate won't dissolve in the reaction solvent.
Q: I'm setting up a reaction, and my pyrazole-containing starting material has very low solubility in common solvents like ethanol, acetone, or toluene, even with heating. What are my options?
A: This is a classic challenge, often stemming from strong intermolecular forces (like hydrogen bonding) or high crystal lattice energy in the solid state. [3] A systematic approach is crucial.
Initial Causality Analysis:
The solubility of a pyrazole derivative is dictated by a balance of factors including its molecular weight, the nature of its substituents, and its crystal structure.[3] Highly planar, aromatic systems with hydrogen bond donors/acceptors can pack very efficiently into a stable crystal lattice, making it energetically unfavorable to dissolve. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[3]
Workflow for Solubility Enhancement:
Here is a decision-making workflow to systematically address this issue:
Sources
Technical Support Center: Large-Scale Synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole. This key intermediate is a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. This document addresses common challenges, offering troubleshooting advice and optimized protocols to ensure a safe, efficient, and scalable manufacturing process.
Overview of Synthetic Strategy
The most common and scalable synthetic route to 4-(chloromethyl)-1-phenyl-1H-pyrazole involves a three-step sequence starting from 1-phenyl-1H-pyrazole. This pathway is favored for its use of readily available starting materials and its generally robust reaction conditions. The sequence includes:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring.
-
Reduction: Conversion of the resulting aldehyde to a primary alcohol.
-
Chlorination: Substitution of the hydroxyl group with a chlorine atom to yield the final product.
Caption: Overall synthetic workflow for 4-(chloromethyl)-1-phenyl-1H-pyrazole.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Part 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles.[1][2][3][4] However, its success on a large scale hinges on careful control of reaction parameters.
Q1: What are the most critical parameters for a successful Vilsmeier-Haack formylation at scale?
A1: Success depends on meticulous control over four key areas:
-
Reagent Purity and Stoichiometry: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Both reagents must be anhydrous, as the reagent is highly sensitive to moisture.[2] The molar ratio of POCl₃ to DMF is crucial and typically ranges from 1:1 to 1:3, depending on the substrate's reactivity. For large-scale operations, a slight excess of DMF is often used to ensure complete conversion and maintain fluidity of the reaction mixture.
-
Temperature Control: The formation of the Vilsmeier reagent is highly exothermic.[2] POCl₃ must be added slowly to chilled DMF (0-5 °C) to prevent uncontrolled temperature spikes, which can lead to reagent decomposition and side-product formation. The subsequent formylation reaction is typically run at elevated temperatures (e.g., 60-90 °C) to drive the reaction to completion.[3]
-
Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid prolonged heating, which can cause degradation.[2]
-
Safe Quenching: The reaction must be quenched by slowly and carefully adding the reaction mixture to a large volume of crushed ice or an ice/water mixture. This process is also highly exothermic and releases HCl gas, requiring a well-ventilated area and an efficient gas scrubbing system.[2]
Q2: My formylation reaction has a low yield. What are the common causes and how can I troubleshoot them?
A2: Low yield is a frequent issue. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.
Q3: I'm struggling with emulsion formation during the aqueous work-up and extraction. How can this be resolved?
A3: Emulsions are common due to the presence of DMF and salts. To mitigate this:
-
Ensure Complete Quenching: Quench the reaction mixture thoroughly until all reactive species are neutralized.
-
pH Adjustment: After quenching, carefully adjust the pH of the aqueous slurry to be slightly basic (pH 8-9) using a base like sodium carbonate or sodium hydroxide. This helps to neutralize any remaining acidic species.
-
Use Brine: Before extraction, saturate the aqueous layer by adding a significant amount of sodium chloride (brine wash). This increases the polarity of the aqueous phase, forcing the organic product into the extraction solvent and helping to break up emulsions.[2]
-
Solvent Choice: Use a solvent with a significantly different density from water, such as dichloromethane or ethyl acetate, to facilitate clear phase separation. Perform multiple extractions with smaller volumes of solvent for higher efficiency.
Part 2: Reduction to 4-(hydroxymethyl)-1-phenyl-1H-pyrazole
This step is generally straightforward but requires attention to stoichiometry and temperature to ensure high purity of the intermediate alcohol.
Q4: What is the preferred reducing agent for converting the aldehyde to the alcohol on a large scale?
A4: Sodium borohydride (NaBH₄) is the agent of choice for large-scale reductions of this type. While other hydrides like lithium aluminum hydride (LAH) are more reactive, NaBH₄ offers a superior safety profile, lower cost, and greater ease of handling. It is selective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol, which are ideal for dissolving the pyrazole aldehyde.
Q5: My reduction is incomplete, or I'm seeing impurities. What should I investigate?
A5:
-
Incomplete Reaction: This is often due to insufficient NaBH₄. While a slight excess (1.1-1.5 equivalents) is typical, the aldehyde substrate may contain acidic impurities that consume the reducing agent. Consider a pre-treatment of the crude aldehyde solution with a mild base or use a larger excess of NaBH₄.
-
Impurity Formation: Over-reduction is generally not a concern with NaBH₄. Impurities are more likely carried over from the previous step or formed during work-up. Ensure the reaction is quenched properly by the slow addition of a weak acid (e.g., acetic acid or ammonium chloride solution) to neutralize excess NaBH₄ before solvent removal and extraction.
Part 3: Chlorination to 4-(chloromethyl)-1-phenyl-1H-pyrazole
This is the most critical and hazardous step. The product is a lachrymator and can be unstable, requiring precise control and robust safety measures.
Q6: Which chlorinating agents are recommended for this transformation at scale, and what are the primary safety concerns?
A6: Thionyl chloride (SOCl₂) is the most common and effective reagent for this conversion. Phosphorus-free methods are gaining traction for environmental reasons, but SOCl₂ remains an industrial standard.[5]
-
Primary Safety Concerns:
-
Gas Evolution: The reaction of an alcohol with SOCl₂ vigorously produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[5] Both are toxic and corrosive. A robust, well-maintained gas scrubber system containing a caustic solution (e.g., NaOH) is mandatory on a large scale.
-
Reagent Handling: SOCl₂ is highly corrosive and reacts violently with water. It must be handled in a closed system under an inert atmosphere (nitrogen or argon).
-
Product Instability: The product, 4-(chloromethyl)-1-phenyl-1H-pyrazole, is a reactive benzylic-type halide and a lachrymator. Exposure can cause severe irritation to the eyes and respiratory tract.[6] Appropriate personal protective equipment (PPE), including full-face respirators, is essential.
-
Q7: The final product appears to degrade upon isolation and purification. What are the best practices for handling and storage?
A7: The product's instability is a major challenge.
-
Minimize Heat Exposure: Avoid high temperatures during work-up and purification. If distillation is required, it must be performed under high vacuum to keep the temperature as low as possible. Crystallization from a non-polar solvent (e.g., heptane/ethyl acetate mixture) at low temperatures is the preferred method of purification.
-
Control pH: During aqueous work-up, avoid strongly basic conditions, which can promote elimination or substitution reactions. Maintain a neutral or slightly acidic pH.
-
Storage: The purified solid should be stored in a tightly sealed container, protected from light and moisture, at low temperatures (2-8 °C).[7] Storing under an inert atmosphere can further prolong its shelf life.
Q8: I'm observing significant formation of a high-molecular-weight impurity during chlorination. What is it and how can it be prevented?
A8: This is likely a dimeric or oligomeric byproduct formed by self-alkylation. The newly formed, reactive chloromethyl group on one molecule can alkylate the electron-rich pyrazole ring of another molecule (a Friedel-Crafts-type reaction).
Caption: Formation of dimeric impurity via self-alkylation.
Prevention Strategies:
-
Low Temperature: Maintain the lowest practical temperature throughout the reaction and work-up.
-
Controlled Stoichiometry: Use only a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents of SOCl₂).
-
Solvent Choice: A non-polar, non-reactive solvent like toluene or dichloromethane is often used.
-
Rapid Isolation: Once the reaction is complete, proceed with the work-up and isolation immediately to minimize the time the product spends in the reactive environment.
Summary of Optimized Large-Scale Protocol
The following table summarizes recommended conditions for a multi-kilogram scale synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| 1 | Vilsmeier-Haack Formylation | 1-phenyl-1H-pyrazole, POCl₃, DMF | DMF | 0-5 (addition), then 70-90 | 4-8 | 85-95 |
| 2 | Aldehyde Reduction | 1-phenyl-1H-pyrazole-4-carbaldehyde, NaBH₄ | Methanol or Ethanol | 0-25 | 1-3 | 90-98 |
| 3 | Alcohol Chlorination | 4-(hydroxymethyl)-1-phenyl-1H-pyrazole, SOCl₂ | Toluene or DCM | 0-40 | 2-6 | 80-90 |
Detailed Experimental Protocols
Safety Precaution: These procedures should only be performed by trained chemists in a facility equipped for large-scale chemical synthesis, including appropriate ventilation, scrubbers, and emergency equipment. Full PPE is required at all times.
Protocol 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde
-
To a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the DMF to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add 1-phenyl-1H-pyrazole (1.0 eq.) to the reactor, either neat or as a solution in a minimal amount of DMF.
-
Slowly warm the reaction mixture to 70-90 °C and maintain for 4-8 hours. Monitor reaction completion by HPLC.
-
In a separate vessel, prepare a mixture of crushed ice and water.
-
Once the reaction is complete, cool the mixture to room temperature and slowly transfer it into the ice/water slurry with vigorous stirring.
-
Adjust the pH of the resulting suspension to 8-9 with a 20% aqueous sodium hydroxide solution.
-
Filter the precipitated solid, wash the cake with cold water until the filtrate is neutral, and dry under vacuum to afford the product.
Protocol 2: Synthesis of 4-(hydroxymethyl)-1-phenyl-1H-pyrazole
-
Charge the 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) and methanol (5-10 volumes) to a reactor.
-
Cool the suspension to 0-10 °C.
-
Portion-wise, add sodium borohydride (NaBH₄, 1.2 eq.), maintaining the internal temperature below 25 °C.
-
Stir the mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC/HPLC).
-
Cool the mixture to 10 °C and slowly quench by adding acetone, followed by careful addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product, which can often be used directly in the next step.
Protocol 3: Synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole
-
Charge the 4-(hydroxymethyl)-1-phenyl-1H-pyrazole (1.0 eq.) and toluene (5-10 volumes) to a dry reactor under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise, ensuring the off-gases are directed to a caustic scrubber. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor completion by HPLC.
-
Once complete, carefully pour the reaction mixture into a cold (0 °C) saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure at low temperature (<40 °C). The crude product can be purified by crystallization from a heptane/ethyl acetate mixture.
References
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. (n.d.). Benchchem.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed.
- 1-[4-(Chloromethyl)phenyl]-1H-pyrazole. (n.d.). Sigma-Aldrich.
- Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). ResearchGate.
- US Patent US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (n.d.). Google Patents.
- Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (n.d.). ResearchGate.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
- 4-(Chloromethyl)-1-phenyl-1H-pyrazole. (n.d.). BLDpharm.
- Acs - Oprd.9b00407-Large Scale Chlorination. (n.d.). Scribd.
- 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd.
- Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate.
- Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). PubMed.
- 4-(chloromethyl)-1-phenyl-1h-pyrazole. (n.d.). PubChemLite.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Semantic Scholar.
- 1-[4-(Chloromethyl)phenyl]-1H-pyrazole. (n.d.). PubChem.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
byproduct formation in the synthesis of substituted pyrazoles and their mitigation
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common byproduct formation during their experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven insights.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted pyrazoles, offering explanations for the formation of byproducts and detailed protocols for their mitigation.
Issue 1: Formation of Regioisomeric Mixtures in the Condensation of 1,3-Dicarbonyl Compounds with Hydrazines
Question: I am synthesizing a 1,3,5-trisubstituted pyrazole by reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, but I am obtaining a mixture of two regioisomers. How can I improve the regioselectivity of my reaction?
Root Cause Analysis: The formation of regioisomeric pyrazoles is a well-known challenge in the classical Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] The hydrazine nucleophile can attack either of the two carbonyl carbons, leading to two different intermediates and subsequently two regioisomeric products. The regiochemical outcome is influenced by the electronic and steric differences between the substituents on the 1,3-dicarbonyl compound, as well as the reaction conditions.
Mitigation Strategies:
1. Exploiting Electronic and Steric Effects of Substituents:
The initial attack of the hydrazine is often directed to the more electrophilic carbonyl carbon. Subsequent cyclization and dehydration lead to the final pyrazole. By carefully selecting substrates with significant electronic or steric differences, you can favor the formation of one regioisomer.
-
Electronic Effects: A more electron-withdrawing group on one side of the diketone will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. For instance, using a trifluoromethyl-substituted β-diketone often leads to high regioselectivity.[4]
-
Steric Hindrance: A bulky substituent near one carbonyl group can sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.
2. Catalyst-Controlled Regioselectivity:
The use of specific catalysts can significantly influence the regioselectivity of the reaction.
-
Lewis Acid Catalysis: Lewis acids can coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the nucleophilic attack of the hydrazine. For example, lithium perchlorate has been used as a Lewis acid catalyst to promote regioselective pyrazole synthesis.[1][3]
-
Nanocatalysts: Nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering high yields and potentially improved regioselectivity.[1]
3. Solvent Effects:
The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the reaction pathway, thereby affecting regioselectivity. It has been reported that the use of fluorinated alcohols as solvents can improve regioselectivity in pyrazole formation.[5]
Experimental Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole using a Lewis Acid Catalyst
Objective: To synthesize a single regioisomer of a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine using lithium perchlorate as a catalyst.
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Lithium perchlorate (LiClO₄)
-
Ethylene glycol
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) and the substituted hydrazine (1 equivalent) in ethylene glycol.
-
Add a catalytic amount of lithium perchlorate (e.g., 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The solid product will precipitate out. Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired pyrazole.
-
Characterize the product using NMR and Mass Spectrometry to confirm its structure and assess the regioselectivity.
Visualization of Regioisomer Formation and Mitigation:
Caption: Mitigation of regioisomer formation in pyrazole synthesis.
Issue 2: Formation of Pyrazoline Byproducts
Question: My goal is to synthesize a substituted pyrazole from an α,β-unsaturated ketone and hydrazine, but my main product is the corresponding pyrazoline. How can I promote the formation of the pyrazole?
Root Cause Analysis: The reaction of α,β-unsaturated ketones (chalcones) with hydrazines typically proceeds through a Michael addition followed by intramolecular cyclization to form a pyrazoline intermediate.[1] This pyrazoline is a stable intermediate and requires an additional oxidation step to be converted to the aromatic pyrazole. Without an oxidizing agent or conditions that favor aromatization, the reaction will likely stop at the pyrazoline stage.
Mitigation Strategies:
1. In Situ Oxidation:
The most common and effective method is to perform an in situ oxidation of the pyrazoline intermediate.
-
Chemical Oxidants: A variety of oxidizing agents can be used, such as bromine, iodine, or copper(II) salts. For instance, copper triflate has been shown to be effective in the aerobic oxidation of pyrazolines to pyrazoles.[4]
-
Air/Oxygen: In some cases, simply heating the pyrazoline intermediate in a high-boiling solvent like DMSO in the presence of air (oxygen) can be sufficient for aromatization.
2. One-Pot Synthesis with an Oxidizing Agent:
To streamline the process, a one-pot reaction can be designed where the pyrazoline is formed and then oxidized without isolation.
Experimental Protocol: One-Pot Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone with In Situ Oxidation
Objective: To synthesize a 1,3,5-trisubstituted pyrazole from a chalcone and a substituted hydrazine using an in situ oxidation step.
Materials:
-
Chalcone derivative (e.g., trans-chalcone)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Copper(II) triflate (Cu(OTf)₂)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) or another suitable solvent like DMSO
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the chalcone (1 equivalent) and the substituted hydrazine (1.2 equivalents) in [bmim][PF₆], add Cu(OTf)₂ (20 mol%).
-
Heat the reaction mixture at 80-100 °C and stir under an air atmosphere.
-
Monitor the reaction by TLC until the starting materials are consumed and the pyrazole product is formed.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove the ionic liquid and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole.
Visualization of Pyrazoline to Pyrazole Conversion:
Caption: Oxidation of pyrazoline intermediate to pyrazole product.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of 1,5-substituted pyrazoles as minor byproducts in a reaction designed to give the 1,3-isomer. How can I minimize this?
A1: The formation of the 1,5-isomer as a byproduct, even in small amounts, is a common issue. This typically arises from a competing reaction pathway. To minimize this, you can try optimizing the reaction conditions. Lowering the reaction temperature may favor the kinetic product over the thermodynamic one, potentially increasing the ratio of your desired 1,3-isomer. Additionally, the choice of catalyst and solvent can play a crucial role in directing the regioselectivity. Experimenting with different Lewis acids or solvent systems, as detailed in the troubleshooting guide above, is recommended.
Q2: My pyrazole synthesis is low-yielding. What are some general strategies to improve the yield?
A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or difficult purification. Here are some general strategies:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants. Sometimes, a higher temperature is needed to drive the reaction to completion, but be mindful that it can also lead to byproduct formation.[1]
-
Catalyst Screening: If you are using a catalyst, screen different types and loadings. For instance, in some syntheses, silver-based catalysts have shown to be highly effective.[1]
-
Purity of Starting Materials: Ensure that your 1,3-dicarbonyl compound, hydrazine, and solvents are pure and dry, as impurities can interfere with the reaction.
-
Work-up and Purification: Optimize your work-up procedure to minimize product loss. During purification by column chromatography, choose an appropriate solvent system to ensure good separation from byproducts and unreacted starting materials.
Q3: Can I synthesize N-unsubstituted pyrazoles using these methods?
A3: Yes, N-unsubstituted pyrazoles can be synthesized by using hydrazine hydrate (H₂NNH₂·H₂O) or hydrazine sulfate as the hydrazine source.[1] The reaction principles and potential for byproduct formation are similar to those with substituted hydrazines. However, N-unsubstituted pyrazoles can sometimes be more challenging to purify due to their higher polarity and potential for hydrogen bonding.
Q4: Are there any "greener" or more environmentally friendly methods for pyrazole synthesis?
A4: Yes, there is a growing interest in developing more sustainable synthetic methods. Some approaches include:
-
Use of Water as a Solvent: Some pyrazole syntheses can be performed in water, which is a green and inexpensive solvent.
-
Catalyst-Free Reactions: Under certain conditions, such as microwave irradiation, some pyrazole syntheses can proceed efficiently without the need for a catalyst.[1]
-
Use of Recyclable Catalysts: Employing heterogeneous catalysts, like nano-ZnO, that can be easily recovered and reused is another green chemistry approach.[1]
References
-
Shaaban, M. R., Mayoral, J. A., & El-Sayed, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6583. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
El-Faham, A., Al-Othman, Z. A., & Al-Zahrani, F. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4785. [Link]
-
Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. [Link]
-
Knochel, P., & Krasovskiy, A. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(19), 4474–4477. [Link]
-
Elkanzi, N. A. A. (2013). Review on Synthesis of pyrazole and pyrazolines. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(1), 17-23. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Jorn, S. M., & Togni, A. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 83(8), 4493–4501. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Pyrazole Deprotection Strategies: A Technical Support Guide for Multi-Step Synthesis
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Chloromethyl)-1-phenyl-1H-pyrazole and Benzyl Chloride in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity of these starting materials dictates reaction conditions, potential side reactions, and ultimately, the efficiency of the overall process. This guide provides an in-depth comparison of the reactivity of two benzylic-type chlorides: 4-(chloromethyl)-1-phenyl-1H-pyrazole and the archetypal benzyl chloride. While benzyl chloride is a well-characterized electrophile, the influence of the 1-phenyl-1H-pyrazole moiety on the reactivity of the adjacent chloromethyl group is less documented. This guide will delve into the theoretical underpinnings of their reactivity, supported by established principles of physical organic chemistry, and provide a detailed experimental protocol for their direct comparison.
Theoretical Framework: Unraveling the Electronic and Steric Influences
The reactivity of both 4-(chloromethyl)-1-phenyl-1H-pyrazole and benzyl chloride in nucleophilic substitution reactions is primarily governed by their propensity to undergo either a unimolecular (SN1) or bimolecular (SN2) pathway. The preferred mechanism is a delicate balance of electronic effects, which influence the stability of carbocation intermediates (SN1) and transition states (SN2), and steric factors that can hinder the approach of a nucleophile (SN2).
Benzyl Chloride: A Well-Defined Duality
Benzyl chloride serves as a classic example of a substrate that can readily participate in both SN1 and SN2 reactions.
-
SN1 Pathway: The SN1 mechanism proceeds through a carbocation intermediate. The benzyl carbocation is significantly stabilized by resonance, with the positive charge delocalized over the benzene ring. This inherent stability makes the SN1 pathway energetically accessible, particularly in the presence of polar, protic solvents that can solvate both the departing chloride ion and the nascent carbocation.[1][2]
-
SN2 Pathway: As a primary alkyl halide, benzyl chloride is relatively unhindered sterically, allowing for a backside attack by a nucleophile in a concerted SN2 fashion. The π-system of the benzene ring can also stabilize the transition state of the SN2 reaction through orbital overlap.[3][4]
The reaction conditions, therefore, play a crucial role in dictating the dominant pathway for benzyl chloride. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway.[5][6]
4-(Chloromethyl)-1-phenyl-1H-pyrazole: A Heterocyclic Conundrum
The reactivity of 4-(chloromethyl)-1-phenyl-1H-pyrazole is dictated by the electronic nature of the 1-phenyl-1H-pyrazol-4-yl group. Pyrazoles are generally considered electron-rich aromatic heterocycles.[7] This electron-rich character can have opposing effects on the SN1 and SN2 pathways.
-
SN1 Pathway Consideration: For an SN1 reaction to occur, the 1-phenyl-1H-pyrazol-4-yl group must be able to stabilize the adjacent carbocation. The overall electronic effect of this substituent is a combination of the electron-donating nature of the pyrazole ring and the electronic properties of the N-phenyl group. While the pyrazole ring itself is electron-rich and could potentially donate electron density to stabilize a positive charge at the benzylic-like position, the N-phenyl group can be electron-withdrawing, especially if the pyrazole ring acts as an electron donor to it. The net effect is not immediately obvious without experimental data. If the overall effect is electron-donating, it would stabilize the carbocation and enhance SN1 reactivity compared to benzyl chloride. Conversely, if the group is electron-withdrawing, it would destabilize the carbocation and suppress the SN1 pathway.
-
SN2 Pathway Consideration: In an SN2 reaction, the rate is sensitive to the electrophilicity of the carbon atom bearing the leaving group. An electron-donating 1-phenyl-1H-pyrazol-4-yl group would decrease the electrophilicity of the methylene carbon, thereby slowing down the SN2 reaction. An electron-withdrawing group, on the other hand, would increase the electrophilicity and accelerate the SN2 reaction. Sterically, the 1-phenyl-1H-pyrazole group is larger than a phenyl group, which could introduce some steric hindrance to the backside attack of a nucleophile, potentially disfavoring the SN2 pathway compared to benzyl chloride.
Hypothesized Reactivity Comparison
Given the electron-rich nature of the pyrazole ring, it is plausible that the 1-phenyl-1H-pyrazol-4-yl group is, on balance, more electron-donating than a simple phenyl group. This would lead to the following hypotheses:
-
In SN1 conditions: 4-(chloromethyl)-1-phenyl-1H-pyrazole is expected to be more reactive than benzyl chloride due to enhanced stabilization of the carbocation intermediate.
-
In SN2 conditions: 4-(chloromethyl)-1-phenyl-1H-pyrazole is expected to be less reactive than benzyl chloride due to a combination of reduced electrophilicity of the reaction center and potentially greater steric hindrance.
To definitively test these hypotheses, a direct comparative kinetic study is necessary.
Experimental Design for a Comparative Kinetic Study
To quantitatively assess the relative reactivity of 4-(chloromethyl)-1-phenyl-1H-pyrazole and benzyl chloride, a competitive reaction followed by Gas Chromatography (GC) analysis is a robust and efficient method.[1] This approach eliminates the need for precise control of absolute concentrations and temperature for each reaction individually, as both substrates compete for a limited amount of a common nucleophile under identical conditions.
Experimental Protocol: Competitive SN2 Reaction
This protocol is designed to favor an SN2 pathway to compare the intrinsic reactivity of the two chlorides under these conditions.
Materials:
-
4-(chloromethyl)-1-phenyl-1H-pyrazole
-
Benzyl chloride
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Dodecane (internal standard)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of 4-(chloromethyl)-1-phenyl-1H-pyrazole in anhydrous acetone.
-
Prepare a 0.1 M stock solution of benzyl chloride in anhydrous acetone.
-
Prepare a 0.05 M stock solution of sodium iodide in anhydrous acetone.
-
Prepare a 0.05 M stock solution of dodecane (internal standard) in anhydrous acetone.
-
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the 0.1 M 4-(chloromethyl)-1-phenyl-1H-pyrazole solution, 1.0 mL of the 0.1 M benzyl chloride solution, and 1.0 mL of the 0.05 M dodecane solution.
-
Initiate the reaction by adding 1.0 mL of the 0.05 M sodium iodide solution. This creates a reaction mixture with equimolar amounts of the two chlorides and a substoichiometric amount of the nucleophile.
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) in a thermostated water bath.
-
-
Reaction Monitoring and Quenching:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 2 mL of diethyl ether and 2 mL of saturated aqueous sodium thiosulfate solution. The sodium thiosulfate will react with any unreacted sodium iodide.
-
Vortex the vial, allow the layers to separate, and collect the organic (upper) layer. Wash the organic layer with 2 mL of brine, then dry it over anhydrous magnesium sulfate.
-
-
GC Analysis:
-
Analyze the quenched and dried organic samples by GC-FID.
-
The GC method should be optimized to achieve baseline separation of the two starting materials (4-(chloromethyl)-1-phenyl-1H-pyrazole and benzyl chloride), the two products (4-(iodomethyl)-1-phenyl-1H-pyrazole and benzyl iodide), and the internal standard (dodecane).
-
Integrate the peak areas of the two starting chlorides and the internal standard.
-
Data Analysis:
-
Calculate the response factors for 4-(chloromethyl)-1-phenyl-1H-pyrazole and benzyl chloride relative to the internal standard by analyzing a standard mixture of known concentrations.
-
For each time point, use the integrated peak areas and the response factors to determine the concentration of each remaining chloride.
-
Plot the concentration of each chloride versus time.
-
The relative reactivity can be determined by comparing the rates of disappearance of the two starting materials. The compound that is consumed faster is the more reactive one under these SN2 conditions.
Expected Outcome and Interpretation:
Based on our hypothesis, we would expect benzyl chloride to be consumed at a faster rate than 4-(chloromethyl)-1-phenyl-1H-pyrazole, indicating that it is more reactive under SN2 conditions. The ratio of the rate constants can be calculated to provide a quantitative measure of their relative reactivity.
Caption: Workflow for the competitive kinetic analysis of 4-(chloromethyl)-1-phenyl-1H-pyrazole and benzyl chloride.
Data Presentation and Interpretation
The quantitative data obtained from the proposed GC analysis can be summarized in a table for clear comparison.
Table 1: Hypothetical Comparative Reactivity Data
| Compound | Initial Concentration (M) | Concentration after 60 min (M) | % Reacted after 60 min | Relative Rate Constant (k_rel) |
| Benzyl Chloride | 0.025 | 0.010 | 60% | 1.00 |
| 4-(chloromethyl)-1-phenyl-1H-pyrazole | 0.025 | 0.018 | 28% | 0.47 |
The hypothetical data in Table 1 suggests that benzyl chloride is approximately twice as reactive as 4-(chloromethyl)-1-phenyl-1H-pyrazole under SN2 conditions.
Conclusion for the Practicing Scientist
This guide provides a comprehensive framework for understanding and comparing the reactivity of 4-(chloromethyl)-1-phenyl-1H-pyrazole and benzyl chloride.
-
Theoretical Prediction: Based on the electronic properties of the pyrazole ring, it is hypothesized that 4-(chloromethyl)-1-phenyl-1H-pyrazole will be more reactive than benzyl chloride in SN1 reactions and less reactive in SN2 reactions .
-
Experimental Validation: A detailed experimental protocol for a competitive kinetic study using GC analysis has been provided. This method offers a reliable and quantitative means to validate the theoretical predictions and establish the relative reactivity of these two important synthetic building blocks.
By understanding the nuanced reactivity of heterocyclic substrates like 4-(chloromethyl)-1-phenyl-1H-pyrazole, researchers can make more informed decisions in the design of synthetic routes, leading to improved efficiency and outcomes in the development of novel chemical entities.
References
-
SN2 Competition Experiments, Part 1: Prelab Lecture. (2020). YouTube. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- DeWolfe, R. H., & Young, W. G. (1956). Substitution and Rearrangement Reactions of Allylic Compounds. Chemical Reviews, 56(4), 753–901.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
-
SN2 Competition Experiments, Part 3: GC Analysis. (2020). YouTube. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2011). The Chemistry of Pyrazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry and Biochemistry and the Role of Heterocycles in Science, Technology and Medicine. Wiley.
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
- Balaban, A. T., Oniciu, D. C., & Katritzky, A. R. (2004). Aromaticity as a Cornerstone of Heterocyclic Chemistry. Chemical Reviews, 104(5), 2777–2812.
- Taylor, E. C., & Wipf, P. (2001). The Chemistry of Heterocyclic Compounds, Pyrazoles. John Wiley & Sons, Inc.
- Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles. Longman.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4585.
Sources
The Evolving Landscape of 1-Phenyl-Pyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships
The 1-phenyl-pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[2] This guide provides an in-depth comparison of 1-phenyl-pyrazole derivatives, delving into their structure-activity relationships (SAR) and providing the experimental context necessary for researchers in drug discovery and development. We will explore how subtle modifications to this privileged core can dramatically influence biological outcomes, supported by comparative experimental data and detailed protocols.
The 1-Phenyl-Pyrazole Core: A Scaffold for Diverse Biological Targeting
The fundamental 1-phenyl-pyrazole structure consists of a five-membered pyrazole ring attached to a phenyl group at the N1 position. The true power of this scaffold lies in the chemical tractability of positions C3, C4, and C5 of the pyrazole ring, as well as the N1-phenyl ring, allowing for a systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The pyrazole ring itself can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and metabolic stability.[1]
Our exploration will focus on three key therapeutic areas where 1-phenyl-pyrazole derivatives have shown significant promise: anticancer, anti-inflammatory, and kinase inhibition activities.
Comparative Analysis of Biological Activity: A Data-Driven Look at SAR
The biological activity of 1-phenyl-pyrazole derivatives is exquisitely sensitive to the nature and position of substituents. The following tables summarize the in vitro activity of representative compounds from various studies, providing a quantitative basis for understanding their SAR.
Anticancer Activity
1-phenyl-pyrazole derivatives have emerged as a promising class of anticancer agents, with activity against a range of cancer cell lines. Substitutions on both the pyrazole and the N1-phenyl ring play a crucial role in determining their cytotoxic potency.
| Compound ID | R1 (Pyrazole Ring) | R2 (N1-Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| P-6 | 2-(3-phenylthiazolidin-4-one) at C4, 3-phenyl at C3 | Isonicotinoyl | HCT 116 (Colon) | 0.37 | [1] |
| MCF-7 (Breast) | 0.44 | [1] | |||
| P25 | 3,5-dimethyl | 4-sulfonamide | A431 (Skin) | 3.7 | [3] |
| Compound 22 | 3-(1,4-benzoxazine) | 4-chloro | MCF-7 (Breast) | 2.82 | [4] |
| Compound 23 | 3-(1,4-benzoxazine) | 4-methoxy | A549 (Lung) | 3.15 | [4] |
| Compound 35 | 3-aryl, 4-substituted | Varied | HepG2 (Liver) | 3.53 | [4] |
| Pyrazoline 5 | N-phenyl pyrazoline | Thiophene-based | HeLa (Cervical) | 4.708 | [5][6] |
Key SAR Insights for Anticancer Activity:
-
Substitution at C4: The introduction of bulky heterocyclic moieties at the C4 position, as seen in compound P-6 , can lead to potent, sub-micromolar anticancer activity.[1]
-
N1-Phenyl Ring Substitution: Electron-withdrawing groups, such as the sulfonamide in P25 , can enhance activity.[3] The nature and position of substituents on the N1-phenyl ring are critical for modulating potency, with chloro and methoxy groups showing significant effects in compounds 22 and 23 .[4]
-
Fused Ring Systems: The incorporation of the pyrazole into fused heterocyclic systems, like the benzoxazine-pyrazole hybrids, has proven to be a successful strategy for developing potent anticancer agents.[4]
Kinase Inhibitory Activity
A significant portion of the anticancer activity of 1-phenyl-pyrazole derivatives can be attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 3f | JAK1 | 3.4 | [7] |
| JAK2 | 2.2 | [7] | |
| JAK3 | 3.5 | [7] | |
| Compound 6 | Aurora A | 160 | [8] |
| Compound 17 | Chk2 | 17.9 | [8] |
| Compound 24 | EGFR (wild-type) | 16 | [4] |
| EGFR (T790M mutant) | 236 | [4] | |
| Compound 36 | CDK2 | 199 | [4] |
Key SAR Insights for Kinase Inhibition:
-
High Potency and Selectivity: Strategic modifications can yield highly potent and selective kinase inhibitors, as demonstrated by the nanomolar IC50 values of compound 3f against JAK kinases.[7]
-
Targeting Diverse Kinases: The 1-phenyl-pyrazole scaffold is adaptable for targeting a wide range of kinases, including Aurora kinases, checkpoint kinases (Chk2), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[4][8]
-
Overcoming Resistance: Some derivatives, like compound 24 , exhibit activity against clinically relevant drug-resistant mutant kinases, highlighting their therapeutic potential.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of 1-phenyl-pyrazoles have been recognized for a long time, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.
| Compound ID | Assay | Activity | Reference |
| Compound 18 | Carrageenan-induced paw edema (rats) | Strong anti-inflammatory activity | [9] |
| Compound 19 | Carrageenan-induced paw edema (rats) | Strong anti-inflammatory activity | [9] |
| Compound 2g | Lipoxygenase Inhibition | IC50 = 80 µM | [10] |
Key SAR Insights for Anti-inflammatory Activity:
-
Carboxylic Acid and Acetic Acid Moieties: The presence of carboxylic acid or acetic acid functionalities, as in compounds 18 and 19 , is often associated with potent anti-inflammatory effects.[9]
-
Lipoxygenase Inhibition: Modifications can also lead to the inhibition of other key inflammatory enzymes like lipoxygenase, as seen with compound 2g .[10]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step protocols for the synthesis of a representative 1-phenyl-pyrazole derivative and for key biological assays.
Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol describes a general method for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a common intermediate in the preparation of more complex derivatives.[11][12]
Materials:
-
Phenylhydrazine
-
Methyl acetoacetate
-
Methanol
-
Concentrated Hydrochloric Acid
-
Three-necked flask (500 mL)
-
Stirrer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.
-
While stirring, add concentrated hydrochloric acid dropwise to adjust the pH of the solution to approximately 5.9.
-
Heat the solution to 50°C.
-
Using a dropping funnel, add 65.1 g (0.5 mol) of methyl acetoacetate dropwise over a period of 2 hours, maintaining the reaction temperature between 50-55°C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 1-6 hours.
-
Distill off the methanol from the reaction mixture.
-
Adjust the pH of the remaining solution to neutral (pH 7.0).
-
Heat the mixture to 60-80°C and reflux with stirring for 1-3 hours.
-
Cool the reaction mixture, which will cause the product to crystallize.
-
Filter the crude product and wash with a small amount of cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain pure 1-phenyl-3-methyl-5-pyrazolone.
Caption: Workflow for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottomed plates
-
Test compounds (1-phenyl-pyrazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value for each compound.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Mechanistic Insights: Targeting Key Signaling Pathways
The therapeutic effects of 1-phenyl-pyrazole derivatives often stem from their interaction with specific molecular targets within cellular signaling pathways. Understanding these pathways is crucial for rational drug design.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[14][15] Dysregulation of the EGFR signaling pathway is a common feature of many cancers.
Caption: Role of Aurora kinases in mitosis and their inhibition by 1-phenyl-pyrazole derivatives.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. [2][16]Their aberrant activity can lead to uncontrolled cell proliferation, a hallmark of cancer.
Caption: Simplified CDK signaling pathway in the G1/S phase transition and its inhibition.
Conclusion and Future Directions
The 1-phenyl-pyrazole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core can lead to highly potent and selective inhibitors of key biological targets implicated in cancer and inflammation. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new derivatives, fostering further innovation in this exciting field. Future research will likely focus on the development of multi-targeted 1-phenyl-pyrazole derivatives, the exploration of novel substitution patterns to enhance drug-like properties, and the use of advanced computational methods to guide the design of next-generation inhibitors with improved efficacy and safety profiles.
References
-
Affar, O. S., et al. (2019). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 38(16), 4879-4900. [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4943. [Link]
-
Al-Shidhani, S., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210821. [Link]
- Chen, W., et al. (2016). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Chen, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Gaba, M., et al. (2020). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Bioorganic Chemistry, 94, 103433. [Link]
-
Hassan, A. S., et al. (2018). Synthesis and Anticancer Activity of Some New Fused Pyrazoles and Their Glycoside Derivatives. Journal of Heterocyclic Chemistry, 55(8), 1934-1945. [Link]
-
Herfindo, N., et al. (2022). N-phenyl pyrazoline derivative inhibits cell aggressiveness and enhances paclitaxel sensitivity of triple negative breast cancer cells. Heliyon, 8(1), e08771. [Link]
-
Hussain, A., et al. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 9(1), 1-16. [Link]
-
Ilma, M., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 132-142. [Link]
-
Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(10), 1029. [Link]
-
Lemmens, E., et al. (2021). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cells, 10(9), 2267. [Link]
-
Li, G., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. RSC advances, 10(36), 21369-21376. [Link]
-
Menozzi, G., et al. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 45(2), 167-186. [Link]
- Shi, D., et al. (2009). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Shi, D., et al. (2011). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1(1), 2005-0010. [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
Bio-Rad. (n.d.). EGFR signaling pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Tsolaki, M., et al. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 23(7), 1658. [Link]
-
Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(10), 1029. [Link]
-
Rahman, M. A., et al. (2022). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]
-
Willems, E., et al. (2018). The functional diversity of Aurora kinases: a comprehensive review. Cellular and Molecular Life Sciences, 75(23), 4381-4410. [Link]
-
Asif, M. (2019). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SN Applied Sciences, 1(8), 1-10. [Link]
-
Al-Ostoot, F. H., et al. (2021). Structures of pyrazole-based multi-kinase inhibitors and their IC50 values or percentage inhibition. ResearchGate. [Link]
-
Willems, E., et al. (2018). The functional diversity of Aurora kinases: a comprehensive review. Cellular and Molecular Life Sciences, 75(23), 4381-4410. [Link]
-
Ecsedi, M., et al. (2014). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 289(38), 26424-26436. [Link]
-
Liu, X., et al. (2018). Aurora kinases: novel therapy targets in cancers. Journal of Experimental & Clinical Cancer Research, 37(1), 1-13. [Link]
-
Valk, E., et al. (2023). CDK signaling via nonconventional CDK phosphorylation sites. Molecular Biology of the Cell, 34(12), br20. [Link]
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Valk, E., et al. (2023). CDK signaling via nonconventional CDK phosphorylation sites. National Genomics Data Center. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Tadesse, S., et al. (2022). Cyclin-dependent protein kinases and cell cycle regulation in biology and disease. Signal Transduction and Targeted Therapy, 7(1), 1-22. [Link]
-
Hydzik, P., et al. (2023). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International Journal of Molecular Sciences, 24(3), 2633. [Link]
-
Creative Biolabs. (n.d.). Protocol of Competition (Inhibition) ELISA. Retrieved from [Link]
Sources
- 1. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 12. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Comparative Bioactivity of Pyrazole Isomers
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] A critical, yet often complex, aspect of pyrazole-based drug design is the profound impact of isomerism on biological activity. Subtle changes in the substitution pattern on the five-membered ring can lead to dramatic shifts in potency, selectivity, and overall pharmacological profile. This guide provides an in-depth comparison of pyrazole isomers, using key case studies to illustrate how positional isomerism dictates interaction with biological targets. We will dissect the structure-activity relationships (SAR) of pyrazole-based inhibitors of Cyclooxygenase-2 (COX-2) and Cannabinoid Receptor 1 (CB1), supported by quantitative data and detailed experimental protocols to provide a rigorous framework for researchers in drug discovery and development.
The Pyrazole Scaffold: A Nexus of Pharmacologically Relevant Properties
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This unique arrangement confers a set of physicochemical properties that make it an exceptionally versatile scaffold for drug design.[4]
-
Aromaticity and Stability: The planar, aromatic nature of the pyrazole ring provides a rigid and stable core for the attachment of various functional groups.
-
Hydrogen Bonding Capabilities: The N-1 "pyrrole-like" nitrogen can act as a hydrogen bond donor, while the N-2 "pyridine-like" nitrogen serves as a hydrogen bond acceptor[3]. This dual capacity allows for diverse and specific interactions within biological targets like enzyme active sites or receptor binding pockets.
-
Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of tautomers, a phenomenon that can be crucial for receptor interaction and often complicates synthesis, potentially yielding a mixture of two isomers.[3][5] This dynamic equilibrium underscores the importance of isolating and characterizing individual isomers.
Caption: Prototropic tautomerism in unsymmetrically substituted pyrazoles.
Isomerism as a Primary Determinant of Bioactivity
The spatial arrangement of substituents on the pyrazole ring—its regioisomerism—is a critical factor governing bioactivity. A functional group that forms a key interaction at the 5-position will be ineffective if moved to the 4-position, and vice-versa. This principle is not merely academic; it is a fundamental driver of drug efficacy and selectivity. Isosteric replacement of a pyrazole with other five-membered heterocycles like triazoles or imidazoles does not guarantee retention of biological activity, demonstrating the unique role of the pyrazole scaffold itself.[6]
Case Study 1: Regioisomers in COX-2 Inhibition
The development of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 was a major therapeutic advance. The pyrazole-containing drug Celecoxib is a landmark example. The specific arrangement of its substituents is paramount for its selective activity.
The synthesis of Celecoxib involves the condensation of a 1,3-diketone with arylhydrazine.[7] This reaction can theoretically produce two different regioisomers. Experimental evaluation shows that only one of these isomers possesses the potent and selective COX-2 inhibitory activity that defines the drug.
| Compound | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 1,5-diarylpyrazole | >100 | 0.04 | >2500 |
| Regioisomer | 1,3-diarylpyrazole | >100 | 15 | ~6.7 |
(Note: Data are representative values synthesized from multiple literature sources for illustrative purposes.)
Structure-Activity Relationship (SAR) Insights: The superior activity of Celecoxib is attributed to the placement of the sulfonamide (-SO₂NH₂) moiety.[3] In the active 1,5-diaryl arrangement, the sulfonamide group on the N-1 phenyl ring can insert into a secondary, hydrophilic pocket present in the COX-2 active site but absent in COX-1. This interaction is a primary driver of both potency and selectivity. When the aryl groups are rearranged to the 1,3-diaryl regioisomer, the sulfonamide group is improperly positioned and cannot form this critical interaction, resulting in a dramatic loss of activity.[8]
Case Study 2: Cannabinoid Receptor 1 (CB1) Antagonism
The 1,5-diarylpyrazole Rimonabant (SR141716A) was developed as a potent and selective CB1 receptor antagonist.[9] Structure-activity relationship studies for this class of compounds reveal strict structural requirements for high-affinity binding, where the position of each substituent on the pyrazole core is crucial.[10][11]
Key SAR Requirements for CB1 Antagonism: [9][10]
-
1-Position: A 2,4-dichlorophenyl group is optimal for high affinity.
-
3-Position: A piperidinyl carboxamide group provides the best balance of potency and selectivity.
-
5-Position: A para-substituted phenyl ring is required, with a p-iodophenyl group showing the highest potency.
Let's compare the bioactivity of isomers where only the position of a key substituent is altered.
| Compound | Key Feature | CB1 Binding Affinity (Kᵢ, nM) |
| Lead Compound (Rimonabant analog) | 1-(2,4-dichlorophenyl), 5-(p-chlorophenyl) | 2.5 |
| Isomer 1 | 1-(p-chlorophenyl), 5-(p-chlorophenyl) | 45.0 |
| Isomer 2 | 3-(Aromatic carboxamide) | > 1000 |
| Isomer 3 | 5-(Ethyl group) | > 1000 |
(Note: Data are representative values synthesized from J. Med. Chem. 1999, 42, 769-776 for illustrative purposes.)[9]
SAR Insights: The data clearly demonstrates that moving the 2,4-dichlorophenyl substituent from the 1-position (as in the lead compound) to a simpler p-chlorophenyl group (Isomer 1) causes a significant drop in affinity.[11] Furthermore, replacing the essential piperidinyl carboxamide at the 3-position with an aromatic carboxamide (Isomer 2) or replacing the aryl group at the 5-position with a simple alkyl group (Isomer 3) virtually abolishes binding.[9] This highlights that the pyrazole ring acts as a precisely configured scaffold, orienting the three key substituents in a specific three-dimensional arrangement required for optimal interaction with the CB1 receptor.
Experimental Protocols for Bioactivity Evaluation
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol provides a robust method for determining the IC₅₀ values of test compounds against COX-1 and COX-2, allowing for the calculation of a selectivity index.
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase component catalyzes the oxidation of a fluorogenic substrate (e.g., Amplex Red) in the presence of arachidonic acid to produce a highly fluorescent product, resorufin. An inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of the test compound (and reference standard, e.g., Celecoxib) in DMSO.
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare arachidonic acid (substrate) and Amplex Red reagent solutions in the assay buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 pM).
-
In a 96-well black microplate, add 10 µL of each diluted compound solution. Include "no inhibitor" controls (DMSO only) and "background" controls (no enzyme).
-
Add 150 µL of assay buffer to all wells.
-
Add 10 µL of Heme cofactor to all wells except the background.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid/Amplex Red substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin reading the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) every minute for 20 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background rate from all other measurements.
-
Plot the percent inhibition [(1 - (Rate with inhibitor / Rate with DMSO)) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Calculate the Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Caption: Experimental workflow for the in vitro COX inhibition assay.
Conclusion
The evidence presented through these case studies unequivocally demonstrates that isomerism is a paramount consideration in the design and development of pyrazole-based therapeutics. The biological activity of a pyrazole derivative is not merely a function of its constituent parts, but a direct consequence of their precise spatial arrangement on the heterocyclic core. A failure to recognize and rigorously evaluate the bioactivity of all possible isomers can lead to the misinterpretation of SAR data and the abandonment of potentially valuable scaffolds. For researchers and drug development professionals, a deep understanding of isomerism is therefore not just beneficial, but essential for the successful translation of a chemical structure into a safe and effective therapeutic agent.
References
-
Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: Molecules (MDPI) URL: [Link]
-
Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: Molecules (MDPI) URL: [Link]
-
Title: Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists Source: ACS Publications URL: [Link]
-
Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL: [Link]
-
Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis and biological evaluation of novel pyrazole compounds Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Special Issue : Synthesis and Biological Evaluation of Pyrazole Derivatives Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]
-
Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Signal Transduction and Targeted Therapy URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Efficacy of Synthetic Routes for Functionalized Pyrazoles
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern chemistry. Its remarkable prevalence in pharmaceuticals, agrochemicals, and materials science is a testament to its versatile physicochemical properties and its ability to engage in a wide array of biological interactions.[1][2][3][4] Marketed drugs such as the anti-inflammatory Celecoxib, the anticoagulant Apixaban, and the anti-anxiety agent Fezolinetant all feature a core pyrazole ring, underscoring its profound impact on human health.[3][5][6]
The efficacy of a pyrazole-based molecule is intrinsically linked to the nature and position of its substituents. Therefore, the strategic synthesis of functionalized pyrazoles is a cornerstone of drug discovery and development. Researchers are faced with a critical choice: employ a classical, time-tested method or leverage a modern, often more sophisticated, synthetic strategy?
This guide provides an in-depth comparison of the primary synthetic routes to functionalized pyrazoles. Moving beyond a mere recitation of protocols, we will dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.
I. The Classical Cornerstone: Knorr Pyrazole Synthesis and Related Condensations
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the oldest and most direct route to the pyrazole core.[2][4][7][8] Its enduring use is a function of its operational simplicity and the ready availability of the starting materials.[9]
Mechanistic Rationale and Causality
The reaction proceeds via a cascade of nucleophilic attack and dehydration steps. Under acidic or sometimes neutral/basic conditions, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[7][10] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate yields the aromatic pyrazole ring.[11]
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two constitutional isomers can be formed.[2][8] The outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. For instance, in the case of an aryl hydrazine, the primary amine is typically more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon, influencing the final substitution pattern.[8]
Caption: Knorr Pyrazole Synthesis Workflow.
Performance Assessment
| Parameter | Knorr Synthesis & Related Condensations |
| Key Precursors | 1,3-Dicarbonyls (or equivalents), Hydrazines |
| Reaction Type | Condensation / Cyclization |
| Regioselectivity | Often yields mixtures with unsymmetrical precursors; can be controlled by electronic/steric factors.[8] |
| Functional Group Tolerance | Moderate; sensitive groups may not withstand acidic/thermal conditions. |
| Typical Conditions | Acidic (e.g., AcOH) or basic catalysis, often with heating.[6][11] |
| Advantages | Operationally simple, inexpensive and readily available starting materials, high yields for simple products.[4][11] |
| Limitations | Poor regioselectivity is a major drawback, potentially harsh reaction conditions, limited scope for complex functionalities.[2][8] |
II. The Modern Approach: [3+2] Dipolar Cycloaddition Reactions
The [3+2] cycloaddition strategy represents a more elegant and often more versatile approach to constructing the pyrazole ring.[3][12] This method involves the reaction of a 1,3-dipole (a three-atom, four-pi-electron system) with a dipolarophile, typically an alkyne or an alkene, to form the five-membered ring in a single, concerted or stepwise, step.[5]
Mechanistic Rationale and Key Variants
The power of this approach lies in its modularity, with different dipoles offering unique synthetic advantages.
-
Diazo Compounds + Alkynes: This is a highly effective route. Diazo compounds, generated in situ from precursors like tosylhydrazones, react readily with alkynes.[12][13] While some reactions can proceed thermally, many are catalyzed by transition metals (e.g., Cu, Rh, Ag) or Lewis acids, which can enhance both the reaction rate and regioselectivity.[2][5][14] The catalyst often coordinates to the alkyne, lowering its LUMO for a more facile reaction with the diazo compound's HOMO.[5]
-
Nitrile Imines + Alkenes/Alkynes: Nitrile imines, typically generated in situ from hydrazonoyl halides, are potent 1,3-dipoles.[15] Their reaction with dipolarophiles is highly regioselective, providing a reliable method for synthesizing polysubstituted pyrazoles.[13] The use of "alkyne surrogates," such as substituted bromoalkenes, allows for the initial formation of a pyrazoline intermediate, which then eliminates HBr to aromatize to the pyrazole.[15]
-
Sydnones + Alkynes: Sydnones are stable, mesoionic aromatic compounds that serve as excellent 1,3-dipole precursors.[2][13] Upon heating or photochemical activation, they can undergo cycloaddition with alkynes to furnish pyrazoles, often with high regiocontrol.
Caption: General [3+2] Cycloaddition Workflow.
Performance Assessment
| Parameter | [3+2] Cycloaddition Reactions |
| Key Precursors | 1,3-Dipoles (or precursors), Alkynes/Alkenes |
| Reaction Type | Pericyclic / Cycloaddition |
| Regioselectivity | Generally high to excellent, controlled by frontier molecular orbital interactions.[15] |
| Functional Group Tolerance | Good to excellent, as many reactions proceed under mild or even catalyst-free conditions.[14] |
| Typical Conditions | Varies widely: thermal, photochemical, or catalyzed (Lewis acid or transition metal).[2][5][14] |
| Advantages | High regioselectivity, broad substrate scope, mild reaction conditions, access to complex substitution patterns.[5][15] |
| Limitations | Stability, safety, and preparation of some 1,3-dipole precursors (e.g., diazo compounds) can be challenging. |
III. The Cutting-Edge: Transition-Metal-Catalyzed Syntheses and C-H Functionalization
Transition-metal catalysis has revolutionized pyrazole synthesis, offering pathways that are highly efficient, atom-economical, and provide access to previously unattainable molecular architectures.[16] These methods can be broadly categorized into two strategies: (1) constructing the pyrazole ring itself, and (2) late-stage functionalization of a pre-formed pyrazole core.
Mechanistic Rationale and Strategic Applications
-
Ring-Forming Reactions: Catalysts, particularly copper and palladium, can mediate oxidative cycloadditions. For example, a copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines and propiolates uses air as the terminal oxidant, representing a green and efficient method.[17] These reactions proceed through radical or organometallic intermediates, offering unique reactivity and selectivity compared to classical methods.
-
C-H Functionalization: Perhaps the most powerful application of transition-metal catalysis is the direct functionalization of C-H bonds on the pyrazole ring.[1][18][19][20] This strategy avoids the need for pre-functionalized starting materials (e.g., halo-pyrazoles) required in traditional cross-coupling.[20] Using directing groups on the N1-position, catalysts (commonly Pd, Rh, or Ru) can selectively activate and functionalize the C5 or C3 positions via cyclometalation, enabling arylation, alkenylation, and other valuable transformations.[1] This late-stage functionalization is invaluable in drug discovery for rapid library synthesis and structure-activity relationship (SAR) studies.
Caption: General Catalytic Cycle for C-H Functionalization.
Performance Assessment
| Parameter | Transition-Metal-Catalyzed Methods |
| Key Precursors | Varies: Hydrazines/alkynes for ring formation; N-substituted pyrazoles for C-H functionalization. |
| Reaction Type | Oxidative Cycloaddition, C-H Activation/Cross-Coupling |
| Regioselectivity | Excellent, often controlled by a directing group in C-H functionalization.[1] |
| Functional Group Tolerance | Very high; reactions are designed to be chemoselective.[13][17] |
| Typical Conditions | Mild to moderate temperatures, requires stoichiometric or catalytic amounts of metal. |
| Advantages | High efficiency and atom economy, exceptional functional group tolerance, enables late-stage functionalization, access to novel chemical space.[1][20] |
| Limitations | Cost and toxicity of metal catalysts, requirement for directing groups in many C-H functionalizations, reaction optimization can be complex.[17] |
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Precursors | Regioselectivity | Functional Group Tolerance | Key Advantage | Primary Limitation |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Poor to Moderate | Moderate | Simplicity, low-cost starting materials | Poor regiocontrol with unsymmetrical substrates |
| [3+2] Cycloaddition | 1,3-Dipoles, Alkynes/Alkenes | High to Excellent | Good to Excellent | High regiocontrol and versatility | Stability and handling of some dipole precursors |
| Transition-Metal | Pyrazoles, Coupling Partners | Excellent | Excellent | Late-stage functionalization, high efficiency | Catalyst cost and potential need for directing groups |
Experimental Protocols: Validated Methodologies
Protocol 1: Classical Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This protocol is adapted from a standard undergraduate organic chemistry experiment and demonstrates the robust nature of the Knorr condensation.[11]
-
Reagents & Materials:
-
Ethyl benzoylacetate (3.0 mmol, 1.0 eq)
-
Hydrazine hydrate (6.0 mmol, 2.0 eq)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops, catalytic)
-
Deionized water
-
-
Procedure:
-
In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3.0 mmol) and hydrazine hydrate (6.0 mmol).
-
Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid.
-
Heat the reaction mixture on a hot plate to approximately 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC (30% ethyl acetate/70% hexanes), checking for the consumption of the ethyl benzoylacetate starting material. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, add deionized water (10 mL) to the hot reaction mixture. A precipitate should form.
-
Allow the mixture to cool to room temperature and then place it in an ice bath for 15 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold water.
-
Allow the product to air dry completely before determining the mass and characterizing (e.g., melting point, NMR).
-
-
Expected Outcome: 3-phenyl-1H-pyrazol-5(4H)-one is obtained as a white to off-white solid. Yields are typically high (>80%). The causality for using acetic acid is to catalyze the initial imine formation by protonating the carbonyl oxygen, rendering the carbon more electrophilic.[7][10]
Protocol 2: Catalyst-Free [3+2] Cycloaddition of an α-Diazocarbonyl with an Alkyne
This protocol is based on the principles described for solvent-free, thermal cycloadditions, which are valued for their green chemistry profile.[14]
-
Reagents & Materials:
-
Ethyl 2-diazo-3-oxo-3-phenylpropanoate (1.0 mmol, 1.0 eq)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 1.2 eq)
-
Round-bottom flask
-
-
Procedure:
-
Caution: Diazo compounds are potentially explosive and should be handled with care behind a blast shield.
-
To a 10-mL round-bottom flask, add ethyl 2-diazo-3-oxo-3-phenylpropanoate (1.0 mmol).
-
Add dimethyl acetylenedicarboxylate (1.2 mmol) to the flask.
-
Fit the flask with a condenser and heat the neat reaction mixture in an oil bath at 80°C.
-
The reaction is typically accompanied by the evolution of nitrogen gas. Monitor the reaction by TLC until the diazo compound is consumed (usually 2-4 hours).
-
Cool the reaction mixture to room temperature. The crude product often solidifies upon cooling.
-
Purify the product directly by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure pyrazole.
-
-
Expected Outcome: A highly functionalized pyrazole is obtained in high yield. The absence of a solvent and catalyst simplifies workup and purification, showcasing a key advantage of this thermal cycloaddition method.[14]
Protocol 3: Palladium-Catalyzed C-5 Arylation of an N-Aryl Pyrazole
This protocol is a representative example of a directed C-H functionalization, a powerful tool for late-stage diversification.[1]
-
Reagents & Materials:
-
1-(Pyridin-2-yl)-1H-pyrazole (0.5 mmol, 1.0 eq)
-
4-Iodotoluene (0.6 mmol, 1.2 eq)
-
Pd(OAc)₂ (0.025 mmol, 5 mol%)
-
K₂CO₃ (1.0 mmol, 2.0 eq)
-
Toluene (2 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 1-(pyridin-2-yl)-1H-pyrazole (0.5 mmol), 4-iodotoluene (0.6 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (1.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (2 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 110°C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the C-5 arylated product.
-
-
Expected Outcome: The 2-pyridyl group acts as a directing group, facilitating the regioselective C-H activation and subsequent arylation at the C-5 position of the pyrazole ring. This method provides excellent yields and selectivity, demonstrating the power of catalysis in achieving transformations that are difficult or impossible via classical routes.[1]
Conclusion and Future Outlook
The synthesis of functionalized pyrazoles is a mature yet continually evolving field.
-
The Knorr synthesis remains a viable option for simple, robust pyrazoles where regioselectivity is not a concern or is inherently controlled by the substrate. Its value lies in its simplicity and low cost.
-
[3+2] Cycloaddition reactions offer a superior level of control over substitution patterns and are generally applicable to a wider range of sensitive functional groups. They are the workhorse for the deliberate construction of complex pyrazole targets.
-
Transition-metal catalysis , particularly C-H functionalization, represents the state-of-the-art. It provides unparalleled efficiency for late-stage diversification, making it an indispensable tool in medicinal chemistry for rapidly exploring chemical space.
The choice of synthetic route is not a matter of "old" versus "new," but a strategic decision based on the specific target molecule, required substitution pattern, available starting materials, and desired scale. As the field progresses, we anticipate a continued move towards more sustainable and efficient methodologies, including multicomponent reactions that form multiple bonds in a single operation,[19][21] and green chemistry approaches utilizing microwave irradiation or solvent-free conditions to reduce environmental impact and reaction times.[22][23][24]
References
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH.
- Transition-metal-catalyzed C–H functionaliz
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Green Chemistry (RSC Publishing).
- Zhao, Y., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog
- Zou, X., et al. (2023). Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Synfacts.
- Ben-Yedder, R., et al. (2023).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). PubMed.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (2020).
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PMC - PubMed Central.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing).
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Knorr Pyrazole Synthesis. (n.d.). Book.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). Semantic Scholar.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024).
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmajournal.net [pharmajournal.net]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. Transition-metal-catalyzed C–H functionalization of pyrazoles [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Rational Drug Design
Introduction: The Power of Pyrazoles in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most intensely pursued classes of drug targets. Within the vast chemical space of kinase inhibitors, the pyrazole scaffold has emerged as a "privileged structure".[1][2] Its synthetic accessibility, favorable drug-like properties, and ability to form key interactions within the ATP-binding pocket make it a cornerstone of modern kinase inhibitor design.[2][3] In fact, eight FDA-approved small molecule kinase inhibitors feature a pyrazole ring, including notable drugs like Crizotinib and Ruxolitinib.[2]
This guide provides a comprehensive framework for conducting comparative molecular docking studies of pyrazole-based inhibitors. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. This approach is critical for researchers aiming to understand structure-activity relationships (SAR) and rationally design the next generation of potent and selective kinase inhibitors.[4][5]
Fundamentals of Comparative Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second (a receptor, such as a protein kinase).[6] The primary goals are to predict the binding mode and estimate the binding affinity, typically represented by a scoring function.[7]
In a comparative study, we dock a series of related compounds—in this case, different pyrazole-based inhibitors—into the same target binding site. This allows us to:
-
Elucidate Structure-Activity Relationships (SAR): By comparing the docking scores and binding poses of structurally similar molecules, we can infer how specific chemical modifications influence binding affinity and interaction patterns.[8]
-
Rationalize Observed Potency: Docking can explain why one inhibitor is more potent than another by revealing differences in key interactions, such as hydrogen bonds or hydrophobic contacts.[9]
-
Guide Lead Optimization: The insights gained can guide the synthesis of new analogues with improved potency and selectivity.
A scoring function is a mathematical model used to approximate the binding free energy.[7] While many types exist (force-field based, empirical, knowledge-based), they generally output a score where a more negative value indicates a stronger predicted binding affinity.[6][7]
A Self-Validating Protocol for Comparative Docking
Trustworthiness in computational results stems from a rigorous, self-validating protocol. Before screening unknown compounds, the docking protocol must be validated to ensure it can accurately reproduce known binding information.
Experimental Workflow Diagram
Caption: A validated workflow for comparative molecular docking studies.
Step-by-Step Methodology
Part 1: Receptor and Ligand Preparation
-
Receptor Structure Acquisition: Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will use VEGFR-2 (PDB ID: 4ASD ), a key mediator of angiogenesis.[10]
-
Receptor Preparation: This is a critical step to ensure the protein is ready for docking.[11]
-
Causality: Raw PDB files often contain non-essential molecules (water, ions) and lack hydrogen atoms, which are crucial for calculating interactions.[12][13]
-
Protocol:
-
Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro).[12]
-
Remove all water molecules and any ions not essential for structural integrity.[11][13]
-
Add polar hydrogen atoms.[14]
-
Assign partial charges (e.g., Kollman charges for AutoDock).[15]
-
Save the prepared receptor in the required format (e.g., .pdbqt for AutoDock Vina).[15]
-
-
-
Ligand Selection & Preparation:
-
Causality: Ligands must be in a proper 3D, low-energy conformation with correct atom types and charges to yield meaningful docking results.[16]
-
Protocol:
-
Obtain ligand structures. This can be done by downloading from databases like PubChem or by sketching them in software like ChemDraw if they are novel.[6][17][18]
-
Perform 2D-to-3D conversion if necessary.
-
Add hydrogens.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Save in the required .pdbqt format.
-
-
Part 2: Docking Protocol Validation (The Trustworthiness Check)
-
Extract the Co-crystallized Ligand: From the original 4ASD PDB file, save the co-crystallized ligand (Sorafenib in this case) as a separate file.
-
Prepare the Co-crystallized Ligand: Use the same ligand preparation protocol as described above.
-
Define the Binding Site: The binding site is defined by a "grid box" that encompasses the active site volume where the docking algorithm will search for poses.[19] Center this grid on the position of the co-crystallized ligand.
-
Re-dock the Ligand: Perform a docking calculation using the prepared receptor and the prepared co-crystallized ligand.[20]
-
Calculate Root Mean Square Deviation (RMSD): The trustworthiness of your protocol is determined by its ability to reproduce the experimentally observed binding pose.[7] Superimpose the top-scoring docked pose with the original crystal structure pose and calculate the RMSD.
Part 3: Comparative Docking and Analysis
-
Batch Docking: Using the validated protocol (prepared receptor and grid parameters), dock your series of pyrazole-based inhibitors.
-
Analysis of Results:
-
Binding Affinity: Rank the compounds based on their predicted binding affinity (docking score).[22]
-
Pose Visualization: For the top-scoring compounds, visually inspect their binding poses.[23] Analyze the key interactions they form with the active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[24][25]
-
Clustering: Docking software often produces multiple possible poses. These are typically clustered by conformational similarity. The most populated cluster with the best energy is usually the most significant.[11]
-
Case Study: Comparative Docking of Pyrazole Inhibitors Against VEGFR-2
To illustrate the process, we will compare the docking performance of three hypothetical pyrazole-based inhibitors against the VEGFR-2 kinase domain (PDB: 4ASD). These compounds share a common pyrazole scaffold but differ in their substitutions, allowing us to probe structure-activity relationships.
-
Inhibitor A (Lead Compound): A basic pyrazole-phenyl core.
-
Inhibitor B: Adds a methyl-piperazine group to enhance solubility and potentially interact with the solvent front.
-
Inhibitor C: Adds a trifluoromethyl group to the phenyl ring to enhance hydrophobic interactions.
Quantitative Docking Results
| Inhibitor | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bonds (Residue) | Key Hydrophobic Interactions (Residue) |
| Sorafenib (Control) | -9.8 | Cys919, Asp1046 | Leu840, Val848, Ala866, Leu1035 |
| Inhibitor A | -7.2 | Cys919 | Leu840, Val848 |
| Inhibitor B | -8.5 | Cys919, Asp1046 | Leu840, Val848, Ala866 |
| Inhibitor C | -9.1 | Cys919, Asp1046 | Leu840, Val848, Ala866, Phe1047 |
Analysis and SAR Insights
The results clearly demonstrate a structure-activity relationship.[5]
-
Inhibitor A shows the weakest binding affinity. Its interaction diagram reveals it forms a crucial hydrogen bond with the "hinge" region residue Cys919 , a hallmark of many kinase inhibitors, but lacks other key interactions.
-
Inhibitor B , with the addition of the piperazine moiety, shows improved affinity. This is rationalized by its ability to form an additional hydrogen bond with Asp1046 in the DFG motif, mimicking an interaction made by the native ligand ATP.
-
Inhibitor C is the most potent of the designed series. The trifluoromethyl group engages in favorable hydrophobic interactions with a key pocket lined by Leu1035 and Phe1047 , displacing water molecules and leading to a more favorable binding energy. This demonstrates how modifying a specific region of the scaffold can significantly impact potency. Docking studies on pyrazole derivatives have similarly highlighted the importance of interactions with catalytic amino acids in the VEGFR-2 active site.[9]
Visualization of Molecular Interactions
The following diagrams illustrate the critical interactions for Inhibitor B and Inhibitor C, highlighting why small chemical changes lead to different binding affinities.
Caption: Key interactions of Inhibitor B in the VEGFR-2 active site.
Caption: Enhanced hydrophobic interactions of Inhibitor C.
Conclusion
Comparative molecular docking, when performed with a rigorous and validated protocol, is an invaluable tool in drug discovery. It provides a structural basis for understanding the potency of pyrazole-based kinase inhibitors and offers clear, actionable insights for lead optimization. By systematically comparing related compounds, researchers can efficiently navigate chemical space, prioritize synthetic efforts, and accelerate the design of novel therapeutics with enhanced efficacy.
References
-
SwissDock. (n.d.). Docking with AutoDock Vina. Retrieved January 20, 2026, from [Link]
-
Wood, I. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Ligand sample preparation through PubChem. [Diagram]. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). How to inspect hydrogen bonds in a docked molecule? Retrieved January 20, 2026, from [Link]
-
Wang, L., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
-
Abdel-Halim, H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. [Link]
-
Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved January 20, 2026, from [Link]
-
Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
-
Gaber, N. N., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. [Link]
-
The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved January 20, 2026, from [Link]
-
Saini, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Ilie, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]
-
Pant, S., & Tulsian, T. (2023). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. RSC Advances. [Link]
-
Sakkiah, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
-
Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
-
Reddit. (2024, January 18). How can I get the ligand for docking if it is not available in PubChem. If the compound is not yet reported? r/bioinformatics. [Link]
-
Abdel-Halim, H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]
-
Unknown Author. (n.d.). Molecular Docking Tutorial. Retrieved January 20, 2026, from [Link]
-
Kim, S., et al. (2016). Getting the Most out of PubChem for Virtual Screening. Expert Opinion on Drug Discovery. [Link]
-
Drug Design Org. (2005, May). Structure Activity Relationships. Retrieved January 20, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved January 20, 2026, from [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. Retrieved January 20, 2026, from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved January 20, 2026, from [Link]
-
Bioinformatics Insights. (2025, March 7). Quick Comparison of Molecular Docking Programs [Video]. YouTube. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. [Link]
-
Schrödinger. (2025, November 20). Preparing RCSB PDB Files for Glide Docking. Retrieved January 20, 2026, from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 20, 2026, from [Link]
-
Gomaa, H. A. M., et al. (2023). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Molecules. [Link]
-
Dr. Abdul Mabood. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. [Link]
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
-
Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. [Link]
-
Franchini, S., et al. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... [Preprint]. Retrieved January 20, 2026, from [Link]
-
Al-Salahi, R., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. [Data set]. Retrieved January 20, 2026, from [Link]
-
Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. [Link]
-
Ilie, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]
-
Pîrvulescu, R. A., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. [Link]
-
Biotecnika. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics [Video]. YouTube. [Link]
-
The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). How can I validate a docking protocol? Retrieved January 20, 2026, from [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. scotchem.ac.uk [scotchem.ac.uk]
- 13. Schrödinger Customer Portal [my.schrodinger.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. SwissDock [swissdock.ch]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to Correlating In Vitro & In Vivo Biological Activity of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold and the Quest for Predictive Validity
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a multitude of therapeutic agents approved by the FDA, spanning indications from inflammation and cancer to viral infections and erectile dysfunction.[1][3][4] Notable examples include the anti-inflammatory drug Celecoxib, the kinase inhibitor Ruxolitinib, and the antiviral Lenacapavir.[1][5] The metabolic stability and versatile synthetic accessibility of the pyrazole ring allow for extensive chemical modifications, enabling the fine-tuning of pharmacological activity.[2][6][7]
However, the journey from a promising hit in a laboratory assay to a clinically effective drug is fraught with challenges, primarily the translational gap between in vitro (test tube) and in vivo (whole organism) results. A compound that potently inhibits a target enzyme in an isolated system may fail spectacularly in a living model due to poor absorption, rapid metabolism, off-target toxicity, or inability to reach the target site. This is where the concept of In Vitro-In Vivo Correlation (IVIVC) becomes a critical discipline in drug development.[8][9]
This guide provides a technical framework for researchers, scientists, and drug development professionals on how to systematically approach, establish, and interpret the correlation between in vitro and in vivo data for novel pyrazole derivatives. We will move beyond mere procedural descriptions to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Part 1: The In Vitro Landscape – Screening for Biological Potential
The initial evaluation of any new chemical entity begins with a battery of in vitro assays designed to efficiently screen for desired biological activity. The choice of assay is dictated by the therapeutic target. For pyrazole derivatives, two of the most explored areas are anti-inflammatory and anticancer activities.[10][11]
Key In Vitro Assays for Pyrazole Derivatives
| Assay Type | Target Activity | Key Parameter(s) Measured | Rationale & Causality |
| Enzyme Inhibition Assays | Anti-inflammatory | IC₅₀ for COX-1/COX-2 | Many pyrazoles, like Celecoxib, function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis in the inflammatory cascade.[11][12] Measuring the half-maximal inhibitory concentration (IC₅₀) quantifies potency, while comparing IC₅₀ values for COX-1 and COX-2 establishes selectivity, a crucial factor for minimizing gastrointestinal side effects.[13] |
| Cell-Based Proliferation Assays | Anticancer | GI₅₀ / IC₅₀ | Assays like the MTT or SRB assay measure the concentration of a compound required to inhibit the growth of cancer cell lines by 50%.[14][15] This provides a direct measure of cytotoxic or cytostatic potential. The choice of cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) is critical and should reflect the intended therapeutic target.[10][16] |
| Kinase Inhibition Assays | Anticancer | IC₅₀ for specific kinases (e.g., EGFR, CDK2, VEGFR-2) | Many pyrazoles are potent kinase inhibitors.[1][15] Dysregulation of kinase signaling is a hallmark of cancer. These cell-free or cell-based assays quantify the compound's ability to inhibit specific kinases involved in tumor growth and proliferation, providing mechanistic insight into its anticancer action.[15][17] |
| Antioxidant Assays | General/Anti-inflammatory | IC₅₀ in DPPH or ABTS assays | Oxidative stress is implicated in inflammation and other pathologies.[18][19] These assays measure the compound's ability to scavenge free radicals, which can be a contributing mechanism to its overall anti-inflammatory or cytoprotective effects. |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method to determine the COX-2 inhibitory activity of a pyrazole derivative.
Principle: This is a colorimetric assay that measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, COX-2 enzyme solution, arachidonic acid (substrate), and TMPD (colorimetric substrate).
-
Compound Preparation: Dissolve the test pyrazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.
-
Assay Plate Setup: To a 96-well plate, add the assay buffer, the COX-2 enzyme, and the various dilutions of the test compound or a known inhibitor (e.g., Celecoxib) as a positive control. Include a "no enzyme" control and a "vehicle" (e.g., DMSO) control.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the cyclooxygenase reaction, immediately followed by the addition of the TMPD solution.
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Part 2: The In Vivo Confirmation – Validating Activity in a Biological System
Positive in vitro results are the first gate. The true test of a compound's potential lies in its performance within a complex biological system. In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics (PK), and preliminary safety profile.
Common In Vivo Models for Pyrazole Derivatives
| Model | Target Activity | Key Parameter(s) Measured | Rationale & Causality |
| Carrageenan-Induced Paw Edema | Anti-inflammatory | Percentage reduction in paw volume | This is an acute inflammation model.[11][13] Carrageenan injection induces a localized inflammatory response. The ability of an orally or systemically administered pyrazole derivative to reduce the resulting swelling (edema) compared to a control group provides a robust measure of its in vivo anti-inflammatory efficacy.[20][21] |
| Xenograft Tumor Model | Anticancer | Tumor growth inhibition (TGI) (%) | Human cancer cells are implanted into immunocompromised mice.[10] Once tumors are established, the mice are treated with the test compound. Measuring the reduction in tumor volume over time compared to a vehicle-treated group directly assesses the compound's in vivo antitumor activity.[10] |
| Systemic Fungal Infection Model | Antifungal | Fungal burden in organs (e.g., kidney); survival rate | For antifungal pyrazoles, mice are infected with a pathogen like Candida albicans.[22] The compound's efficacy is determined by its ability to reduce the number of fungal colonies in key organs or to increase the survival rate of the infected mice compared to an untreated group.[22] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: This model assesses the ability of a compound to inhibit the acute inflammation induced by the injection of carrageenan, a phlogistic agent, into the plantar surface of a rat's paw.
Step-by-Step Methodology:
-
Animal Acclimatization: House Wistar rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and Test Groups (different doses of the pyrazole derivative). Fast the animals overnight before dosing.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) at a defined time (e.g., 60 minutes) before the carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of each rat's right hind paw using a plethysmometer. This is the baseline (V₀).
-
Inflammation Induction: Inject a small volume (e.g., 0.1 mL of a 1% solution) of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Post-Induction Measurements: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
The results provide a clear quantitative measure of the compound's in vivo anti-inflammatory effect.[13]
-
Part 3: Bridging the Gap – The Framework of IVIVC
An In Vitro-In Vivo Correlation is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[8] For early drug discovery of new chemical entities like pyrazoles, this often involves correlating in vitro potency (e.g., IC₅₀) with in vivo efficacy (e.g., % edema inhibition). A strong correlation provides confidence that the in vitro assay is a meaningful surrogate for in vivo activity and can be used to guide the optimization of lead compounds.
Conceptual Workflow for Establishing IVIVC
The process involves a systematic comparison of data from the two domains. The goal is to determine if the rank order of potency in vitro matches the rank order of efficacy in vivo.
Caption: Workflow for establishing an in vitro-in vivo correlation for pyrazole derivatives.
Part 4: Case Study Analysis – Comparing Pyrazole Derivatives
Let's analyze hypothetical but realistic data for a series of pyrazole derivatives designed as anti-inflammatory agents targeting COX-2.
| Compound ID | In Vitro COX-2 Inhibition (IC₅₀, µM) | In Vitro COX-1 Inhibition (IC₅₀, µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema @ 10 mg/kg) |
| PZ-101 | 0.25 | 25 | 100 | 55% |
| PZ-102 | 5.50 | >100 | >18 | 15% |
| PZ-103 | 0.08 | 12 | 150 | 72% |
| PZ-104 | 0.30 | 5 | 16.7 | 48% |
| Celecoxib | 0.04 | 15 | 375 | 80% |
Analysis and Interpretation:
-
Potency Correlation: There is a clear correlation between in vitro potency and in vivo efficacy. Compound PZ-103 , the most potent COX-2 inhibitor in vitro (IC₅₀ = 0.08 µM), also shows the highest anti-inflammatory activity in the in vivo model (72% inhibition). Conversely, PZ-102 , the least potent compound in vitro, has the weakest effect in vivo.
-
Structure-Activity Relationship (SAR): This data allows for the establishment of a preliminary SAR. The chemical modifications that led to PZ-103 from other analogs are clearly beneficial for activity.
-
Selectivity Insights: While PZ-103 is the most potent, the reference drug Celecoxib shows a superior selectivity index. This is a critical parameter for safety. PZ-104, despite being nearly as potent as PZ-101, is much less selective, which might translate to a higher risk of gastrointestinal side effects, a hypothesis that would require further in vivo testing to confirm.
-
Predictive Value: Based on this dataset, the in vitro COX-2 inhibition assay demonstrates strong predictive value for in vivo anti-inflammatory performance in this chemical series. Researchers can now confidently use this in vitro assay to screen new analogs, prioritizing those with IC₅₀ values below 0.1 µM for subsequent in vivo evaluation.
Visualizing the Target Pathway: COX-2 in Inflammation
The primary mechanism for many anti-inflammatory pyrazoles involves the inhibition of the COX-2 enzyme in the arachidonic acid pathway.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives to reduce inflammation.
Part 5: Challenges and Future Directions
Establishing a robust IVIVC is not always straightforward. Key challenges include:
-
Pharmacokinetics (ADME): A potent compound in vitro may have poor absorption, distribution, metabolism, or excretion properties in vivo, breaking the correlation. Early in vitro ADME screening is crucial.
-
Target Engagement: In vitro assays measure direct interaction with a purified target, whereas in vivo efficacy depends on the compound reaching the target tissue in sufficient concentration and engaging the target.
-
Model Relevance: The chosen animal model may not perfectly recapitulate human disease, leading to discrepancies in translation to clinical studies.
Future efforts will focus on integrating more complex, physiologically relevant in vitro systems, such as 3D organoids and microfluidic "organ-on-a-chip" models, with sophisticated in silico PBPK (physiologically based pharmacokinetic) modeling to improve the predictive power of preclinical data.
Conclusion
The correlation of in vitro and in vivo biological activity is a cornerstone of efficient and effective drug discovery. For the versatile pyrazole scaffold, a systematic approach that combines mechanistically relevant in vitro assays with well-designed in vivo models is paramount. By carefully analyzing the data to establish a predictive IVIVC, research teams can make more informed decisions, accelerate the optimization of lead candidates, and increase the probability of translating a promising molecule into a life-changing therapeutic.
References
-
A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (n.d.). MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
-
Synthesis and pharmacological activities of pyrazole derivatives: a review. (2018). PMC - NIH. [Link]
-
Exploring the synthetic strategies and biological activities of pyrazole derivatives. (2024). ResearchGate. [Link]
-
Synthesis and pharmacological activities of pyrazole derivatives: a review. (2018). MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]
-
A review on pyrazole an its derivative. (2024). IJNRD. [Link]
-
Pyrazole derivatives in drug discovery: biological activities, structure-activity relationships, and computational perspectives. (2026). ResearchGate. [Link]
-
Recent advancement in drug design and discovery of pyrazole biomolecules as cancer and inflammation therapeutics. (n.d.). PubMed Central. [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. [Link]
-
Recent advances in the development of pyrazole derivatives as anticancer agents. (n.d.). PMC. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]
-
Pyrazoles as anti-inflammatory and analgesic agents: in-vivo and in-silico studies. (n.d.). PubMed. [Link]
-
Design, synthesis, in vivo anti-inflammatory, analgesic activities and molecular docking of some novel pyrazolone derivatives. (2015). Semantic Scholar. [Link]
-
5 top tips on how to establish IVIVC. (n.d.). Pharma IQ. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. [Link]
-
In vitro/in vivo correlations: fundamentals, development considerations, and applications. (n.d.). Kinam Park. [Link]
-
Pyrazoles as anticancer agents: recent advances. (n.d.). SRR Publications. [Link]
-
In vitro–in vivo correlation (IVIVC): a strategic tool in drug development. (2011). Walsh Medical Media. [Link]
-
Pyrazoles and pyrazolines as anti-inflammatory agents. (n.d.). MDPI. [Link]
-
Derivatives of pyrazole-based compounds as prospective cancer agents. (2025). ACS Omega. [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central. [Link]
-
Pyrazoles as anti-inflammatory and analgesic agents: in-vivo and in-silico studies. (n.d.). ResearchGate. [Link]
-
In vivo–in vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). In vivo–In Vitro Correlation (IVIVC) in Drug Development. [Link]
-
Establishment of in vivo - in vitro correlation: a cogent strategy in product development process. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis, in vitro biological investigation, and in silico analysis of pyrazole-based derivatives as multi-target agents. (2025). ResearchGate. [Link]
-
Exploration of novel pyrazole derivatives: design, synthesis, and integrated biological profiling (in vitro and in silico) of their antioxidant, antibacterial, and antimitotic properties. (2025). OUCI. [Link]
-
Pyrazole derivatives in drug discovery: biological activities, structure-activity relationships, and computational perspectives. (2025). Frontier in Medical and Health Research. [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: an in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]
-
Applications of in vitro–in vivo correlations in generic drug development: case studies. (2015). Springer. [Link]
-
Case studies of mechanistic absorption modelling and IVIVC. (n.d.). University of Maryland School of Pharmacy. [Link]
-
Design, synthesis, and in vitro and in vivo antifungal activity of novel triazoles containing phenylethynyl pyrazole side chains. (2022). MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. [Link]
-
Design, synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation of novel pyrazolo[3,4-d]pyrimidinone derivatives as potential in vitro and in vivo anti-inflammatory agents. (n.d.). MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. wjarr.com [wjarr.com]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. srrjournals.com [srrjournals.com]
- 17. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-(chloromethyl)-1-phenyl-1H-pyrazole: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(chloromethyl)-1-phenyl-1H-pyrazole. As a halogenated pyrazole derivative, this compound requires careful handling and specific disposal procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.
Understanding the Hazard Profile
Before initiating any disposal protocol, it is crucial to understand the inherent hazards of 4-(chloromethyl)-1-phenyl-1H-pyrazole. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6] The presence of a chloromethyl group designates it as a halogenated organic compound, which has specific implications for waste management.[7]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile rubber with a minimum layer thickness of 0.11 mm), and safety glasses or goggles.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[2][8][9]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.[1][2][9]
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its chemical structure, 4-(chloromethyl)-1-phenyl-1H-pyrazole waste must be classified as halogenated organic waste .[7]
Procedure:
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[7][10]
-
No Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[7][8] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name: "4-(chloromethyl)-1-phenyl-1H-pyrazole" and the approximate quantity.
Disposal Protocol: A Step-by-Step Guide
The recommended disposal method for 4-(chloromethyl)-1-phenyl-1H-pyrazole is incineration by a licensed hazardous waste disposal facility .[1][8] The high temperature of incineration, equipped with afterburners and scrubbers, is necessary to ensure the complete destruction of the compound and to neutralize harmful combustion byproducts like hydrogen chloride.
Step 1: Preparing Solid Waste for Disposal
-
Collection: Collect all solid waste, including unused product and contaminated materials (e.g., weighing boats, contaminated gloves), in the designated "Halogenated Organic Waste" container.
-
Container Sealing: Once the container is full, securely seal it to prevent any leaks or spills.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, heat, and ignition sources.
Step 2: Preparing Liquid Waste for Disposal
For solutions containing 4-(chloromethyl)-1-phenyl-1H-pyrazole:
-
Solvent Considerations: If the compound is dissolved in a combustible solvent, this can facilitate the incineration process.[1][8]
-
Collection: Collect the liquid waste in a separate, clearly labeled, and sealed container for "Halogenated Organic Liquid Waste."
-
Rinsate Management: When triple-rinsing glassware that contained the compound, collect the rinsate as hazardous waste. The first rinse should be with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue, followed by two rinses with water. All rinsate must be collected in the hazardous waste container.
Spill Management
In the event of a spill, prompt and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[8]
-
Containment: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5][9]
-
Cleanup: Carefully sweep or scoop up the absorbent material and place it in the designated "Halogenated Organic Waste" container.[8]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Personal Contamination: If the compound comes into contact with skin, wash the affected area immediately with soap and plenty of water.[1][2] If it gets into the eyes, rinse cautiously with water for several minutes.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(chloromethyl)-1-phenyl-1H-pyrazole.
Caption: Disposal workflow for 4-(chloromethyl)-1-phenyl-1H-pyrazole.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C₁₀H₉ClN₂ | |
| Molecular Weight | 192.64 g/mol | [6] |
| Hazard Class | Halogenated Organic Compound | [7] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, respiratory irritant | [1][2][3][4][5][6] |
| Recommended PPE | Lab coat, chemical-resistant gloves, safety glasses/goggles | [8][9] |
| Disposal Method | Incineration by a licensed facility | [1][8] |
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. Available at: [Link]
-
Hazardous Waste Segregation - Bucknell University. Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Available at: [Link]
-
Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA. Available at: [Link]
-
EPA Hazardous Waste Codes - UGA Environmental Safety Division. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]
-
1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Handling 4-(chloromethyl)-1-phenyl-1H-pyrazole: From Hazard Assessment to Disposal
As a cornerstone in modern synthetic chemistry and drug development, 4-(chloromethyl)-1-phenyl-1H-pyrazole and its analogs are valuable intermediates. However, their utility is matched by a significant hazard profile that demands meticulous handling and an unwavering commitment to safety. This guide moves beyond mere compliance, offering a deep, experience-driven framework for researchers to establish a self-validating system of safety. We will explore not just what personal protective equipment (PPE) to wear, but why each component is critical, grounding our protocols in the chemical's inherent reactivity and toxicological profile.
Core Hazard Analysis: Understanding the "Why"
The molecular structure of 4-(chloromethyl)-1-phenyl-1H-pyrazole, specifically the chloromethyl group, renders it a reactive alkylating agent. This reactivity is the primary driver of its toxicological properties. A thorough understanding of these hazards is the foundation of any effective safety protocol.
-
Severe Irritation and Corrosivity: The compound is classified as a skin and eye irritant, with some analogs causing severe burns and eye damage.[1][2][3][4] Direct contact can lead to chemical burns, inflammation, and in the case of eye contact, potentially irreversible damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can cause respiratory irritation.[1][2][3][4][5] This is a crucial consideration when handling the solid compound.
-
Acute Toxicity: The substance is harmful if swallowed.[2][3][4][5]
-
Potential for Sensitization: Similar halogenated organic compounds can act as sensitizers, meaning repeated exposure could lead to an allergic skin reaction.[6]
Therefore, the entire safety strategy is built around preventing contact with and inhalation of this compound. Every piece of PPE is a deliberate barrier against these specific, well-documented risks.
The Primary Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control must be robust engineering and administrative protocols.
-
Chemical Fume Hood: All handling of 4-(chloromethyl)-1-phenyl-1H-pyrazole, from weighing to reaction setup, must be performed inside a certified chemical fume hood.[7] This is non-negotiable as it contains aerosols and vapors at the source.
-
Restricted Access: The area where the chemical is handled should be clearly marked, and access should be limited to trained personnel.
-
Hygiene Practices: Never eat, drink, or smoke in the laboratory.[2][3] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Personal Protective Equipment: A Multi-Layered Barrier
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following sections detail the minimum requirements and best practices.
Eye and Face Protection: Shielding Against Irreversible Damage
Given the severe eye irritation risk, eye protection is paramount.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] Standard safety glasses do not provide an adequate seal against dust or splashes.
-
Recommended for High-Risk Tasks: When handling larger quantities or during procedures with a high risk of splashing (e.g., solution transfers, quenching a reaction), a full-face shield should be worn in addition to safety goggles.[8] This provides a secondary barrier for the entire face.
Skin and Body Protection: Preventing Dermal Contact
A multi-layered approach is essential to prevent skin exposure and potential burns or sensitization.
-
Gloves:
-
Material: Chemical-impermeable gloves are required.[1] While standard nitrile gloves may suffice for incidental contact, neoprene or butyl rubber gloves are recommended for prolonged handling or immersion due to their high resistance to chlorinated organic compounds.[9]
-
Technique: Double-gloving is a highly recommended practice. This provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Always inspect gloves for tears or pinholes before use.
-
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Enhanced Protection: For large-scale operations or spill cleanup, a chemical-resistant apron or a full chemical-resistant suit should be utilized to protect underlying clothing and skin.[9][10]
Respiratory Protection: For Non-Routine Operations
Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it becomes essential in specific scenarios:
-
Spill Response: In the event of a spill outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Aerosol-Generating Procedures: For any procedure outside a hood where dust or aerosols cannot be controlled.
In these situations, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate pre-filter is necessary.[11]
Operational Plans: From Lab Bench to Waste Drum
A protocol is only as strong as its execution. The following step-by-step procedures integrate the PPE requirements into the daily workflow.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risk assessment.
Step-by-Step Donning and Doffing of PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Outer Gloves (if double-gloving): Put on the first pair of gloves.
-
Lab Coat/Apron: Don the lab coat and fasten it completely.
-
Goggles and Face Shield: Put on safety goggles, ensuring a snug fit. Add a face shield if required.
-
Inner Gloves: Put on the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat/Apron: Unfasten the lab coat and peel it off from the shoulders, turning it inside out as you remove it. Avoid touching the exterior.
-
Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal is the final step in the safe handling lifecycle.
-
Chemical Waste: All unreacted 4-(chloromethyl)-1-phenyl-1H-pyrazole and solutions containing it must be disposed of as hazardous chemical waste.[2][5][12] Follow your institution's specific guidelines for halogenated organic waste. Never pour it down the drain.[1]
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used to clean up the work area, must be collected in a designated hazardous waste bag and disposed of according to institutional protocols.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.
Summary and Quick Reference
This table provides a quick reference for the minimum required PPE for common laboratory tasks involving 4-(chloromethyl)-1-phenyl-1H-pyrazole.
| Task | Hazard Level | Minimum Required PPE |
| Weighing Solid (<5g) | Moderate | Double nitrile gloves, lab coat, safety goggles. Must be performed in a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Moderate-High | Double nitrile/neoprene gloves, lab coat, safety goggles. |
| Running Reactions | Moderate-High | Double nitrile/neoprene gloves, lab coat, safety goggles. |
| Work-up/Transfer | High | Double nitrile/neoprene gloves, lab coat, safety goggles, face shield. |
| Spill Cleanup | Severe | Butyl rubber gloves, chemical-resistant suit, safety goggles, face shield, NIOSH-approved respirator. |
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 4-(chloromethyl)-1-phenyl-1H-pyrazole, ensuring a safe environment for groundbreaking research.
References
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE.
- CymitQuimica. (2024). Safety Data Sheet - 3-(chloromethyl)-1-propyl-1H-pyrazole.
- TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Pyrazole.
- Fisher Scientific. (2025). Safety Data Sheet - 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole.
- Biosynth Carbosynth. (2021). Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- AERU.2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]. Retrieved from University of Hertfordshire's Agricultural & Environmental Research Unit.
- Pipe Testing Services.Chlorination Safety Protocols & PPE for Water Disinfection.
- Oregon OSHA.Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- University of Florida IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Physikalisch-Technische Bundesanstalt.Chemical Waste Management for Laboratories.
- CP Lab Safety.1-[4-(Chloromethyl)phenyl]-1H-pyrazole, min 95%, 1 gram.
- University of Hawai'i at Mānoa.UNIT 7: Personal Protective Equipment.
- Fisher Scientific. (2015). Safety Data Sheet.
- Advanced ChemBlocks Inc.4-(chloromethyl)-1-methyl-1H-pyrazole 97%.
- Benchchem.Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(chloromethyl)-1-methyl-1H-pyrazole 97% | CAS: 735241-98-2 | AChemBlock [achemblock.com]
- 7. fishersci.com [fishersci.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 12. ic.ptb.de [ic.ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
